3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFHKGTJWAZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-33-8, 1331847-92-7 | |
| Record name | 3-Azabicyclo[3.2.1]octan-8-ol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-azabicyclo[3.2.1]octan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride: A Core Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes publicly available data with field-proven insights to deliver a practical and authoritative resource on this versatile chemical scaffold.
Executive Summary: The Strategic Value of the 3-Azabicyclo[3.2.1]octane Core
The 3-azabicyclo[3.2.1]octane ring system is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its conformational constraint reduces the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. The hydrochloride salt of the 8-ol derivative is a key intermediate, offering a stable, water-soluble starting point for the synthesis of a diverse range of therapeutic candidates. Its structural similarity to bioactive alkaloids like cocaine and morphine provides a foundation for its interaction with various central nervous system (CNS) targets, while its unique architecture allows for novel chemical space exploration.[1][2] This guide will delve into the essential technical details required to effectively utilize this valuable building block.
Core Chemical and Physical Properties
This compound is a white to off-white solid. While extensive experimental data for this specific salt is not widely published, the core properties are summarized below. Many commercial suppliers note that specific physical properties such as melting and boiling points have not been formally determined.[3]
| Property | Value | Source |
| IUPAC Name | 3-azabicyclo[3.2.1]octan-8-ol;hydrochloride | AK Scientific, Inc.[3] |
| CAS Number | 1331847-92-7 | Advanced ChemBlocks[4] |
| Molecular Formula | C₇H₁₄ClNO | Advanced ChemBlocks[4] |
| Molecular Weight | 163.65 g/mol | Advanced ChemBlocks[4] |
| Physical Form | Solid | AChemBlock[5] |
| Purity (Typical) | ≥95-97% | Advanced ChemBlocks[4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | AK Scientific, Inc.[3] |
| Solubility | Data not widely available. As a hydrochloride salt, solubility in water and polar protic solvents is expected. | Inferred |
| Melting Point | Data not available. For reference, the related compound 8-Azabicyclo[3.2.1]octan-3-ol has a melting point of 134.5 - 135 °C. | PubChem[6] |
Synthesis and Manufacturing: A Representative Protocol
The causality behind this multi-step approach is rooted in controlling reactivity. The benzyl group serves as a reliable protecting group for the secondary amine, preventing it from interfering with subsequent reactions. Its removal via catalytic hydrogenation is a clean and efficient process. The final step of forming the hydrochloride salt not only facilitates purification via crystallization but also significantly improves the compound's stability and handling characteristics for downstream applications.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of 3-Azabicyclo[3.2.1]octan-8-ol HCl.
Detailed Experimental Protocol (Representative)
This protocol describes the deprotection of an N-benzyl protected precursor to form the final hydrochloride salt, a critical final step in the synthesis of many such scaffolds.[7]
Objective: To prepare an azabicyclo[3.2.1]octanol hydrochloride from its N-benzyl protected precursor.
Materials:
-
N-Benzyl-azabicyclo[3.2.1]octanol derivative
-
Palladium on charcoal (Pd/C, 5%)
-
Methanol (MeOH)
-
1,2-Dichloroethane
-
1-Chloroethyl chloroformate
-
Tert-butyl methyl ether (TBME)
-
Nitrogen gas (N₂)
Protocol:
-
Vessel Preparation: Ensure an autoclave reactor is clean, dry, and purged with nitrogen gas.
-
Reaction Setup: In the autoclave, charge the N-benzyl-azabicyclo[3.2.1]octanol precursor (e.g., 5.0 g, 17 mmol) and palladium on charcoal (3.5 g, 5% Pd/C).
-
Solvent Addition: Add methanol (e.g., 90 mL) to the vessel.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, then pressurize with hydrogen gas to the required pressure (e.g., 3-5 bar). Stir the mixture at a controlled temperature (e.g., 50°C) until hydrogen uptake ceases, indicating reaction completion (typically monitored by HPLC or TLC).
-
Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the free base, 3-azabicyclo[3.2.1]octan-8-ol.
-
Salt Formation: Dissolve the resulting residue in a suitable solvent like tert-butyl methyl ether (TBME). Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Stir the suspension at a reduced temperature (0-5°C) for 1 hour to maximize crystallization.
-
Drying: Collect the product by filtration, wash with cold TBME, and dry under vacuum at 50°C to a constant weight.
This self-validating system relies on in-process controls like HPLC to ensure the complete conversion of the starting material before proceeding to the next step, maximizing yield and purity.
Applications in Research and Drug Development
The rigid bicyclic structure of 3-azabicyclo[3.2.1]octan-8-ol makes it an exceptionally valuable scaffold for targeting complex receptor sites, particularly in the CNS. Its derivatives have been investigated for a range of therapeutic applications.
-
Opioid Receptor Modulation: Derivatives of the closely related 8-azabicyclo[3.2.1]octane scaffold have been developed as potent and selective kappa opioid receptor (KOR) antagonists.[8] Antagonism of KOR is a promising strategy for treating depression, anxiety, and addiction. The bicyclic core mimics the rigid structure of natural opioids, allowing for high-affinity binding.
-
Monoamine Transporter Inhibition: The structural similarity to cocaine has led to the development of 8-azabicyclo[3.2.1]octane analogues that are potent and selective serotonin transporter (SERT) inhibitors.[5] These compounds have potential as antidepressants with fewer side effects than traditional tropane-based molecules.
-
NAAA Inhibition for Inflammation: A novel class of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA) features a pyrazole azabicyclo[3.2.1]octane core.[9][10] NAAA inhibition is an emerging strategy for treating inflammatory conditions by preserving endogenous levels of the anti-inflammatory lipid palmitoylethanolamide (PEA).[9][10]
Exemplary Biological Pathway: Kappa Opioid Receptor (KOR) Antagonism
Derivatives of the azabicyclooctane scaffold can act as antagonists at the Kappa Opioid Receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the logical flow of how such an antagonist would function.
Caption: Mechanism of KOR antagonism by an azabicyclooctane derivative.
Analytical Characterization
Comprehensive characterization is essential to confirm the structure and purity of this compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the core bicyclic structure and the relative stereochemistry of the hydroxyl group. The proton spectrum of the related 8-Azabicyclo[3.2.1]octan-3-ol shows characteristic signals for the bridgehead protons and the protons adjacent to the nitrogen and oxygen atoms.[6]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information about the bicyclic core.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A standard protocol would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water containing a modifier like trifluoroacetic acid (TFA).
Safety and Handling
As a research chemical, this compound must be handled with appropriate care.
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[3]
-
Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]
-
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[3]
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
This compound is a strategically important building block for the synthesis of complex molecules targeting the central nervous system and other biological systems. Its rigid, three-dimensional structure provides a robust platform for designing potent and selective ligands. While detailed public data on the parent hydrochloride salt is limited, the well-established chemistry of the azabicyclooctane family provides a clear and reliable path for its synthesis and application. By understanding the core principles of its chemistry, synthesis, and biological relevance, researchers can effectively leverage this scaffold to advance the frontiers of drug discovery.
References
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Monteiro, M., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2902-2915. [Link]
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Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. [Link]
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ResearchGate. (2024). (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. [Link]
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Bertozzi, F., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13475-13500. [Link]
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ResearchGate. (n.d.). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane. [Link]
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Padwa, A., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-8. [Link]
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Gualtieri, F., et al. (1991). Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives. Journal of Pharmaceutical Sciences, 80(6), 554-8. [Link]
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ChemBK. (n.d.). 3-Azabicyclo[3.2.1]octan-8-one, 3-(phenylMethyl)-. [Link]
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Bressi, J. C., et al. (2010). Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(19), 5847-52. [Link]
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NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST Chemistry WebBook. [Link]
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National Institutes of Health. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]
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Ghelardini, C., et al. (1997). and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine. Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. National Center for Biotechnology Information. [Link]
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Alcarazo, M. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
- Google Patents. (n.d.). WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
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MDPI. (2023). Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. [Link]
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A Comprehensive Technical Guide to the Synthesis of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
Introduction: The Significance of the Nortropane Scaffold in Modern Drug Discovery
The 3-azabicyclo[3.2.1]octane, or nortropane, scaffold is a privileged heterocyclic motif of immense importance in medicinal chemistry and drug development. As a core structural component of numerous biologically active alkaloids and synthetic molecules, it provides a rigid, three-dimensional framework that allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with various biological targets. 3-Azabicyclo[3.2.1]octan-8-ol, the N-demethylated analog of tropine, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents, including antagonists for opioid receptors and monoamine reuptake inhibitors. Its hydrochloride salt form enhances stability and aqueous solubility, making it ideal for pharmaceutical formulations. This guide provides an in-depth exploration of the primary and alternative synthetic pathways to 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, offering field-proven insights for researchers and drug development professionals.
Primary Synthetic Pathway: From Tropinone to this compound
The most common and economically viable route to this compound commences with the readily available starting material, tropinone. This pathway can be dissected into three key stages: the N-demethylation of tropinone to yield nortropinone, the stereoselective reduction of the nortropinone ketone to the corresponding alcohol, and the final formation of the hydrochloride salt.
Step 1: N-Demethylation of Tropinone to Nortropinone
The conversion of the tertiary amine in tropinone to the secondary amine in nortropinone is a critical transformation. Several methodologies have been developed for this purpose, with the use of chloroformate reagents being particularly prevalent due to their efficiency and selectivity.
One of the most effective methods involves the use of 2,2,2-trichloroethyl chloroformate. This reagent reacts with tropinone to form an intermediate carbamate, which can be subsequently cleaved under reductive conditions, typically with zinc dust in acetic acid or methanol, to afford nortropinone in good yields.[1] Another highly efficient reagent is vinyl chloroformate, which forms a vinyl carbamate that can be hydrolyzed under mild conditions.[1]
The classical von Braun reaction, utilizing cyanogen bromide, is another established method for N-demethylation.[2][3][4] This reaction proceeds through the formation of a cyanamide intermediate, which is then hydrolyzed to the secondary amine. However, the toxicity of cyanogen bromide has led to the preference for chloroformate-based methods in many applications.
More contemporary approaches include photochemical and electrochemical N-demethylation. Photochemical methods, using sensitizers like tetraphenylporphyrin in the presence of oxygen and light, have been shown to cleanly N-demethylate tropinone.[5] Electrochemical methods offer a green and efficient alternative, avoiding hazardous reagents and proceeding at room temperature.[6] These methods typically involve the formation of an iminium intermediate that is subsequently hydrolyzed.[6]
Logical Workflow: Primary Synthesis of 3-Azabicyclo[3.2.1]octan-8-ol HCl
Caption: Primary synthetic route to this compound.
Step 2: Stereoselective Reduction of Nortropinone
The reduction of the ketone in nortropinone to the alcohol, 3-Azabicyclo[3.2.1]octan-8-ol, can result in two diastereomers: the endo and exo isomers. The stereochemical outcome is dependent on the choice of reducing agent and reaction conditions.
For the synthesis of the endo isomer, reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed. The hydride attack generally occurs from the less sterically hindered exo face of the bicyclic system, leading to the formation of the endo alcohol as the major product.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base, 3-Azabicyclo[3.2.1]octan-8-ol, into its hydrochloride salt. This is typically achieved by dissolving the alcohol in a suitable organic solvent, such as diethyl ether or isopropanol, and treating it with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
Alternative Synthetic Approaches
While the pathway from tropinone is the most common, alternative strategies for the synthesis of the nortropane core exist. One notable approach involves the Robinson-Schöpf-type condensation, which can be adapted to synthesize N-substituted nortropinones directly. This one-pot reaction utilizes succinaldehyde (or its synthetic equivalent, 2,5-dimethoxytetrahydrofuran), an amine, and an acetone equivalent like acetonedicarboxylic acid.[7][8] By using a primary amine instead of methylamine, N-substituted nortropinones can be prepared, which can then be de-benzylated (if a benzylamine was used) to yield nortropinone.
Another strategy starts from cycloheptatriene, which can be converted to tropone. Subsequent functionalization and ring closure can lead to the tropane skeleton. However, these routes are generally more complex and less atom-economical than the Robinson-Schöpf synthesis and its variations.
Logical Workflow: Alternative N-Demethylation Strategies for Tropinone
Caption: Various methods for the N-demethylation of tropinone to nortropinone.
Experimental Protocols
Protocol 1: Synthesis of Nortropinone via the Chloroformate Method
Materials:
-
Tropinone
-
2,2,2-Trichloroethyl chloroformate
-
Zinc dust
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tropinone in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add 2,2,2-trichloroethyl chloroformate to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate intermediate.
-
Dissolve the crude carbamate in a mixture of acetic acid and water.
-
Add zinc dust portion-wise to the solution with vigorous stirring. The reaction is exothermic and may require cooling.
-
After the addition is complete, stir the mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of celite to remove excess zinc.
-
Basify the filtrate with a saturated solution of sodium carbonate until the pH is >10.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield nortropinone.
Protocol 2: Reduction of Nortropinone to 3-Azabicyclo[3.2.1]octan-8-ol
Materials:
-
Nortropinone
-
Sodium borohydride (NaBH4)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve nortropinone in methanol and cool the solution to 0 °C.
-
Slowly add sodium borohydride portion-wise to the solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-Azabicyclo[3.2.1]octan-8-ol.
Protocol 3: Preparation of this compound
Materials:
-
3-Azabicyclo[3.2.1]octan-8-ol
-
Anhydrous diethyl ether
-
Hydrogen chloride solution in diethyl ether (e.g., 2 M)
Procedure:
-
Dissolve 3-Azabicyclo[3.2.1]octan-8-ol in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
Data Presentation
| N-Demethylation Method | Reagents | Typical Yield | Advantages | Disadvantages | Reference |
| Chloroformate | 2,2,2-Trichloroethyl chloroformate, Zn/AcOH | Good to Excellent | High yields, reliable | Two-step process | [1] |
| von Braun Reaction | Cyanogen bromide (BrCN), followed by hydrolysis | Moderate to Good | Established method | Highly toxic reagent | [2][3][4] |
| Photochemical | Tetraphenylporphyrin, O2, light | Good | Mild conditions | Requires specialized equipment | [5] |
| Electrochemical | Anodic oxidation | Good to Excellent | Green, avoids hazardous reagents | Requires electrochemical setup | [6] |
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of new therapeutics. The primary synthetic route, starting from tropinone, offers a reliable and scalable method for its production. The key steps of N-demethylation and stereoselective reduction have been optimized over the years, with several effective methods available to suit different laboratory capabilities and safety considerations. As the demand for novel nortropane-based pharmaceuticals continues to grow, the development of even more efficient, cost-effective, and environmentally benign synthetic strategies will remain an active area of research.
References
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Willand, N., et al. (2010). Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives. ResearchGate. [Link]
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Kok, G., & Scammells, P. J. (2001). Photochemical N-demethylation of alkaloids. Bioorganic & Medicinal Chemistry Letters, 11(4), 443-445. [Link]
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Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(10), 885-895. [Link]
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Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5289. [Link]
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Song, J. H., Cho, S. K., & Jung, D. I. (2020). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Asian Journal of Chemistry, 32(6), 1435-1438. [Link]
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Huang, L., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5289. [Link]
-
Bellucci, L., et al. (1991). Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives. Journal of Pharmaceutical Sciences, 80(6), 554-558. [Link]
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- Google Patents. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
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Gütz, C., et al. (2017). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, 19(16), 3746-3753. [Link]
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Wikipedia. von Braun reaction. [Link]
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Scammells, P. J., et al. (2006). N-Demethylation of Alkaloids. OUCI. [Link]
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-
Semantic Scholar. Photochemical N-demethylation of alkaloids. [Link]
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Merck Index. von Braun Reaction. [Link]
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Micheli, F., et al. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. OUCI. [Link]
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ResearchGate. (2018). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. [Link]
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Knight, D. W., & O'Hanlon, P. J. (1994). Synthesis of Physoperuvine (8-Methyl-8-azabicyclo[3.2.1]octan-1-ol) and Norphysoperuvine. J. Chem. Soc., Perkin Trans. 1, 2595-2599. [Link]
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Lazny, R. (1998). EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTONATION. [Link]
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Monteiro, M., Vale, R., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. [Link]
- Google Patents. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
- Google Patents. (2011). 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
-
Meltzer, P. C., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-2558. [Link]
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Kollár, L. (2021). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Molecules, 26(16), 4880. [Link]
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PubChem. 8-Azabicyclo[3.2.1]octan-3-ol. [Link]
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ResearchGate. (2020). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. [Link]
-
ResearchGate. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. [Link]
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An In-Depth Technical Guide to the 3-Azabicyclo[3.2.1]octane Scaffold: A Core Moiety in Contemporary Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.2.1]octane framework, a bridged heterocyclic amine, represents a pivotal structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique scaffold for the design of therapeutic agents targeting a diverse array of biological entities. While specific data for the derivative (8-anti)-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride (CAS Number: 2089291-70-1) remains largely proprietary and unpublished in peer-reviewed literature, this guide will delve into the broader class of 3-azabicyclo[3.2.1]octane derivatives. By examining the synthesis, physicochemical properties, and biological activities of analogous compounds, we aim to provide a comprehensive understanding of the potential of this scaffold in modern drug development. This document will serve as a foundational resource, offering insights into the structure-activity relationships and therapeutic promise inherent to this chemical class.
Introduction to the 3-Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane core is a bicyclic amine structurally related to the well-known tropane alkaloids. This framework is characterized by a six-membered piperidine ring constrained in a boat-chair conformation by a three-carbon bridge. This rigid structure reduces the conformational flexibility of molecules in which it is incorporated, a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets. The nitrogen atom at the 3-position and the potential for substitution at various other positions, including the 8-position as seen in our topic compound, offer rich opportunities for chemical modification to modulate pharmacological activity.
Derivatives of this scaffold have been explored for a multitude of therapeutic applications, demonstrating the versatility of this structural template. Research has shown that compounds incorporating the 3-azabicyclo[3.2.1]octane moiety can interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Physicochemical Properties and Structural Characterization
While detailed experimental data for (8-anti)-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is not publicly available, we can infer general physicochemical properties based on its structure and data from similar compounds.
Table 1: General Physicochemical Properties of 3-Azabicyclo[3.2.1]octane Derivatives
| Property | General Range/Characteristic | Significance in Drug Discovery |
| Molecular Weight | 150 - 500 g/mol | Influences solubility, permeability, and overall drug-likeness. |
| logP | 1.0 - 4.0 | Affects membrane permeability and oral absorption. |
| Topological Polar Surface Area (TPSA) | 20 - 80 Ų | Correlates with hydrogen bonding potential and membrane permeability. |
| Hydrogen Bond Donors/Acceptors | 1-3 Donors, 2-5 Acceptors | Crucial for target binding and solubility. |
| pKa | 8.5 - 10.5 (for the amine) | Determines the ionization state at physiological pH, impacting solubility and target interaction. |
Note: These are generalized ranges and the specific properties of (8-anti)-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride may vary.
The structural characterization of novel 3-azabicyclo[3.2.1]octane derivatives typically relies on a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity and stereochemistry of the bicyclic system.
-
Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns for structural confirmation.
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure and stereochemistry.
Synthesis of the 3-Azabicyclo[3.2.1]octane Core
The synthesis of the 3-azabicyclo[3.2.1]octane scaffold is a well-established area of organic chemistry. A common and versatile approach involves an intramolecular Mannich reaction.
Generalized Synthetic Workflow
Caption: Generalized synthesis of the 3-azabicyclo[3.2.1]octane core.
Exemplary Experimental Protocol (Hypothetical)
-
Step 1: Mannich Reaction: To a solution of a cyclopentanone derivative in a suitable solvent (e.g., ethanol), add a primary amine (e.g., benzylamine) and an aqueous solution of formaldehyde. The reaction mixture is typically stirred at room temperature or heated to facilitate the intramolecular cyclization.
-
Step 2: Purification: After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-substituted-3-azabicyclo[3.2.1]octan-8-one.
-
Step 3: Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride. The choice of reducing agent can influence the stereoselectivity of the hydroxyl group at the 8-position (syn or anti).
-
Step 4: Deprotection (if applicable): If a protecting group was used on the nitrogen (e.g., benzyl), it can be removed by catalytic hydrogenation to yield the free secondary amine.
-
Step 5: Salt Formation: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.
Biological Activity and Therapeutic Potential
While specific biological data for (8-anti)-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is not available in the public domain, the broader class of 3-azabicyclo[3.2.1]octane derivatives has been investigated for a range of therapeutic targets.
Central Nervous System (CNS) Targets
The rigid scaffold of 3-azabicyclo[3.2.1]octane derivatives makes them attractive candidates for CNS-acting drugs. Their ability to present functional groups in well-defined spatial orientations allows for selective interaction with various receptors and transporters in the brain.
-
Dopamine and Serotonin Transporters: Certain derivatives have been synthesized and evaluated as inhibitors of dopamine and serotonin transporters, suggesting potential applications in the treatment of depression, anxiety, and other mood disorders. The orientation of substituents on the bicyclic ring is crucial for determining the potency and selectivity for these transporters.
Enzyme Inhibition
The 3-azabicyclo[3.2.1]octane scaffold has been successfully employed in the design of potent and selective enzyme inhibitors.
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitors: A notable example is the development of pyrazole-containing 3-azabicyclo[3.2.1]octane sulfonamides as inhibitors of NAAA.[1] NAAA is an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA leads to increased levels of PEA, which has shown therapeutic potential in inflammatory conditions.
Caption: Mechanism of action for NAAA inhibitors.
Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology
The ADME and toxicological profiles of 3-azabicyclo[3.2.1]octane derivatives are highly dependent on the nature and position of their substituents.
-
Absorption and Distribution: The lipophilicity and polarity of the molecule, governed by its functional groups, will significantly impact its oral absorption and ability to cross biological membranes, including the blood-brain barrier. The basic nitrogen atom will be protonated at physiological pH, which can increase water solubility but may limit passive diffusion across membranes.
-
Metabolism: Potential metabolic pathways for this class of compounds include N-dealkylation, oxidation of the bicyclic ring, and conjugation reactions (e.g., glucuronidation) of hydroxyl groups. In vitro studies using liver microsomes are typically employed to assess metabolic stability.
-
Toxicology: The toxicological profile must be evaluated for any new chemical entity. Potential liabilities could be associated with off-target pharmacology or the formation of reactive metabolites. Early in silico and in vitro toxicity screening is crucial in the drug discovery process.
Conclusion and Future Directions
The 3-azabicyclo[3.2.1]octane scaffold is a validated and versatile platform in medicinal chemistry. Its rigid, three-dimensional structure provides a unique starting point for the design of potent and selective ligands for a variety of biological targets. While the specific properties and therapeutic applications of (8-anti)-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride (CAS 2089291-70-1) are not yet publicly disclosed, the extensive research on related analogs highlights the significant potential of this chemical class.
Future research in this area will likely focus on:
-
Exploring Novel Biological Targets: The application of this scaffold to new and challenging biological targets.
-
Fine-Tuning Pharmacokinetic Properties: The optimization of ADME properties to develop drug candidates with favorable in vivo profiles.
-
Stereoselective Synthesis: The development of more efficient and scalable stereoselective synthetic routes to access specific isomers with desired biological activities.
As a core structural motif, the 3-azabicyclo[3.2.1]octane framework will undoubtedly continue to be a source of innovation and a valuable tool in the hands of medicinal chemists striving to develop the next generation of therapeutic agents.
References
-
Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(21), 16048–16073. [Link]
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An In-Depth Technical Guide to exo-3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
This guide provides a comprehensive technical overview of exo-3-azabicyclo[3.2.1]octan-8-ol hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. We will dissect its formal IUPAC name, explore its structural characteristics, discuss its synthesis, and delve into the pharmacological potential of the broader azabicyclo[3.2.1]octane scaffold.
Decoding the IUPAC Nomenclature: A Step-by-Step Analysis
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each name corresponds to a unique structure. The name exo-3-azabicyclo[3.2.1]octan-8-ol hydrochloride can be broken down as follows:
1.1. The Bicyclic Core: bicyclo[3.2.1]octane
-
bicyclo : This prefix indicates that the molecule contains two rings that share two or more atoms.
-
octane : This signifies that the entire bicyclic system contains a total of eight carbon atoms.
-
[3.2.1] : These numbers, enclosed in brackets, describe the lengths of the three "bridges" connecting the two bridgehead atoms. The numbers are listed in descending order. In this structure, there are three carbons on the longest bridge, two on the next, and one on the shortest bridge.
1.2. Heteroatom Incorporation: 3-aza
-
aza : This prefix denotes the replacement of a carbon atom in the ring system with a nitrogen atom.
-
3- : This locant specifies the position of the nitrogen atom within the bicyclic framework. Numbering of the bicyclic system begins at one bridgehead carbon, proceeds along the longest bridge to the second bridgehead, continues along the next longest bridge, and finishes with the shortest bridge.
1.3. Principal Functional Group: 8-ol
-
-ol : This suffix indicates the presence of a hydroxyl (-OH) group as the principal functional group.
-
8- : This locant indicates that the hydroxyl group is attached to the atom at position 8.
1.4. Stereochemistry: exo-
-
exo- : This stereochemical descriptor specifies the relative orientation of the substituent (the -OH group in this case) on a bridge. In a bicyclo[x.y.z]alkane system (where x ≥ y > z > 0), a substituent is designated exo if it is oriented towards the bridge with the highest number of atoms (the 'z' bridge). Conversely, an endo substituent is oriented away from this bridge.
1.5. Salt Formation: hydrochloride
-
hydrochloride : This indicates that the compound is a salt formed by the reaction of the basic nitrogen atom in the azabicyclo[3.2.1]octane ring with hydrochloric acid (HCl). This is a common practice to improve the solubility and stability of amine-containing compounds for pharmaceutical applications.
A more formal IUPAC name, which includes the absolute stereochemistry, is rel-(1R,5S)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride [1]. The "rel" indicates the relative stereochemistry between the chiral centers at positions 1 and 5.
Physicochemical and Spectroscopic Profile
While specific, experimentally-derived data for exo-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is not widely published in peer-reviewed literature, we can infer its properties from closely related structures and data from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [1] |
| Molecular Weight | 163.65 g/mol | [1] |
| CAS Number | 2089291-70-1 | [1] |
| Physical State | Likely a solid | Inferred from related compounds |
| Melting Point | Not available | [2] |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt form |
Representative Spectroscopic Data:
Due to the lack of published spectra for the title compound, the following are predicted data based on the analysis of similar azabicyclo[3.2.1]octane structures.
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region (1.5-4.0 ppm) corresponding to the protons on the bicyclic ring. The protons adjacent to the nitrogen and the carbon bearing the hydroxyl group would appear at the lower field end of this region. The proton on the carbon with the hydroxyl group would likely be a singlet or a narrow multiplet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven unique carbon atoms in the bicyclic core. The carbon atom attached to the hydroxyl group would resonate in the range of 60-80 ppm, while the carbons adjacent to the nitrogen atom would appear in the 40-60 ppm range.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₁₃NO) at m/z 127.10.
Synthesis of the Azabicyclo[3.2.1]octane Scaffold
The synthesis of the 3-azabicyclo[3.2.1]octane core can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions. A plausible synthetic approach to exo-3-azabicyclo[3.2.1]octan-8-ol is outlined below. This is a generalized protocol, and optimization would be necessary for specific applications.
Proposed Synthetic Pathway:
Caption: A generalized synthetic workflow for the preparation of exo-3-azabicyclo[3.2.1]octan-8-ol hydrochloride.
Experimental Protocol (Representative):
-
Synthesis of the Bicyclic Ketone: A key step often involves an intramolecular Mannich reaction or a similar cyclization to construct the 3-azabicyclo[3.2.1]octan-8-one core. This can start from a suitably substituted cyclopentanone derivative.
-
Stereoselective Reduction: The carbonyl group at the 8-position of the bicyclic ketone is then reduced to a hydroxyl group. The choice of reducing agent is critical to achieve the desired exo stereochemistry. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favor attack from the less sterically hindered face, which can lead to the desired exo-alcohol.
-
N-Deprotection (if applicable): If a nitrogen protecting group (e.g., benzyl or Boc) was used during the synthesis, it is removed in this step.
-
Salt Formation: The resulting exo-3-azabicyclo[3.2.1]octan-8-ol free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Applications in Drug Discovery and Development
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its rigid conformational nature allows for the precise spatial orientation of functional groups, which is crucial for selective binding to biological targets.
4.1. Central Nervous System (CNS) Drug Discovery
Derivatives of the azabicyclo[3.2.1]octane core have been extensively investigated for their potential as CNS-active agents. Their rigid structure can facilitate crossing the blood-brain barrier, a critical requirement for drugs targeting the CNS[3].
4.2. Monoamine Reuptake Inhibitors
A significant area of research has focused on 8-azabicyclo[3.2.1]octane derivatives as monoamine reuptake inhibitors. These compounds can modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, making them potential therapeutics for depression, ADHD, and other neurological disorders[4].
4.3. Analgesics and Anesthetics
The structural similarity of the azabicyclo[3.2.1]octane core to tropane alkaloids, such as cocaine and atropine, has inspired the development of derivatives with analgesic and anesthetic properties. For example, various substituted 3,8-diazabicyclo[3.2.1]octanes have been synthesized and evaluated as potent analgesics[5].
4.4. NAAA Inhibitors for Inflammation
More recently, azabicyclo[3.2.1]octane sulfonamides have been identified as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory conditions by preserving the levels of the anti-inflammatory lipid palmitoylethanolamide (PEA).
Signaling Pathway Modulation:
The therapeutic effects of azabicyclo[3.2.1]octane derivatives are often mediated through their interaction with specific receptors and transporters in cellular signaling pathways.
Caption: A simplified diagram illustrating the mechanism of action for azabicyclo[3.2.1]octane derivatives as monoamine reuptake inhibitors.
Conclusion
exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is a structurally interesting molecule that belongs to a class of compounds with significant therapeutic potential. While specific data for this particular compound is limited in the public domain, the broader family of azabicyclo[3.2.1]octane derivatives has proven to be a rich source of inspiration for the development of novel drugs targeting the central nervous system and inflammatory pathways. The rigid, well-defined three-dimensional structure of this scaffold will continue to make it an attractive template for medicinal chemists and drug development professionals.
References
-
Rothman, R. B., et al. (2012). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ACS Medicinal Chemistry Letters, 3(5), 417-421. [Link]
-
Mayol Llinàs, J. (2018). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. [Link]
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Barlocco, D., et al. (1997). Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine: Synthesis, Activity, and Modeling. Journal of Medicinal Chemistry, 41(8), 1265-1275. [Link]
-
Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13612-13633. [Link]
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An In-depth Technical Guide to the Solubility Profile of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability. This guide provides a comprehensive technical overview of the core principles and experimental methodologies required to characterize the solubility of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride (CAS: 1331847-92-7), a nortropane derivative of significant interest in medicinal chemistry. While specific quantitative solubility data for this compound is not widely published, this document serves as a first-principles guide for researchers. We will explore the physicochemical factors governing its solubility, provide detailed, field-proven protocols for its experimental determination, and offer a framework for data interpretation. This whitepaper is designed to equip drug development professionals with the necessary tools to conduct a thorough and self-validating solubility assessment.
Introduction: The Physicochemical Context
3-Azabicyclo[3.2.1]octan-8-ol is a heterocyclic building block belonging to the nortropane class of compounds, which are structural analogues of tropane alkaloids.[1] Its hydrochloride salt form is designed to improve the physicochemical properties of the parent molecule, particularly its aqueous solubility. Understanding this property is paramount, as it directly influences dissolution rate, absorption, and ultimately, the therapeutic efficacy of any potential drug candidate.
The core structure, a bicyclic amine, is basic. Conversion to a hydrochloride salt by treating the parent compound with hydrochloric acid protonates the tertiary amine, creating an ionic species. This transformation is a fundamental strategy in pharmaceutical development to enhance solubility in polar solvents like water.[2][3]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1331847-92-7 | [4] |
| Molecular Formula | C₇H₁₄ClNO | [4] |
| Molecular Weight | 163.64 g/mol | [4] |
| Appearance | Typically an off-white to white solid | [5] |
| Aqueous Solubility | Data not publicly available; requires experimental determination. | [4] |
| Solubility in Organics | Expected to be soluble in polar protic solvents (e.g., water, methanol) and DMSO.[5][6] |
Guiding Principles of Solubility for a Hydrochloride Salt
The solubility of this compound is not a single value but a profile dependent on environmental conditions. The causality behind its behavior is rooted in fundamental chemistry.
The Critical Impact of pH
As a salt of a weak base, its aqueous solubility is highly pH-dependent. The governing principle is the equilibrium between the protonated (ionized) form and the neutral free base.
-
Low pH (Acidic Conditions, e.g., pH 1.2): In an acidic environment, the equilibrium is overwhelmingly shifted towards the protonated, cationic form. This ionic species interacts favorably with polar water molecules, leading to maximum solubility.[7] Tropane alkaloids, in general, are noted for their solubility in acidic aqueous solutions.[8]
-
Increasing pH (Towards Neutrality): As the pH of the medium increases and approaches the pKa of the parent amine, the proton is stripped from the nitrogen atom. This generates the neutral, free-base form of the molecule, which is significantly less polar and, therefore, less soluble in water. This can lead to precipitation. The lowest aqueous solubility is often observed at neutral or slightly alkaline pH.[7]
The Role of the Solvent
-
Polar Protic Solvents: Water, methanol, and ethanol are excellent solvents for the hydrochloride salt due to their ability to solvate both the cation and the chloride anion through hydrogen bonding and ion-dipole interactions.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) are also effective, as indicated for the related nortropine hydrochloride.[6][9]
-
Non-Polar Solvents: Solubility is expected to be very low in non-polar solvents such as hexane or ether, although the free-base form would be more soluble in these than the salt form.[10]
The Influence of Temperature
For most solid solutes, the dissolution process is endothermic. Therefore, increasing the temperature generally increases solubility.[11] It is standard practice in biopharmaceutical studies to determine solubility at a physiologically relevant temperature, such as 37 ± 1 °C.[11][12]
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[7][11] This method is the standard for Biopharmaceutics Classification System (BCS) studies.[12]
Workflow for Equilibrium Solubility Determination
Caption: A validated workflow for determining pH-dependent equilibrium solubility.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in aqueous buffers at 37 °C.
Materials:
-
This compound API
-
Buffer solutions (at minimum: pH 1.2, pH 4.5, and pH 6.8 to represent physiological ranges)[12]
-
Calibrated orbital shaker incubator
-
Analytical balance
-
Glass vials with screw caps
-
Syringes and 0.22 µm syringe filters (e.g., PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation:
-
Prepare aqueous buffers according to standard pharmacopeial recipes (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8).[12]
-
Set the orbital shaker incubator to 37 ± 1 °C.[11]
-
Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 methanol/water) to create a calibration curve for the analytical method.[7]
-
-
Sample Incubation (in triplicate):
-
For each pH condition, add an amount of API to a vial containing a known volume of buffer (e.g., 10 mL) that is well in excess of its expected solubility. This ensures that a saturated solution is formed.[11]
-
Causality: Adding excess solid is the cornerstone of an equilibrium solubility experiment. The continuous presence of undissolved solid ensures the liquid phase remains saturated throughout the experiment.
-
Securely cap the vials and place them in the incubator. Agitate at a consistent speed (e.g., 100 rpm) for 24 to 48 hours. The duration should be sufficient to ensure equilibrium is reached; preliminary time-point experiments can validate this.[11]
-
-
Sampling and Separation:
-
After incubation, allow the vials to rest briefly to let larger particles settle.
-
Withdraw an aliquot (e.g., 1 mL) from the upper portion of the liquid.
-
Immediately separate the supernatant from the undissolved solid. This is a critical step to prevent falsely elevated readings. The most reliable method is to filter the aliquot through a 0.22 µm syringe filter directly into a clean analysis vial. Centrifugation at high speed (e.g., >10,000 g) is an alternative.[7]
-
Trustworthiness: The separation step must be fast and efficient. Any carryover of solid API will dissolve upon dilution, invalidating the result.
-
-
Quantification:
-
Accurately dilute the clear supernatant with an appropriate mobile phase or solvent to bring its concentration within the linear range of the analytical calibration curve.
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis method. The concentration is determined by comparing the analytical response to the previously established calibration curve.[7]
-
Data Presentation and Interpretation
Quantitative results from the protocol should be summarized clearly to facilitate analysis.
Table 2: Example Data Template for pH-Dependent Solubility Results
| pH of Medium | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | 37 | (Experimental Result) | (Experimental Result) |
| 4.5 | 37 | (Experimental Result) | (Experimental Result) |
| 6.8 | 37 | (Experimental Result) | (Experimental Result) |
A plot of solubility versus pH is highly informative, visually demonstrating the sharp decrease in solubility as the pH rises and the compound converts to its free base. This profile is essential for predicting the compound's behavior in the gastrointestinal tract and for formulation development.
Troubleshooting and Logic Diagram
Caption: A troubleshooting decision tree for common solubility experiment issues.
Conclusion
While a definitive public dataset for the solubility of this compound is not available, its chemical nature as a hydrochloride salt of a nortropane base provides a strong theoretical framework for understanding its behavior. Its solubility is expected to be highest in acidic aqueous media and decrease significantly as the pH approaches neutral. For any research or drug development program, this theoretical understanding must be supported by robust experimental data. The shake-flask equilibrium solubility protocol detailed herein represents the gold standard methodology for generating reliable, interpretable, and defensible solubility data, forming the bedrock for subsequent formulation and preclinical development decisions.
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physical and chemical properties of tropane alkaloids
An In-depth Technical Guide to the Physical and Chemical Properties of Tropane Alkaloids
Introduction
Tropane alkaloids (TAs) are a class of over 200 naturally occurring secondary metabolites characterized by a distinctive bicyclic 8-azabicyclo[3.2.1]octane nucleus.[1][2][3] This core structure, formed by the fusion of a pyrrolidine and a piperidine ring sharing a common nitrogen atom and two carbons, is the foundation for the wide array of pharmacological activities exhibited by these compounds.[2][3] Found predominantly in plant families such as Solanaceae (e.g., Atropa belladonna, Datura stramonium), Erythroxylaceae (Erythroxylum coca), and Convolvulaceae, these molecules have been utilized for centuries as medicines, poisons, and entheogens.[4][5][6][7]
For researchers and drug development professionals, a deep understanding of the is paramount. These properties govern their stability, solubility, reactivity, and, crucially, their interaction with biological systems. This guide provides a technical overview of these core characteristics, offering insights into the causality behind experimental choices and analytical methodologies. The major groups of TAs include hyoscyamine/scopolamine, cocaine, and the hydrophilic calystegines.[4] Despite sharing a common tropane moiety, their pharmacological effects differ significantly.[4][8]
Chemical Properties: Structure, Stereochemistry, and Reactivity
The chemical behavior of tropane alkaloids is dictated by their unique three-dimensional structure, the basicity of the nitrogen atom, and the nature of the ester linkages present in many of the most well-known compounds.
The Tropane Core: Structure and Stereochemistry
The fundamental tropane skeleton, (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane, provides a rigid framework.[6] The stereochemistry at the C-3 position is a critical determinant of biological activity. The orientation of the hydroxyl group at this position gives rise to two primary stereoisomers:
-
Tropine (3α-tropanol): The hydroxyl group is in an axial position. This configuration is the precursor for medicinally significant alkaloids like atropine and scopolamine.[4]
-
Pseudotropine (3β-tropanol): The hydroxyl group is in an equatorial position. This isomer is a precursor for calystegines and other alkaloids.[4]
This stereoisomerism is determined during biosynthesis by the action of two distinct, stereospecific enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II), which reduce the precursor tropinone to tropine and pseudotropine, respectively.[2][4]
The pharmacological action of TAs is often stereoselective. For instance, the S-(-)-isomer of hyoscyamine is estimated to be 30 to 300 times more potent as a muscarinic receptor antagonist than its R-(+)-isomer.[4][8]
Caption: Simplified biosynthetic pathway of tropine-based alkaloids.
A key intermediate, the N-methyl-Δ¹-pyrrolinium cation, serves as the first ring of the structure. [2][9]This cation condenses with a malonyl-CoA-derived unit to form tropinone, the central branch-point intermediate that is subsequently reduced to either tropine or pseudotropine. [2][4]
Analytical Methodologies & Protocols
The accurate quantification and identification of tropane alkaloids are critical for pharmaceutical development, quality control, and forensic analysis.
Protocol: Acid-Base Extraction from Plant Material
This protocol leverages the pH-dependent solubility of tropane alkaloids to separate them from the bulk of the plant matrix. The causality is clear: protonate the basic alkaloid to move it into an aqueous phase, leaving behind neutral compounds, then deprotonate it to move it back into an organic phase for isolation.
Caption: Workflow for a typical acid-base extraction of tropane alkaloids.
Step-by-Step Methodology:
-
Maceration: Weigh 10g of finely powdered, dried plant material. Macerate with 100 mL of an acidic solution (e.g., 0.1 N sulfuric acid or ethanol with 1% acetic acid) for 24 hours to protonate the alkaloids and extract them as soluble salts. [10][11]2. Filtration: Filter the mixture to separate the plant debris from the acidic extract containing the alkaloid salts.
-
Defatting (Optional): Partition the acidic aqueous extract with a non-polar solvent like hexane or petroleum ether to remove lipids and chlorophyll. Discard the organic layer. [11]4. Basification: Adjust the pH of the aqueous extract to ~9-10 using a base like ammonium hydroxide. [10][11]This deprotonates the alkaloid salts, converting them to their free base form, which has low water solubility.
-
Liquid-Liquid Extraction: Extract the basified solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform. [12][10]The alkaloid free bases will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate to remove residual water, and evaporate the solvent under reduced pressure to yield the crude tropane alkaloid extract.
Analytical Techniques for Separation and Identification
Modern analytical chemistry relies on a suite of powerful techniques for analyzing tropane alkaloids.
-
High-Performance Liquid Chromatography (HPLC): The most common method, often using reversed-phase C18 columns. [13]HPLC coupled with UV or mass spectrometry (MS) detection (HPLC-MS/MS) provides excellent sensitivity and specificity for quantifying alkaloids in complex matrices. [13][14]* Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is also widely used. However, as many tropane alkaloids are thermally unstable, derivatization to more stable forms (e.g., trimethylsilyl derivatives) may be necessary to prevent degradation in the hot injector port. [13][15]* Capillary Electrophoresis (CE): CE is a powerful technique for separating ionizable compounds like alkaloids. Its high efficiency and low sample consumption make it an attractive alternative to HPLC for certain applications. [13]
Protocol: Qualitative Identification via Vitali-Morin Reaction
This classic colorimetric test is a reliable method for the qualitative detection of the tropic acid moiety found in atropine and hyoscyamine.
Step-by-Step Methodology:
-
Place a small amount of the alkaloid extract in a porcelain dish.
-
Add 0.5 mL of fuming nitric acid and evaporate to dryness on a water bath. [10]A yellow residue will form.
-
Allow the dish to cool and add a few drops of a freshly prepared ethanolic potassium hydroxide solution.
-
Observation: The development of an intense violet color indicates the presence of a tropane alkaloid containing a tropic acid ester. [10][16]
Conclusion
The are intrinsically linked to their bicyclic structure, stereochemistry, and the presence of a basic nitrogen atom. These characteristics are not merely academic; they are the guiding principles for their extraction from natural sources, the design of stable pharmaceutical formulations, the development of synthetic derivatives, and the application of precise analytical methods for their detection and quantification. For scientists in drug discovery and development, a mastery of these core principles is essential for harnessing the potent pharmacological potential of this historic and vital class of natural products.
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8-azabicyclo[3.2.1]octane core structure explained
An In-Depth Technical Guide to the 8-Azabicyclo[3.2.1]octane Core Structure
Authored by a Senior Application Scientist
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, demonstrating a versatile capacity to interact with a multitude of biological targets. These are termed "privileged structures."[1][2] The 8-azabicyclo[3.2.1]octane core, the foundational skeleton of tropane alkaloids, stands as a quintessential example of such a scaffold.[3][4] Its rigid, bicyclic nature provides a three-dimensional canvas upon which functional groups can be precisely positioned, minimizing the entropic penalty upon binding to a biological target and allowing for the exploration of chemical space with unparalleled conformational control.
This guide provides an in-depth exploration of the 8-azabicyclo[3.2.1]octane core, intended for researchers, scientists, and drug development professionals. We will dissect its synthesis, stereochemistry, and conformational dynamics, and illuminate its profound impact on pharmacology, from classical natural products to modern therapeutic agents.
Part 1: Strategic Synthesis and Stereochemical Control
The construction of the 8-azabicyclo[3.2.1]octane skeleton is a classic challenge in organic synthesis. The primary objective is not merely to form the bicyclic system but to control the stereochemistry at its chiral centers, as the spatial orientation of substituents dictates biological activity.[5]
The Biomimetic Intramolecular Mannich Reaction
Nature's own strategy for building this core, and the inspiration for many laboratory syntheses, involves an intramolecular Mannich reaction.[6] This approach typically involves the cyclization of a precursor containing an amine, an enolate (or its equivalent), and a carbonyl group. The landmark synthesis of tropinone, a key intermediate, by Sir Robert Robinson in 1917 is a historic example of this powerful transformation.
The general mechanism involves the formation of an N-methyl-Δ¹-pyrrolinium cation, which then reacts with two acetyl-CoA moieties (or synthetic equivalents) to form an intermediate that cyclizes via an intramolecular Mannich reaction.[6][7] This biomimetic approach elegantly assembles the complex bicyclic structure in a highly efficient manner.
Experimental Protocol: A Generalized Robinson-Schöpf Tropinone Synthesis
-
Reactant Preparation : Succinaldehyde is prepared in situ from a suitable precursor (e.g., hydrolysis of its diethyl acetal).
-
Reaction Mixture : The succinaldehyde, methylamine, and a dicarboxylate such as acetonedicarboxylic acid are combined in a buffered aqueous solution at ambient temperature. The pH is critical and is typically maintained near physiological levels to facilitate the reaction cascade.
-
Reaction Cascade : The reaction proceeds through a series of intermolecular and intramolecular Mannich reactions and decarboxylations.
-
Workup and Isolation : Following the reaction, the mixture is basified and extracted with an organic solvent (e.g., chloroform or diethyl ether). The product, tropinone, is then isolated and purified, typically by distillation or chromatography.
The causality behind this one-pot synthesis lies in its thermodynamic favorability and the orchestrated sequence of reactions that mimic the biosynthetic pathway.[6]
Caption: Generalized workflow of the Robinson-Schöpf synthesis of tropinone.
Alternative Synthetic Approaches
While the Mannich reaction is foundational, other powerful methods have been developed to access this scaffold, often with improved stereocontrol.[3][4]
-
Diels-Alder Reactions : Cycloaddition reactions between a diene and a dienophile can be employed to construct the bicyclic system.[8] For example, an N-protected pyrrole can act as the diene in a [4+2] cycloaddition.
-
Cyclization Strategies : Modern methods include transition-metal-catalyzed cyclizations and rearrangements. A notable strategy involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement to construct the core in as few as 5-7 steps.[5]
The choice of synthetic route is dictated by the desired substitution pattern and stereochemical outcome. Enantioselective approaches are particularly crucial, as different enantiomers often possess vastly different pharmacological profiles.[3]
Part 2: Conformational Analysis and Its Biological Implications
The 8-azabicyclo[3.2.1]octane core is a conformationally restricted system. However, it is not entirely rigid. The six-membered piperidine ring can adopt either a chair or a boat conformation.
The nitrogen bridge constrains the system, and in the unsubstituted parent compound, the chair conformation is significantly more stable. The orientation of the N-substituent (typically a methyl group in natural alkaloids) can be either axial or equatorial. Computational and NMR studies have shown a preference for the N-methyl group to be in the equatorial position to minimize steric interactions.[9]
Caption: Conformational equilibria in the N-methyl-8-azabicyclo[3.2.1]octane system.
This conformational preference is paramount to the scaffold's function in drug design. The rigid framework orients substituents in well-defined vectors. For instance, substituents at the C-3 position can be in an axial (α) or equatorial (β) orientation. This seemingly subtle difference has profound biological consequences. In cocaine analogues, the orientation of the C-3 substituent is critical for binding to monoamine transporters.[5][10] Similarly, for muscarinic antagonists like atropine, the stereochemistry of the ester at C-3 is essential for its anticholinergic activity.[11]
Part 3: A Privileged Scaffold in Medicinal Chemistry
The 8-azabicyclo[3.2.1]octane core is the heart of numerous pharmacologically active molecules, most notably the tropane alkaloids.[12][13] These compounds demonstrate a remarkable range of biological activities, validating the scaffold's "privileged" status.[14][15]
Central Nervous System (CNS) Agents
Many tropane-based molecules interact with targets in the CNS, particularly monoamine transporters and muscarinic acetylcholine receptors.[7]
-
Cocaine : A potent psychostimulant and local anesthetic, cocaine functions by inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[16] Its addictive properties are primarily linked to its potent blockade of the dopamine transporter (DAT).[10]
-
Atropine & Scopolamine : These compounds are competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[11][16] Atropine is used clinically to increase heart rate and as an antidote to nerve agent poisoning, while scopolamine is used to prevent motion sickness and postoperative nausea.[6][16] Their differing CNS effects are partly due to scopolamine's greater ability to cross the blood-brain barrier.[16]
Structure-Activity Relationships (SAR)
The rigid nature of the scaffold has made it an ideal platform for systematic SAR studies. By modifying substituents at various positions (N-8, C-2, C-3, C-6, C-7), medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic properties.[5][17] For example, extensive research on cocaine analogues has led to the development of highly potent and selective ligands for dopamine and serotonin transporters, which serve as invaluable research tools for studying the neurobiology of addiction and other psychiatric disorders.[10][18]
| Compound | Core Structure | Primary Biological Target(s) | Primary Use / Effect |
| Cocaine | 8-Azabicyclo[3.2.1]octane | Dopamine, Serotonin, Norepinephrine Transporters | CNS Stimulant, Local Anesthetic[10][16] |
| Atropine | 8-Azabicyclo[3.2.1]octane | Muscarinic Acetylcholine Receptors (non-selective) | Anticholinergic, Mydriatic, Anti-bradycardia[11][16] |
| Scopolamine | 8-Azabicyclo[3.2.1]octane (with epoxide) | Muscarinic Acetylcholine Receptors | Anti-motion sickness, Sedative[6][16] |
| Benztropine | 8-Azabicyclo[3.2.1]octane | Muscarinic & Dopamine Receptors | Anti-Parkinsonian Agent[7] |
| Tropisetron | 8-Azabicyclo[3.2.1]octane | Serotonin 5-HT3 Receptor | Antiemetic |
Table 1: Notable bioactive molecules featuring the 8-azabicyclo[3.2.1]octane core.
Conclusion: A Timeless and Versatile Core
The 8-azabicyclo[3.2.1]octane core is more than just a recurring motif in natural products; it is a powerful and validated platform for modern drug discovery. Its unique combination of rigidity, three-dimensionality, and synthetic accessibility ensures its continued relevance. Understanding the nuances of its synthesis, stereochemistry, and conformational behavior is essential for any scientist seeking to leverage its privileged architecture to design the next generation of therapeutic agents for a wide range of human diseases.
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An In-depth Technical Guide to the Discovery and History of Tropane Alkaloids
Introduction
Tropane alkaloids, a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites, have captivated and served humankind for millennia.[1] Renowned for their potent physiological effects, these compounds are sourced predominantly from plants belonging to the Solanaceae (nightshade), Erythroxylaceae (coca), and Convolvulaceae (morning glory) families.[2][3] This guide provides a comprehensive exploration of the discovery and history of the most prominent tropane alkaloids: atropine, scopolamine, and cocaine. We will delve into the key scientific milestones, from their initial isolation and structural elucidation to the intricate details of their biosynthesis and the evolution of analytical techniques for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this fascinating and pharmacologically significant class of natural products.
I. A Historical Overview: From Ancient Potions to Modern Pharmaceuticals
The use of plants containing tropane alkaloids dates back to antiquity, where they were integral components of medicines, poisons, and ritualistic concoctions.[1] The ancient Egyptians and Romans utilized extracts of plants like henbane and belladonna for their medicinal properties.[4] For instance, Cleopatra is said to have used extracts from the Egyptian henbane plant to dilate her pupils for cosmetic appeal, a practice also seen in Renaissance Italy.[4][5] Theophrastus, in the fourth century B.C., documented the use of mandrake for treating sleeplessness and as a love potion.[4][5]
The modern scientific investigation of tropane alkaloids began in the 19th century with the advent of organic chemistry. This era saw the isolation of the pure active compounds from their plant sources, a critical step that paved the way for understanding their pharmacology and chemical nature. The subsequent elucidation of their complex bicyclic structures and the development of total synthesis methods were landmark achievements in the field of natural product chemistry.
Key Pioneers in Tropane Alkaloid Chemistry
Several notable scientists made seminal contributions to our understanding of tropane alkaloids:
-
Heinrich F. G. Mein (1831): A German pharmacist who first isolated atropine in its pure crystalline form from the deadly nightshade plant, Atropa belladonna.[6][7][8][9]
-
P. L. Geiger and O. Hesse (1833): Published the isolation of atropine from Atropa belladonna and Hyoscyamus niger.[3]
-
Friedrich Gaedcke (1855): First to isolate cocaine from coca leaves, naming the compound "erythroxyline".
-
Albert Niemann (1860): Improved the purification process for cocaine and provided a more comprehensive description of its properties, coining the name "cocaine".[3]
-
Albert Ladenburg (1881): First to isolate scopolamine and discovered the process of esterification to synthesize esters with the tropane moiety.
-
Richard Willstätter (1901): A Nobel laureate who elucidated the structures of atropine and cocaine and achieved the first total synthesis of atropine.[7][9] His work on tropinone, a key intermediate, was a significant milestone.[7]
-
Sir Robert Robinson (1917): Another Nobel laureate who developed an elegant and efficient biomimetic synthesis of the tropane ring system, a classic in the field of organic synthesis.[10]
The following table summarizes the key milestones in the discovery and history of tropane alkaloids:
| Year | Discovery/Milestone | Key Scientist(s) | Significance |
| 1831 | First isolation of pure crystalline atropine.[6][7][8][9] | Heinrich F. G. Mein | Marked the beginning of the chemical investigation of tropane alkaloids. |
| 1833 | Published the isolation of atropine.[3] | P. L. Geiger & O. Hesse | Confirmed and disseminated the discovery of atropine. |
| 1855 | First isolation of cocaine ("erythroxyline"). | Friedrich Gaedcke | Isolated the active principle of the coca leaf. |
| 1860 | Purification and naming of cocaine.[3] | Albert Niemann | Provided a purer substance for further study and clinical use. |
| 1881 | First isolation of scopolamine. | Albert Ladenburg | Identified another major tropane alkaloid with distinct properties. |
| 1901 | First total synthesis of atropine.[7][9] | Richard Willstätter | Confirmed the structure of atropine and was a landmark in synthetic organic chemistry. |
| 1917 | Biomimetic synthesis of the tropane ring.[10] | Sir Robert Robinson | Provided an elegant and efficient route to the core structure of tropane alkaloids. |
| 2020 | Complete elucidation of the hyoscyamine and scopolamine biosynthetic pathway.[1] | Multiple research groups | Provided a complete genetic and enzymatic understanding of the synthesis of these alkaloids in plants. |
II. Atropine and Hyoscyamine: The Deadly Nightshade's Secrets
Atropine is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine, with only the (-)-hyoscyamine enantiomer being pharmacologically active. It is found in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna), jimsonweed (Datura stramonium), and henbane (Hyoscyamus niger).[4][11]
Discovery and Structural Elucidation
As previously mentioned, the isolation of atropine in the early 1830s was a pivotal moment.[3][6][7][8][9] The structural elucidation, however, was a much more protracted process, culminating in Richard Willstätter's groundbreaking total synthesis in 1901.[7][9] This synthesis not only confirmed the structure of atropine but also demonstrated the power of organic synthesis in verifying the structures of complex natural products.
Biosynthesis of Hyoscyamine
The biosynthesis of hyoscyamine is a complex enzymatic process that starts from the amino acid L-ornithine.[12] The complete pathway was fully elucidated in 2020.[1] The key steps involve the formation of the tropane ring and its subsequent esterification with tropic acid.
Key Enzymes in Hyoscyamine Biosynthesis:
-
Putrescine N-methyltransferase (PMT): Catalyzes the first committed step in the pathway.[13]
-
Tropinone Reductase I (TR-I): Reduces tropinone to tropine.[13]
-
Hyoscyamine 6β-hydroxylase (H6H): Involved in the conversion of hyoscyamine to scopolamine.[13]
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The Versatile Scaffold: A Technical Guide to the Biological Activities of 3-Azabicyclo[3.2.1]octane Derivatives
Introduction: The Architectural Significance of the 3-Azabicyclo[3.2.1]octane Core
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often anchored in the exploration of unique molecular scaffolds. Among these, the 3-azabicyclo[3.2.1]octane framework has emerged as a privileged structure, a testament to its conformational rigidity and synthetic tractability. This bicyclic amine provides a three-dimensional architecture that allows for precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective interactions with biological targets. Its structural resemblance to key portions of bioactive natural products like cocaine and epibatidine has historically spurred interest, leading to the discovery of derivatives with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the diverse pharmacological profiles of 3-azabicyclo[3.2.1]octane derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, structure-activity relationships (SAR), and their applications as potent modulators of various physiological pathways, from neurotransmission to viral entry.
Modulation of Nicotinic Acetylcholine Receptors: A Path to Novel Analgesics
The neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their modulation presents a compelling strategy for the development of non-opioid analgesics. The rigid 3-azabicyclo[3.2.1]octane scaffold has proven to be an excellent platform for designing potent nAChR ligands.
Mechanism of Action and Structure-Activity Relationship (SAR)
Derivatives of 3,8-diazabicyclo[3.2.1]octane, structurally related to the potent analgesic epibatidine, have been synthesized and evaluated for their analgesic properties.[2][3] These compounds act as agonists at nAChRs, with their analgesic effects being reversed by nicotinic antagonists like mecamylamine, but not by opioid antagonists such as naloxone, confirming their distinct mechanism of action.[2]
Key SAR insights reveal that the nature and position of substituents on the bicyclic core and the aromatic moiety are critical for activity. For instance, a 3-(6-chloro-3-pyridazinyl) substitution on the 3,8-diazabicyclo[3.2.1]octane core resulted in a compound with high affinity for the α4β2 nAChR subtype (Ki = 4.1 nM) and significant analgesic effects in vivo.[2][3] Further studies with isoxazole-substituted 8-azabicyclo[3.2.1]octanes have also demonstrated potent nAChR binding, with the 2β-isoxazolyl derivative showing a Ki of 3 nM, twice the affinity of nicotine.[4][5]
Experimental Protocol: Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane
-
Protection of the N8 position: The starting material, 3,8-diazabicyclo[3.2.1]octane, is first protected at the N8 position using di-tert-butyl dicarbonate (Boc anhydride) to yield the N8-Boc protected intermediate.[2]
-
Debenzylation: If a benzyl protecting group is present at the N3 position, it is removed via catalytic hydrogenation.
-
N-Arylation: The deprotected N3 amine is then reacted with 3,6-dichloropyridazine in a suitable solvent like toluene in the presence of a base such as triethylamine.[2]
-
Deprotection: The Boc protecting group at the N8 position is removed by treatment with an acid, such as hydrochloric acid in diethyl ether, to yield the final product.[2]
Data Presentation: nAChR Binding Affinities
| Compound | Structure | Target | Kᵢ (nM) |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 nAChR | 4.1[2][3] |
| 2β-isoxazolyl-8-azabicyclo[3.2.1]octane | 2β-isoxazolyl-8-azabicyclo[3.2.1]octane | Rat Brain nAChRs | 3[4] |
| Nicotine | Rat Brain nAChRs | ~6 |
Visualization: Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Agonist binding to nAChRs leads to ion channel opening and analgesia.
Targeting Monoamine Transporters: Implications for Neurological Disorders
The 3-azabicyclo[3.2.1]octane scaffold has also been instrumental in the development of potent monoamine transporter ligands, which are crucial for treating a range of neurological and psychiatric conditions, including depression and Parkinson's disease.[6] These derivatives can selectively inhibit the reuptake of neurotransmitters such as serotonin (SERT) and dopamine (DAT).
Structure-Activity Relationship (SAR) for Transporter Selectivity
The selectivity of these compounds for SERT over DAT can be finely tuned through modifications at the 3-position of the bicyclic core. For instance, 3β-aryl-8-azabicyclo[3.2.1]octanes have been synthesized with high binding affinities and selectivities for the serotonin transporter site.[7] The introduction of a 4-(1-methylethenyl)phenyl group at the 3β-position and a propanoyl group at the 2β-position resulted in a compound with a Kᵢ of 0.1 nM at SERT, exhibiting 150-fold selectivity over DAT.[7] In contrast, 3-monoaryl systems tend to show DAT selectivity.[8]
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
-
Membrane Preparation: Prepare crude synaptosomal membranes from rat striatum (for DAT) and frontal cortex (for SERT).
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Kᵢ values.
Visualization: Experimental Workflow for Transporter Binding Assay
Caption: Workflow for determining monoamine transporter binding affinity.
Opioid Receptor Modulation: A New Frontier in Pain and Addiction
The opioid system is a critical target for pain management, but the therapeutic use of conventional opioids is hampered by significant side effects. The 3-azabicyclo[3.2.1]octane scaffold has been explored for the development of novel opioid receptor antagonists, particularly for the mu (µ) and kappa (κ) opioid receptors.[9][10][11]
Antagonism at Mu and Kappa Opioid Receptors
Derivatives of 8-azabicyclo[3.2.1]octane have been identified as potent and selective antagonists of the kappa opioid receptor, with some analogs also showing activity at the mu opioid receptor.[9][11] For instance, a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides demonstrated potent and selective kappa antagonism with good brain exposure.[11] These compounds have the potential to treat conditions mediated by opioid receptor activity, such as opioid-induced constipation, without the central nervous system side effects of agonists.
Antiviral Activity: Inhibiting Viral Entry
The versatility of the 3-azabicyclo[3.2.1]octane core extends to the realm of antiviral drug discovery. Notably, derivatives of this scaffold have been developed as potent inhibitors of HIV entry.
CCR5 Receptor Antagonism
Maraviroc, an 8-azabicyclo[3.2.1]octane derivative, is a CCR5 receptor antagonist that effectively blocks the entry of HIV into host cells.[12] The CCR5 co-receptor is crucial for the entry of many HIV strains, and its blockade by maraviroc represents a successful therapeutic strategy.[12] The rigid bicyclic structure of the 3-azabicyclo[3.2.1]octane moiety in these derivatives plays a key role in their high binding affinity to the CCR5 receptor. Diazabicyclo analogues of maraviroc, where the tropane moiety is replaced by 3,8-diazabicyclo[3.2.1]octane, have also shown significant HIV-1 inhibitory activity.[13]
Visualization: Mechanism of HIV Entry Inhibition
Caption: CCR5 antagonists block HIV entry by preventing gp120 interaction.
Expanding the Therapeutic Horizon: Other Notable Biological Activities
The pharmacological potential of 3-azabicyclo[3.2.1]octane derivatives is not limited to the aforementioned areas. Research has uncovered a range of other promising biological activities:
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition: Pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as potent, non-covalent inhibitors of NAAA, an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[14][15][16] Inhibition of NAAA increases endogenous PEA levels, offering a promising therapeutic approach for inflammatory conditions.[15][16]
-
Antihypertensive Activity: Certain substituted 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives have demonstrated moderate hypotensive activity in rats.[17]
-
Anticancer Activity: A novel series of 2-azabicyclo[3.2.1]octane derivatives, derived from the structural simplification of aconitine, have shown potent and selective anti-tumor efficacy against anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer cells.[18]
Conclusion: A Scaffold of Enduring Promise
The 3-azabicyclo[3.2.1]octane scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its inherent structural rigidity and synthetic accessibility provide an exceptional platform for the design and development of novel therapeutic agents with a vast spectrum of biological activities. From potent analgesics and modulators of neurotransmission to innovative antiviral and anti-inflammatory agents, the derivatives of this versatile core continue to populate the drug discovery pipeline. The ongoing exploration of its structure-activity relationships and the application of advanced synthetic methodologies will undoubtedly unlock further therapeutic potential, solidifying the 3-azabicyclo[3.2.1]octane framework as a scaffold of enduring promise in the quest for new medicines.
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride Derivatives
Abstract
The 3-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a privileged motif in medicinal chemistry due to its conformational rigidity and diverse biological activities. Derivatives of 3-azabicyclo[3.2.1]octan-8-ol, in particular, have garnered significant attention as valuable intermediates and final compounds in drug discovery programs targeting neurological and psychiatric disorders. This guide provides a comprehensive overview of the synthetic strategies for preparing 3-azabicyclo[3.2.1]octan-8-ol hydrochloride and its N-substituted derivatives. We will delve into the foundational synthesis of the bicyclic core, stereoselective reduction of key intermediates, and methods for derivatization, culminating in the preparation of the stable hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols.
Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Core
The 3-azabicyclo[3.2.1]octane ring system is the fundamental structure of a wide array of natural products and synthetic molecules with potent pharmacological properties.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets such as receptors and transporters.[2] The parent compound, 3-azabicyclo[3.2.1]octan-8-ol, also known as nortropine (for the endo-isomer) or norpseudotropine (for the exo-isomer), serves as a versatile building block for further chemical elaboration.[3][4] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.[5]
This guide will focus on a modular synthetic approach, starting from the classic synthesis of a key precursor, tropinone, and proceeding through the critical steps of reduction, N-demethylation, and N-alkylation to generate a library of derivatives.
Overall Synthetic Strategy
The synthesis of diverse this compound derivatives can be conceptualized as a multi-stage process. Each stage offers opportunities for modification and diversification. The general workflow is outlined below.
Figure 1: General workflow for the synthesis of this compound derivatives.
Stage 1: Synthesis of the Bicyclic Core (Tropinone)
The most classic and efficient method for constructing the 3-azabicyclo[3.2.1]octane core is the Robinson-Schöpf synthesis of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one).[6] This one-pot reaction is a biomimetic synthesis that mimics the natural biosynthetic pathway.[7] It involves a tandem double Mannich reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid (or a synthetic equivalent).[8]
Mechanism of the Robinson-Schöpf Reaction
The reaction proceeds through a series of elegant and spontaneous steps:
-
Iminium Ion Formation: Methylamine reacts with succinaldehyde to form a di-iminium ion or undergoes cyclization to form an N-methylpyrrolidine intermediate.
-
First (Intermolecular) Mannich Reaction: The enolate of acetonedicarboxylic acid attacks one of the iminium ions (or an equivalent electrophilic center).
-
Second (Intramolecular) Mannich Reaction: A second enolate forms and attacks the remaining iminium ion intramolecularly, closing the second ring and forming the bicyclic tropane skeleton.
-
Decarboxylation: The resulting dicarboxylic acid is unstable and readily loses two molecules of CO2 upon acidification and heating to yield tropinone.
The use of acetonedicarboxylic acid is crucial as its carboxyl groups activate the methylene protons, facilitating enolate formation under mild, physiological pH conditions, which significantly improves the reaction yield compared to using acetone directly.[3]
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using 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride in medicinal chemistry
An In-Depth Guide to the Application of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. The 3-azabicyclo[3.2.1]octane framework, a key member of the tropane alkaloid family, represents a 'privileged scaffold'.[1][2] Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can significantly enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. This inherent structural constraint makes it an exceptionally valuable building block for interrogating complex biological systems.
This guide focuses on a particularly versatile derivative, This compound . With its strategically placed secondary amine at the 3-position and a hydroxyl group at the 8-position, this compound offers two distinct and chemically orthogonal handles for molecular elaboration. This dual functionality allows for the systematic construction of diverse chemical libraries, enabling researchers to explore structure-activity relationships (SAR) with precision. Its utility has been demonstrated in the development of agents targeting the central nervous system (CNS), inflammatory pathways, and metabolic disorders.[3][4][5]
Compound Properties and Safe Handling
Before utilization in any synthetic protocol, a thorough understanding of the compound's properties and handling requirements is essential.
| Property | Value | Reference(s) |
| IUPAC Name | 3-azabicyclo[3.2.1]octan-8-ol;hydrochloride | [6] |
| CAS Number | 1331847-92-7 | [7] |
| Molecular Formula | C₇H₁₄ClNO | [3][6][7] |
| Molecular Weight | 163.65 g/mol | [3][7] |
| Purity | Typically ≥95% | [7][8] |
| Physical State | White to off-white solid (typical for similar hydrochloride salts) | [9] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [3][8] |
Safety and Handling: this compound is classified as a hazardous substance that requires careful handling.
-
Hazard Statements: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[6]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6] Avoid inhalation of dust and prevent contact with skin and eyes.[6] In case of accidental contact, rinse the affected area thoroughly with water and seek immediate medical attention.[6]
Rationale for Use in Drug Discovery Programs
The adoption of the 3-azabicyclo[3.2.1]octane scaffold is a strategic choice rooted in its proven success in modulating a wide range of biological targets.
A Rigid Framework for Precise Pharmacophore Placement
The bicyclic nature of the scaffold locks the cyclohexane and pyrrolidine rings into a defined conformation. This rigidity is a key advantage, as it allows medicinal chemists to project substituents into specific vectors in three-dimensional space. This contrasts with flexible aliphatic chains, which can adopt numerous conformations, making it difficult to pinpoint the bioactive conformation.
Caption: Derivatization vectors on the 3-azabicyclo[3.2.1]octan-8-ol scaffold.
Broad Target Applicability
Derivatives of the azabicyclo[3.2.1]octane core have shown activity against a diverse array of biological targets, making this a fruitful scaffold for various therapeutic areas.
| Target Class / Specific Target | Therapeutic Area | Reference(s) |
| G-Protein Coupled Receptors (GPCRs) | ||
| Dopamine Receptors (D2, D3) | CNS Disorders, Antipsychotics | [10] |
| Opioid Receptors | Pain Management, Anxiety | [11] |
| Vasopressin V1A Receptor | Cardiovascular, CNS Disorders | [12] |
| Transporters | ||
| Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Substance Abuse, Depression | [13] |
| Enzymes | ||
| N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | Inflammation, Pain | [4] |
| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Metabolic Syndrome, Diabetes | [5] |
Core Application Protocols
The following protocols provide detailed, step-by-step methodologies for the chemical modification of this compound. Note: The hydrochloride salt must first be neutralized to the free base form for most reactions. This is typically achieved by treating a solution of the salt with an aqueous base (e.g., NaHCO₃, K₂CO₃) and extracting the free base into an organic solvent.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)
Principle: The Buchwald-Hartwig reaction is a robust and versatile method for forming carbon-nitrogen bonds. It allows for the coupling of the secondary amine on the scaffold with a wide range of aryl or heteroaryl halides or triflates, providing a direct route to novel chemical entities. This protocol is foundational for building libraries for SAR exploration.
Methodology:
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add 3-Azabicyclo[3.2.1]octan-8-ol free base (1.0 eq.), the desired aryl halide (Ar-X, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. The reaction volume should be sufficient to ensure adequate stirring (typically 0.1-0.2 M concentration).
-
-
Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Validation:
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradient).
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Reductive Amination for N-Alkylation
Principle: Reductive amination is a highly efficient method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This protocol allows for the introduction of a diverse range of alkyl substituents at the N-3 position.
Methodology:
-
Reagent Preparation:
-
In a round-bottom flask, dissolve 3-Azabicyclo[3.2.1]octan-8-ol free base (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate iminium ion formation.
-
-
Execution:
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to control any effervescence.
-
-
Monitoring and Work-up:
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification and Validation:
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography.
-
Validate the final compound's identity and purity by NMR and MS analysis.
-
Integrated Workflow for Library Development
The true power of this compound is realized when it is integrated into a systematic drug discovery workflow. The protocols described above form the chemical synthesis engine of a larger process designed to identify and optimize lead compounds.
Caption: Integrated workflow for drug discovery using the 3-azabicyclo[3.2.1]octan-8-ol scaffold.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its rigid bicyclic core, combined with two versatile functional handles, provides an ideal platform for the design and synthesis of novel, three-dimensionally complex molecules. By leveraging the robust protocols detailed in this guide, researchers can efficiently generate diverse libraries of compounds, accelerating the discovery of new therapeutic agents for a wide range of human diseases. The proven track record of the azabicyclo[3.2.1]octane scaffold in clinical candidates and approved drugs underscores the high potential for success when incorporating this privileged structure into drug discovery programs.
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ResearchGate. (2021). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Retrieved from [Link]
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Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. Retrieved from [Link]
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Surget, G. Y., et al. (2008). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1. (2011). WIPO Patent No. WO2011135276A1.
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ResearchGate. (2020). Reported examples of azabicyclo[3.2.1]octane–containing compounds. Retrieved from [Link]
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Paul, N. M., et al. (2008). Structure–activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Retrieved from [Link]
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ResearchGate. (2012). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Retrieved from [Link]
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Singh, S., et al. (2007). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Retrieved from [Link]
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Experimental Protocols for the Synthesis of Tropane Alkaloids: A Biomimetic Approach
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract Tropane alkaloids, characterized by their distinctive 8-azabicyclo[3.2.1]octane skeleton, represent a class of natural products with profound physiological effects and significant pharmaceutical value. Key members, including the anticholinergics atropine and scopolamine, and the stimulant cocaine, are indispensable tools in medicine and neuroscience.[1][2] This application note provides a detailed guide to the chemical synthesis of the tropane core, drawing inspiration from the natural biosynthetic pathways. We present robust, step-by-step protocols for the construction of the central intermediate, tropinone, via the classic Robinson-Schöpf reaction, its subsequent stereoselective reduction, and final elaboration. This document is designed to equip researchers with the foundational principles and practical methodologies required for accessing this critical class of molecules for further research and drug development.
Introduction: The Architectural and Pharmacological Significance of Tropane Alkaloids
Tropane alkaloids are a family of secondary metabolites predominantly found in plants of the Solanaceae (nightshade) and Erythroxylaceae families.[1] Their shared molecular architecture, the tropane ring, is a bicyclic system that confers a rigid, three-dimensional structure crucial for their interaction with various biological targets, most notably muscarinic acetylcholine receptors.[2][3]
The biological activity of these compounds is highly dependent on their stereochemistry. For instance, (-)-hyoscyamine is the biologically active enantiomer, while its racemic form, atropine, is more commonly used clinically.[2] This stereochemical sensitivity underscores the need for precise, stereocontrolled synthetic methods to access pure isomers for pharmacological evaluation.
Synthetic approaches to tropane alkaloids can be broadly categorized. Total synthesis from simple starting materials often involves complex, multi-step sequences.[4][5] However, a more elegant and instructive approach is the biomimetic synthesis, which mimics the plant's own biosynthetic strategy. This guide focuses on a cornerstone of this approach: the construction of the tropinone core, which serves as a divergent intermediate for a wide array of tropane alkaloids.[1][6]
The Biosynthetic Blueprint: Nature's Strategy
Understanding the natural biosynthetic pathway provides the logical framework for an efficient chemical synthesis. In plants, the synthesis begins with the amino acids ornithine or arginine, which are converted to putrescine.[1][7]
Key biosynthetic steps include:
-
Formation of N-methyl-Δ¹-pyrrolinium cation : Putrescine is N-methylated and subsequently undergoes oxidative deamination and cyclization to form the N-methyl-Δ¹-pyrrolinium cation. This cation is a crucial intermediate that forms the first ring of the tropane skeleton.[8][9]
-
Tropinone Formation : The pyrrolinium cation condenses with a four-carbon unit derived from acetyl-CoA to construct the second ring, yielding tropinone. This step, long a subject of research, establishes the characteristic bicyclic core.[6][8]
-
Stereospecific Reduction : Tropinone stands at a critical branch point. Its fate is determined by two distinct, stereospecific enzymes:[1][7]
-
Tropinone Reductase I (TR-I) reduces the ketone to a 3α-hydroxyl group, forming tropine. Tropine is the precursor to hyoscyamine and scopolamine.[7][10]
-
Tropinone Reductase II (TR-II) yields the 3β-hydroxyl stereoisomer, pseudotropine, which is a precursor for other alkaloids like the calystegines.[7][10]
-
This enzymatic bifurcation highlights the importance of stereocontrol in any laboratory synthesis aiming to produce a specific target alkaloid.
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Application Notes and Protocols: The Role of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride in Neuroactive Compound Development
Abstract
The 3-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a privileged motif in medicinal chemistry, particularly for the development of neuroactive compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional framework for orienting functional groups to interact with specific biological targets within the central nervous system (CNS). This guide provides an in-depth exploration of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, a key intermediate, detailing its pharmacological significance, synthetic utility, and application in the discovery of novel therapeutics for neurological and psychiatric disorders.[2] We present detailed protocols for the synthesis of derivatives and their evaluation in standard preclinical assays, offering researchers a practical framework for leveraging this versatile scaffold.
Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane ring system is a foundational element in a vast number of biologically active molecules, both natural and synthetic.[2] Naturally occurring tropane alkaloids like atropine and scopolamine, which feature this core, have been used as medicines for centuries and are known for their potent effects on the cholinergic system.[3][4] The significant biological activity of this class of compounds stems from their ability to modulate a wide array of CNS targets, including muscarinic acetylcholine receptors (mAChRs), monoamine transporters (such as those for dopamine and serotonin), and opioid receptors.[1][5][6]
This compound serves as a versatile starting material. The hydroxyl group at the C-8 position and the secondary amine provide two key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Its rigid conformation reduces the entropic penalty of binding to a receptor, often leading to higher affinity and selectivity compared to more flexible acyclic analogs.
Pharmacological Profile and Key Therapeutic Targets
Derivatives of the 3-azabicyclo[3.2.1]octane core have been developed to target several key protein families implicated in neurological disorders.
Muscarinic Acetylcholine Receptors (mAChRs)
The tropane scaffold is a classic pharmacophore for mAChR antagonists.[3] Atropine and scopolamine are non-selective antagonists, but modern drug discovery efforts focus on developing subtype-selective ligands (M1-M5) to achieve targeted therapeutic effects with fewer side effects. For example, M1 and M4 receptor antagonists are being investigated for treating schizophrenia and Parkinson's disease.[7] Carbamate derivatives of the 8-azabicyclo[3.2.1]octane skeleton have been identified as potent muscarinic antagonists for the potential treatment of chronic obstructive pulmonary disease (COPD).[8]
Monoamine Transporters
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical for regulating neurotransmitter levels and are the targets of many antidepressants and stimulants. The 3-azabicyclo[3.2.1]octane framework is found in numerous potent monoamine reuptake inhibitors.[9] By modifying substituents on the nitrogen atom and at other positions of the bicyclic ring, researchers have developed highly potent and selective ligands. For instance, certain 3β-aryl-8-azabicyclo[3.2.1]octane derivatives have shown exceptional affinity and selectivity for the serotonin transporter.[10]
Opioid Receptors
The structural rigidity of the scaffold has also been exploited to create ligands for opioid receptors. Selective kappa opioid receptor (KOR) antagonists are of interest for treating depression, anxiety, and addiction. Benzamide derivatives incorporating the 8-azabicyclo[3.2.1]octan-3-yloxy moiety have been developed as potent and selective KOR antagonists with good brain penetration.[6] Furthermore, agonists for the Nociceptin/Orphanin FQ peptide (NOP) receptor, such as SCH 486757, which features this core, have shown promise as antitussive agents without the abuse potential of classical opioids.[11]
Strategic Application in Drug Discovery: A Workflow
The development of a novel neuroactive compound using the 3-azabicyclo[3.2.1]octan-8-ol scaffold typically follows a structured workflow. This process integrates synthetic chemistry with biological evaluation to identify and optimize lead candidates.
Caption: A generalized workflow for neuroactive drug discovery.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key stages of the drug discovery workflow.
Protocol 1: Synthesis of an N-Substituted Derivative
This protocol describes a representative N-alkylation of this compound. The choice of the alkylating agent (benzyl bromide in this example) is illustrative; a wide variety of agents can be used to explore SAR at the nitrogen position.
Objective: To synthesize N-benzyl-3-azabicyclo[3.2.1]octan-8-ol.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile (20 mL/g of starting material).
-
Rationale: Potassium carbonate acts as a base to neutralize the hydrochloride salt and the HBr formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol mobile phase) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in DCM (30 mL) and transfer to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol to afford the pure N-benzyl-3-azabicyclo[3.2.1]octan-8-ol.
Protocol 2: In Vitro Muscarinic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the human M4 muscarinic receptor.
Objective: To determine the binding affinity of a synthesized derivative at the M4 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M4 receptor.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]NMS) or a similar M4 antagonist radioligand.[12]
-
Non-specific binding agent: Atropine (10 µM final concentration).[7]
-
Test Compound (synthesized derivative).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[7]
-
96-well plates, filter mats (GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine).[13]
-
Vacuum filtration manifold, scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen M4 receptor-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration (e.g., via BCA assay). Dilute the membranes to a final concentration of 10-20 µg protein per well.[12]
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound (e.g., 11 concentrations from 10 µM to 0.1 nM). Include wells for "Total Binding" (assay buffer only) and "Non-specific Binding" (10 µM atropine).
-
Assay Incubation: To each well, add in the following order:
-
50 µL of Assay Buffer (for Total Binding), 10 µM Atropine (for Non-specific), or test compound dilution.
-
50 µL of [³H]NMS (at a final concentration near its Kₔ, e.g., 100-400 pM).[12]
-
100 µL of the diluted membrane preparation.
-
The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.[12]
-
Harvesting: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter mat using a cell harvester. Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[12][13]
-
Rationale: Rapid filtration separates the membrane-bound radioligand from the unbound radioligand. The PEI pre-soak minimizes non-specific sticking of the positively charged radioligand to the glass fiber filter.
-
-
Counting: Dry the filter mat completely. Add scintillation fluid to each well and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation and Interpretation
Systematic evaluation of a library of synthesized compounds allows for the construction of a Structure-Activity Relationship (SAR) table. This is crucial for guiding the lead optimization process.
Table 1: Illustrative SAR Data for N-Substituted 3-Azabicyclo[3.2.1]octan-8-ol Derivatives at M4 and M1 Receptors.
| Compound ID | R₁ Substituent (at N-3) | M4 Kᵢ (nM) | M1 Kᵢ (nM) | M4/M1 Selectivity |
| Parent | -H | >10,000 | >10,000 | - |
| 1a | -CH₃ | 850 | 1200 | 1.4 |
| 1b | -CH₂Ph (Benzyl) | 150 | 450 | 3.0 |
| 1c | -CH₂-cPr (Cyclopropylmethyl) | 45 | 950 | 21.1 |
| 1d | -CH₂(p-Cl-Ph) | 98 | 320 | 3.3 |
Data are hypothetical and for illustrative purposes only.
Interpretation: The data in Table 1 suggest that substitution on the nitrogen is critical for M4 affinity. A small alkyl group (1a) provides weak affinity. Increasing the steric bulk with a benzyl group (1b) improves affinity. The introduction of a cyclopropylmethyl group (1c) significantly boosts both affinity and selectivity for the M4 over the M1 receptor, identifying it as a promising modification for further optimization.
Visualization of a Target Signaling Pathway
Derivatives acting as antagonists at the M4 muscarinic receptor, a Gᵢ/ₒ-coupled receptor, are expected to block the downstream signaling cascade initiated by the endogenous ligand, acetylcholine (ACh).
Caption: Antagonism of the Gᵢ-coupled M4 muscarinic receptor pathway.
Conclusion and Future Perspectives
This compound is a cornerstone scaffold for the design of novel neurotherapeutics. Its synthetic tractability and conformationally rigid structure provide an excellent platform for developing potent and selective ligands for a variety of CNS targets. The protocols and workflows detailed in this guide offer a robust framework for researchers to synthesize, screen, and optimize new chemical entities based on this privileged core. Future research will likely focus on applying modern synthetic methodologies to create even more diverse libraries and exploring novel biological targets for this versatile chemical scaffold.
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Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Kasper, L. F., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. [Link]
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Thal, D. M., et al. (2016). Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. Nature. [Link]
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Kasper, L. F., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ResearchGate. [Link]
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Kasper, L. F., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Publications. [Link]
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Wikipedia. (n.d.). Tropane alkaloid. [Link]
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Busch-Petersen, J., et al. (2007). Discovery of novel 8-azoniabicyclo[3.2.1]octane carbamates as muscarinic acetylcholine receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry. [Link]
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Broad, L. M., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. [Link]
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Moehle, M. S., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience. [Link]
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Wan, Z., et al. (2005). A preparation of azabicyclo[3.2.1]octane derivatives useful as M3 muscarinic acetylcholine receptor antagonists. OUCI. [Link]
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Ghelardini, C., et al. (1999). and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine. CORE. [Link]
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George, C., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Bioorganic & Medicinal Chemistry. [Link]
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Neale, J. E., et al. (2010). Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]
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McLeod, R. L., et al. (2010). Pharmacological profile of the NOP agonist and cough suppressing agent SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models. Pulmonary Pharmacology & Therapeutics. [Link]
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Osorio-Torres, G. M., & Carreño, M. C. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
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Singh, S., et al. (2005). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry. [Link]
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Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ResearchGate. [Link]
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Sbardella, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
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Definitive Spectroscopic Characterization of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride: A Multi-Technique Approach
An Application Note for Researchers and Drug Development Professionals
Introduction
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is a bicyclic amine belonging to the tropane alkaloid family of structural analogs. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules and its utility as a versatile building block for synthesizing complex chemical entities. Accurate and unambiguous structural confirmation and purity assessment are paramount for advancing research and ensuring the reliability of downstream applications.
This technical guide provides a comprehensive, multi-technique approach to the spectroscopic analysis of this compound. We move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The integration of these orthogonal techniques creates a self-validating system for unequivocal structural elucidation.
Molecular Structure and Physicochemical Properties
The core structure consists of a piperidine ring fused with a cyclopentane ring, sharing two bridgehead carbons. The hydrochloride salt form enhances stability and aqueous solubility.
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
| CAS Number | 1331847-92-7 |
| Free Base Formula | C₇H₁₃NO |
| Free Base MW | 127.18 g/mol [1] |
Experimental Workflows and Protocols
A robust analytical workflow ensures data integrity and reproducibility. The following diagram outlines the logical progression from sample preparation to final structural validation.
Caption: Integrated workflow for spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Acquisition
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Proper sample preparation is critical for acquiring high-quality spectra.[2]
Causality: The choice of a deuterated solvent is crucial.[3] It is "invisible" in ¹H NMR spectra and provides the deuterium lock signal required by the spectrometer for field stabilization.[3] For hydrochloride salts, solvents like Deuterium Oxide (D₂O) or DMSO-d₆ are preferred for their ability to dissolve the polar salt. D₂O has the added diagnostic benefit of exchanging with labile protons (O-H and N-H), causing their signals to disappear from the spectrum.[4]
Methodology:
-
Analyte Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[5][6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Dissolution: Vortex the vial until the sample is completely dissolved. A homogeneous solution is essential for sharp spectral lines.[2]
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean 5 mm NMR tube.[5] This step removes any particulate matter that can degrade spectral quality.
-
Volume Check: Ensure the sample height in the tube is approximately 4-5 cm (0.5-0.6 mL).[5]
-
Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to instrument manufacturer guidelines.
-
(Optional) D₂O Exchange: For samples prepared in DMSO-d₆, acquire a ¹H spectrum, then add one drop of D₂O, shake well, and re-acquire the spectrum to identify exchangeable O-H and N-H protons.[4]
Protocol 2: Mass Spectrometry (MS) Analysis
MS provides the molecular weight of the analyte and insights into its structure through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for polar salts as it is a soft ionization technique that generates intact molecular ions.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent such as methanol or a water/methanol mixture.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Infuse the sample directly or inject it via an LC system into the ESI source.
-
Acquisition Mode: Acquire data in positive ion mode. The expected primary ion will be the protonated free base, [M+H]⁺.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Methodology:
-
Sample Preparation: Weigh ~1-2 mg of the compound.
-
Grinding: Add ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr). Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a KBr pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Analysis and Expected Spectroscopic Signatures
The combination of data from these techniques provides a complete picture of the molecule's identity and structure.
¹H and ¹³C NMR Spectroscopy
The bicyclic structure results in a complex but interpretable NMR spectrum. Protons and carbons near the electron-withdrawing nitrogen and oxygen atoms will be deshielded (shifted downfield). The values below are predicted based on data from analogous tropane alkaloids and bicyclic amines.[7][8][9]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Position(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C1, C5 | 3.5 - 3.8 | 35 - 40 | Bridgehead protons, adjacent to N⁺. |
| C2, C4 | 3.2 - 3.6 | 45 - 50 | Protons α to the ammonium nitrogen. |
| C6, C7 | 1.8 - 2.2 | 25 - 30 | Aliphatic protons. |
| C8 | 4.2 - 4.5 | 65 - 70 | Proton attached to the hydroxyl-bearing carbon. |
| OH, NH₂⁺ | ~4.7 (in D₂O) | - | Exchangeable protons, signal often coincident with the residual HDO peak. In DMSO-d₆, these appear as broad signals at variable chemical shifts. |
Mass Spectrometry
In positive-ion ESI-MS, the compound will be detected as the protonated free base. Fragmentation patterns of bicyclic amines often involve cleavage of the rings.[10][11]
Table 3: Expected Mass Spectrometry Data (ESI+)
| m/z Value | Identity | Interpretation |
| ~128.1 | [C₇H₁₃NO + H]⁺ | Molecular Ion Peak ([M+H]⁺). Confirms the molecular weight of the free base. |
| < 128 | Fragment Ions | Result from characteristic losses (e.g., H₂O, cleavage of the bicyclic system) that help confirm the structure. |
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum will show characteristic bands for the alcohol and secondary ammonium salt functional groups.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Characteristics |
| 3400 - 3200 | O-H stretch | Alcohol | Strong, very broad absorption due to hydrogen bonding.[12][13] |
| 3000 - 2700 | N⁺-H stretch | Secondary Ammonium | Broad, strong series of bands, typical for amine salts.[14] |
| 2950 - 2850 | C-H stretch | Alkane (CH, CH₂) | Medium to strong, sharp peaks.[12] |
| ~1600 & ~1500 | N-H bend | Secondary Ammonium | Medium intensity absorptions. |
| ~1100 - 1000 | C-O stretch | Secondary Alcohol | Strong, characteristic absorption.[13][15] |
By systematically applying these protocols and interpreting the resulting data in a consolidated manner, researchers can achieve definitive structural confirmation of this compound, ensuring the quality and integrity of their scientific endeavors.
References
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Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775–779. [Link]
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Butte, W. A., & Boyle, P. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Preprints.org. [Link]
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University of Leicester. NMR Sample Preparation. Department of Chemistry. [Link]
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University College London. (2023). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. [Link]
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de A. M. Rezende, M., & de M. B. Pinheiro, M. L. (2010). Tropane Alkaloids from Erythroxylum Genus: Distribution and Compilation of 13C-NMR Spectral Data. Molecules, 15(2), 844–866. [Link]
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National Center for Biotechnology Information. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. PubChem Compound Database. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Kästner, N., et al. (2014). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. Julius-Kühn-Archiv. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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National Institute of Standards and Technology. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST Chemistry WebBook. [Link]
-
Taha, A., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Semantic Scholar. [Link]
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Bryant, W. M., et al. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII. Fragmentation of Two Bicyclic Amines on Electron Impact. The Journal of Organic Chemistry, 31(10), 3120–3124. [Link]
-
Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]
-
Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]
-
Bryant, W. M., et al. (1966). The mass spectra of derivatives of 3-azabicyclo /3.2.1/ octane, 3-azabicyclo /3.3.1/ nonane, and 8-azabicyclo /4.3.1/ decane. NASA Technical Reports Server. [Link]
-
AnalyzeTest.com. (2021). Different type of amines in FT-IR spectroscopy. [Link]
-
LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
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Application Notes and Protocols for the Purification of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
Introduction: The Significance of Purity for a Versatile Scaffold
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is a bridged heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it a key scaffold for developing ligands targeting various receptors and transporters in the central nervous system. The presence of both a secondary amine and a hydroxyl group offers versatile handles for synthetic modification.
Given its role as a critical intermediate, the purity of this compound is paramount. Impurities, which may include starting materials, reaction byproducts, or isomeric variants, can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in characterization. This guide provides a detailed overview of robust purification methods, explaining the rationale behind procedural choices to empower researchers to obtain high-purity material suitable for the most demanding applications.
Understanding the Analyte: Chemical Properties and Potential Impurities
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of this compound and the likely impurities from its synthesis.
-
Structure and Properties: The molecule contains a polar secondary amine, which is protonated to form the hydrochloride salt, and a polar hydroxyl group. This structure renders the compound highly polar and generally soluble in water and lower alcohols, with limited solubility in nonpolar organic solvents.[1] The hydrochloride salt form enhances its crystalline nature, making it more amenable to handling and purification by recrystallization compared to the free base.[2]
-
Potential Impurities: A common synthetic route involves the reduction of a dicarboximide precursor.[3] Based on this and other potential syntheses, impurities may include:
-
Unreacted Starting Materials: Such as 1,2-cyclopentanedicarboximide.
-
Partially Reduced Intermediates: Amides or other carbonyl-containing species.
-
Isomeric Byproducts: Rearrangements of carbocation intermediates during synthesis can lead to the formation of other azabicycloalkane isomers.[4]
-
Inorganic Salts: Remnants from workup procedures (e.g., NaCl, MgSO₄).
-
Purification Strategy 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, especially at a larger scale. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
Causality Behind Solvent Selection
The ideal solvent for recrystallizing this compound should exhibit high solubility for the compound when hot (at or near the solvent's boiling point) and low solubility when cold (at room temperature or below).[5] Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
Given the polar, salt-like nature of the compound, polar solvents are the primary candidates. A mixed-solvent system is often most effective, providing finer control over solubility.[6][7] A "good" solvent, in which the compound is highly soluble, is paired with a miscible "bad" or "anti-solvent," in which the compound is poorly soluble.
A highly effective approach, adapted from methodologies for similar compounds, involves an alcohol-ester mixed solvent system.[3] The alcohol (e.g., isopropanol, ethanol) acts as the primary "good" solvent, while the ester (e.g., ethyl acetate) or an ether (e.g., diethyl ether) serves as the "bad" anti-solvent.[8]
Data Presentation: Recrystallization Solvent Systems
| Primary Solvent ("Good" Solvent) | Anti-Solvent ("Bad" Solvent) | Rationale & Suitability |
| Isopropanol (IPA) | Ethyl Acetate | Highly Recommended. Isopropanol is an excellent solvent for many amine hydrochlorides.[8] Ethyl acetate is a miscible, less polar anti-solvent that effectively induces crystallization upon addition. |
| Ethanol | Diethyl Ether | A classic combination. The high solubility in hot ethanol is countered by the very low solubility in diethyl ether, promoting high recovery.[9] |
| Methanol | Methyl tert-Butyl Ether (MTBE) | Methanol is a very strong solvent for polar compounds. MTBE is a good anti-solvent, and its higher boiling point compared to diethyl ether can be advantageous. |
| Water | Acetone/Isopropanol | Water is an excellent solvent for the hydrochloride salt but can sometimes lead to oiling out or poor crystal formation if cooled too quickly. Using a water-miscible organic solvent as the anti-solvent can mitigate this.[10] |
Experimental Protocol: Mixed-Solvent Recrystallization (Isopropanol/Ethyl Acetate)
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the solid at a gentle reflux. This ensures the creation of a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.
-
Induce Crystallization: While the isopropanol solution is still hot and stirring, add ethyl acetate dropwise. The ethyl acetate acts as an anti-solvent, reducing the overall polarity and solubility. Continue adding until the solution becomes faintly and persistently cloudy (the cloud point), indicating the onset of nucleation.
-
Clarification: Add a few drops of hot isopropanol back into the solution until it becomes clear again. This step ensures that crystallization begins from a perfectly saturated solution, which is critical for forming pure, well-defined crystals rather than an amorphous precipitate.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the growth of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal recovery.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold ethyl acetate or a cold mixture of isopropanol/ethyl acetate (e.g., 1:5 v/v) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a fine, white crystalline solid.
Visualization: Recrystallization Workflow
Caption: Workflow for mixed-solvent recrystallization.
Purification Strategy 2: Column Chromatography
For small-scale purification or for separating impurities with very similar solubility profiles, column chromatography is the preferred method. However, the basic nature of the amine and the acidity of standard silica gel present a significant challenge.
Expertise & Experience: Overcoming Silica Gel Acidity
Standard silica gel has a surface covered with acidic silanol (Si-OH) groups.[11] Basic compounds like amines can interact strongly with these sites via acid-base interactions, leading to poor separation, significant peak tailing, and in some cases, irreversible adsorption of the product onto the column.[11]
There are two primary expert-level approaches to mitigate this issue:
-
Deactivating the Stationary Phase: The acidity of the silica gel can be neutralized by pre-treating the column with a mobile phase containing a small amount of a volatile base, typically triethylamine (Et₃N).
-
Using a Modified Stationary Phase: Amine-bonded silica columns, where the surface is chemically modified with amino groups, provide a more inert surface for the separation of basic compounds.[11]
Experimental Protocol: Flash Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol). Add triethylamine to the slurry to a final concentration of 0.5-1% by volume.
-
Column Packing: Pack a glass column with the prepared slurry. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Equilibration: Elute the packed column with at least two column volumes of the initial mobile phase (containing triethylamine). This step ensures the entire stationary phase is deactivated.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or methanol. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 0.5% Et₃N). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 95:5, then 90:10). The triethylamine concentration should be maintained throughout the gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting product will be the free base form due to the presence of triethylamine. To recover the hydrochloride salt, dissolve the residue in a minimal amount of methanol or isopropanol and add a solution of HCl in ether or dioxane until the solution is acidic. The hydrochloride salt will precipitate and can be collected by filtration.
Visualization: Logic for Chromatography Method Selection
Caption: Decision process for amine purification on silica.
Purity Assessment and Characterization
Post-purification, the identity and purity of this compound must be rigorously confirmed.
-
Thin Layer Chromatography (TLC): A quick method to assess purity. A typical mobile phase would be Dichloromethane:Methanol:Ammonia (e.g., 90:10:1). The pure compound should appear as a single spot.
-
Melting Point: A sharp melting point range is a good indicator of high purity. The literature suggests a melting point for the related 8-Azabicyclo[3.2.1]octan-3-ol (the free base of an isomer) is around 134-135 °C, but the hydrochloride salt of the title compound will have a different, likely higher, melting point.[12]
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. The spectra should be clean, with correct chemical shifts, multiplicities, and integrations corresponding to the number of protons and carbons in the structure. The spectra of related 3-methyl-3-azabicyclo[3.2.1]octan-8-ols have been studied in detail and serve as a good reference for expected peak regions.[13]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (as an ammonium salt, broad, ~2700-3000 cm⁻¹), and C-H stretches (~2850-2950 cm⁻¹).[13]
-
-
High-Performance Liquid Chromatography (HPLC): A quantitative assessment of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or buffer (e.g., 0.1% trifluoroacetic acid) is a common starting point for polar amine salts.
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic building block. For bulk purification, mixed-solvent recrystallization using an isopropanol/ethyl acetate system offers an efficient and scalable method. For smaller quantities or challenging separations, flash chromatography on silica gel deactivated with triethylamine provides a reliable protocol. The choice of method should be guided by the scale of the purification, the nature of the impurities, and the available resources. All purified material should be rigorously analyzed to confirm its structure and high purity before use in subsequent applications.
References
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Recrystallization I. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
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Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). MH Chem. [Video]. YouTube. Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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grind. (2009, July 28). Forming oxalte salts of amines. Sciencemadness.org Discussion Board. Retrieved from [Link]
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Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Rhodium.ws. Retrieved from [Link]
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Hinkley, J. M. (2017, February 8). Purification of organic hydrochloride salt? [Online forum post]. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
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González Ceballos, L. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online forum post]. ResearchGate. Retrieved from [Link]
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Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. (2021). Liberty University: Scholars Crossing. Retrieved from [Link]
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Raney nickel-mediated reduction of 5-hydroxymethyl-2-furfuraldehyde... (2002). ResearchGate. Retrieved from [Link]
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Column chromatography. (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]
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Generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems... (2015). ResearchGate. Retrieved from [Link]
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Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy. (2003). ResearchGate. Retrieved from [Link]
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3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Why Do Amines Adhere To Silica Gel Columns? (2025, March 17). Chemistry For Everyone. [Video]. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable; the citation refers to the common chemical principle discussed).
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Application Notes and Protocols for the N-Alkylation of 3-Azabicyclo[3.2.1]octanes
Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane core is a privileged structural motif in medicinal chemistry and natural product synthesis. It forms the fundamental backbone of tropane alkaloids, a class of compounds renowned for their diverse and potent biological activities.[1][2] Molecules incorporating this rigid, bicyclic system exhibit a wide range of pharmacological effects, serving as anesthetics, antiemetics, and bronchodilators. The nitrogen atom at the 3-position is a critical handle for synthetic modification. Its functionalization, particularly through N-alkylation and N-arylation, allows for the systematic modulation of a compound's physicochemical properties, such as basicity, lipophilicity, and steric profile. This, in turn, directly influences pharmacokinetic and pharmacodynamic behavior, making N-alkylation a cornerstone strategy in the development of novel therapeutics and chemical probes based on this scaffold.[3][4][5]
This guide provides an in-depth analysis of the primary methodologies for the N-alkylation of 3-azabicyclo[3.2.1]octanes, offering detailed, field-proven protocols and the causal reasoning behind experimental choices.
Core Mechanistic Principles: A Chemist's Guide to C-N Bond Formation
The secondary amine of the 3-azabicyclo[3.2.1]octane ring is nucleophilic, owing to the lone pair of electrons on the nitrogen atom. This inherent reactivity is the foundation for all N-alkylation strategies. The selection of a specific protocol depends on the desired substituent (e.g., a simple alkyl chain, a complex functionalized group, or an aromatic ring) and the need to control reaction selectivity.
Key Methodologies:
-
Direct Alkylation with Electrophiles (e.g., Alkyl Halides): This is the most traditional approach, proceeding via a standard bimolecular nucleophilic substitution (S_N2) mechanism.[6] The amine's lone pair attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond. A crucial challenge with this method is over-alkylation , where the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts with another equivalent of the alkyl halide to produce an undesired quaternary ammonium salt.[6][7] Careful control of stoichiometry and reaction conditions is essential to mitigate this side reaction.
-
Reductive Amination: This is arguably the most versatile and widely used method for controlled mono-N-alkylation. It is a two-stage process that is frequently performed in a single pot. First, the secondary amine reacts with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a hydride-based reducing agent to yield the final tertiary amine.[8][9] A key advantage is the high selectivity; the reducing agents employed are typically chosen to be selective for the iminium ion over the starting carbonyl compound, thus preventing reduction of the aldehyde/ketone and avoiding the formation of quaternary salts.[8][10]
-
Buchwald-Hartwig Cross-Coupling for N-Arylation: To form a C(aryl)-N bond, a different strategy is required. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that enables the synthesis of N-aryl amines from aryl halides or triflates.[11][12][13] The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the product and regenerate the catalyst.[12][14] This reaction requires an inert atmosphere due to the air-sensitivity of the catalyst components.[14]
Visualizing the Synthetic Pathways
Caption: Workflow for N-functionalization of 3-azabicyclo[3.2.1]octanes.
Comparative Overview of Protocols
| Method | Alkylating/Arylating Agent | Key Reagents | Advantages | Disadvantages/Considerations |
| Direct Alkylation | Alkyl Halides, Sulfonates | Base (K₂CO₃, Cs₂CO₃) | Simple setup, readily available reagents. | Risk of over-alkylation to quaternary salts; can be slow.[6][7] |
| Reductive Amination | Aldehydes, Ketones | Reducing Agent (NaBH(OAc)₃, NaBH₃CN) | Excellent control over mono-alkylation, broad substrate scope, mild conditions.[8] | Requires a suitable carbonyl compound; reducing agents can be moisture-sensitive. |
| Buchwald-Hartwig | Aryl/Heteroaryl Halides, Triflates | Pd Catalyst, Phosphine Ligand, Strong Base (NaOt-Bu) | The premier method for N-arylation, excellent functional group tolerance.[11][15] | Requires strict inert atmosphere; catalyst/ligand can be expensive.[14] |
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Halide
Objective: To synthesize N-benzyl-3-azabicyclo[3.2.1]octane hydrochloride.
Causality: This protocol utilizes a reactive alkyl halide (benzyl bromide) and a carbonate base. Cesium carbonate is often preferred over potassium carbonate due to its higher solubility in organic solvents and its ability to promote faster reaction rates. Acetonitrile is an excellent polar aprotic solvent for this S_N2 reaction.
Materials:
-
3-Azabicyclo[3.2.1]octane hydrochloride (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
HCl in diethyl ether (2M solution)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-azabicyclo[3.2.1]octane hydrochloride, cesium carbonate, and anhydrous acetonitrile.
-
Stir the suspension vigorously for 15 minutes at room temperature to ensure the free base is generated.
-
Add benzyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between DCM and saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude tertiary amine.
-
Purify the product via flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM).
-
For salt formation, dissolve the purified amine in a minimal amount of diethyl ether and add 2M HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting solid and dry under vacuum to obtain the hydrochloride salt.
Protocol 2: N-Alkylation via Reductive Amination
Objective: To synthesize N-(4-methoxybenzyl)-3-azabicyclo[3.2.1]octane.
Causality: This protocol is the method of choice for preventing over-alkylation. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes.[8] Dichloromethane (DCM) is a common solvent, though 1,2-dichloroethane (DCE) can be used for less reactive substrates. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.
Caption: Simplified mechanism of reductive amination.
Materials:
-
3-Azabicyclo[3.2.1]octane (1.0 eq)
-
p-Anisaldehyde (4-methoxybenzaldehyde) (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-azabicyclo[3.2.1]octane and p-anisaldehyde in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Arylation using Buchwald-Hartwig Cross-Coupling
Objective: To synthesize N-(4-methylphenyl)-3-azabicyclo[3.2.1]octane.
Causality: This protocol requires the rigorous exclusion of oxygen and water, as these can deactivate the palladium catalyst. A bulky, electron-rich phosphine ligand (like Xantphos) is used to stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[14] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the secondary amine, making it a more active nucleophile in the catalytic cycle.
Materials:
-
3-Azabicyclo[3.2.1]octane (1.2 eq)
-
4-Bromotoluene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous and deoxygenated
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a glovebox or using Schlenk line techniques, add the Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the 3-azabicyclo[3.2.1]octane and 4-bromotoluene, followed by the anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residue. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel.
Field-Proven Insights & Troubleshooting
-
Reaction Acceleration: For sluggish direct alkylation or Buchwald-Hartwig reactions, microwave irradiation can often dramatically reduce reaction times and improve yields.[16][17][18]
-
Purification: The basic nitrogen of the product can cause significant tailing on standard silica gel. To improve separation, the silica can be pre-treated by slurrying it in the eluent containing 1-2% triethylamine or ammonia in methanol before packing the column.
-
Base Selection: For base-sensitive substrates in direct alkylation, milder organic bases like diisopropylethylamine (DIPEA) can be used, though this may require longer reaction times.
-
Reductive Amination with Ketones: While aldehydes are generally more reactive, ketones can also be used. These reactions may require slightly elevated temperatures or a more potent reducing agent like sodium cyanoborohydride (NaBH₃CN) at a controlled pH.
-
Ligand Choice in Buchwald-Hartwig: The choice of phosphine ligand is critical and often substrate-dependent. If one ligand gives poor results, screening others (e.g., RuPhos, SPhos, BINAP) is a standard optimization step.
Conclusion
The N-alkylation of 3-azabicyclo[3.2.1]octanes is a fundamental transformation for generating chemical diversity in drug discovery programs. While direct alkylation with halides offers a straightforward approach, its utility is often limited by over-alkylation. Reductive amination stands out as the most reliable and versatile method for synthesizing a wide array of N-alkyl derivatives with excellent control. For the synthesis of N-aryl analogues, the Buchwald-Hartwig amination is the undisputed state-of-the-art method. The successful application of these protocols hinges on a solid understanding of their underlying mechanisms and careful attention to the specific requirements of each reaction type.
References
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Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]
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Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9152–9156. Available from: [Link]
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Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. Semantic Scholar. Available from: [Link]
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Al-Masri, A. A., et al. (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. Archiv der Pharmazie, 355(5), e2100443. Available from: [Link]
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Liao, W., & Córdova, A. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids. Chemistry and Biology, 81, 151–233. Available from: [Link]
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Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681. Available from: [Link]
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Das, S., et al. (2015). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications, 51(54), 10976-10979. Available from: [Link]
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A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. (n.d.). ResearchGate. Available from: [Link]
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Tropane. (2012). Molecule of the Month. Shahjalal University of Science & Technology. Available from: [Link]
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Pérez-Garrido, S., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 89(5), 3023–3033. Available from: [Link]
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Pérez-Garrido, S., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 89(5), 3023–3033. Available from: [Link]
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Alsamarrai, A. S. H. (2019). Synthesis of Tropane Derivatives. IntechOpen. Available from: [Link]
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Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. (n.d.). ResearchGate. Available from: [Link]
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Synthesis of N-(Hetero)arylconvolvine Derivatives through a Palladium-Catalyzed Buchwald–Hartwig Cross-Coupling. (n.d.). ResearchGate. Available from: [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Marsden, S. P., et al. (2019). Alkylation of lithiated dimethyl tartrate acetonide with unactivated alkyl halides and application to an asymmetric synthesis of the 2,8-dioxabicyclo[3.2.1]octane core of squalestatins/zaragozic acids. Beilstein Journal of Organic Chemistry, 15, 1168–1176. Available from: [Link]
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Enantiospecific synthesis of 3-aza-6,8-dioxa-bicyclo[3.2.1]octane carboxylic acids from erythrose. (n.d.). ResearchGate. Available from: [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. (2021). Semantic Scholar. Available from: [Link]
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The Strategic Application of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. The 3-azabicyclo[3.2.1]octane framework, a rigid bicyclic amine, represents a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds. Its inherent three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This guide focuses on a particularly versatile derivative, 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, and its strategic deployment in contemporary drug discovery programs.
The presence of a secondary amine at the 3-position and a hydroxyl group at the 8-position provides two orthogonal handles for chemical modification. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of lead compounds. This document serves as a comprehensive resource for researchers, providing in-depth application notes, detailed experimental protocols, and insights into the causality behind experimental choices when utilizing this valuable building block.
Physicochemical Properties and Derivatization Strategies
The utility of this compound as a scaffold is rooted in its defined stereochemistry and the reactivity of its functional groups. The hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | |
| Molecular Weight | 163.64 g/mol | |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
Key Derivatization Pathways:
The true power of this scaffold lies in its capacity for divergent synthesis. The secondary amine and the hydroxyl group can be selectively functionalized to explore a wide chemical space.
Application in Drug Discovery: Targeting Neurological and Inflammatory Disorders
The rigid nature of the 3-azabicyclo[3.2.1]octane core is particularly well-suited for targeting receptors and enzymes in the central nervous system and those involved in inflammatory pathways.
Development of Kappa Opioid Receptor (KOR) Antagonists
The kappa opioid receptor, a G-protein coupled receptor (GPCR), is a key regulator of mood, stress, and addiction.[1] KOR antagonists are being investigated for the treatment of depression, anxiety, and substance use disorders. The 3-azabicyclo[3.2.1]octane scaffold has been successfully employed to develop potent and selective KOR antagonists.
Signaling Pathway:
Activation of KOR by its endogenous ligand, dynorphin, leads to the coupling of Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels (activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels), and recruitment of β-arrestin.[2][3] KOR antagonists block these downstream effects.
Design of N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[4] Inhibition of NAAA elevates endogenous PEA levels, thereby potentiating its therapeutic effects. This makes NAAA a compelling target for the treatment of chronic pain and inflammation. The 3-azabicyclo[3.2.1]octane scaffold has been utilized to create potent and selective NAAA inhibitors.
Mechanism of Action:
NAAA is an N-terminal nucleophile (Ntn) hydrolase that undergoes autocatalytic cleavage to expose its catalytic cysteine residue.[4][5] It hydrolyzes PEA to palmitic acid and ethanolamine. NAAA inhibitors bind to the active site, preventing substrate access and degradation. Elevated PEA levels lead to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that transcriptionally represses pro-inflammatory gene expression.[6][7]
Experimental Protocols
The following protocols provide a framework for the synthesis, derivatization, and biological evaluation of compounds derived from this compound.
Protocol 1: Synthesis of N-Aryl-3-azabicyclo[3.2.1]octan-8-ol Derivatives
This protocol describes a general procedure for the Buchwald-Hartwig amination to couple an aryl halide with the scaffold.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), aryl halide (1.1 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.
Protocol 2: Synthesis of O-Alkyl-3-azabicyclo[3.2.1]octan-8-ol Derivatives
This protocol outlines a Williamson ether synthesis for the alkylation of the hydroxyl group. The secondary amine should be protected (e.g., with a Boc group) prior to this reaction.
Materials:
-
N-Boc-3-azabicyclo[3.2.1]octan-8-ol
-
Strong base (e.g., NaH)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere
Procedure:
-
Dissolve N-Boc-3-azabicyclo[3.2.1]octan-8-ol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.
Protocol 3: In Vitro Kappa Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the KOR.
Materials:
-
Cell membranes expressing human KOR
-
Radioligand (e.g., [³H]-U-69,593)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
Test compounds
-
96-well plates
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of test compounds in the assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, vehicle, or the non-specific binding control.
-
Initiate the binding reaction by adding the KOR-expressing cell membranes.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compounds using the Cheng-Prusoff equation.
Protocol 4: In Vitro NAAA Inhibition Assay (Fluorogenic Method)
This protocol outlines a method to determine the IC₅₀ of test compounds against recombinant human NAAA.[8]
Materials:
-
Human recombinant NAAA enzyme
-
NAAA assay buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5)
-
Fluorogenic substrate (e.g., N-(4-methylcoumarin-7-yl) palmitamide - PAMCA)
-
Test compounds dissolved in DMSO
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the diluted test compound or DMSO (for control) to the wells of a 96-well plate.
-
Add 88 µL of NAAA assay buffer containing the enzyme to each well.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the PAMCA substrate solution.
-
Immediately measure the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) over time in a kinetic mode or at a fixed endpoint.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is a powerful and versatile building block in drug discovery. Its rigid, three-dimensional structure and dual points for functionalization provide an exceptional platform for the design of novel therapeutics. By understanding the underlying principles of its derivatization and applying robust screening protocols, researchers can effectively leverage this scaffold to develop potent and selective modulators of challenging biological targets, particularly in the realms of neuroscience and immunology. The protocols and insights provided herein are intended to serve as a practical guide for scientists and professionals dedicated to advancing the frontiers of medicinal chemistry.
References
- Bruchas, M. R., & Chavkin, C. (2010). Kappa opioid receptors in the brain: circuitry and implications for treatment. Journal of Neuropharmacology, 58(2), 344-351.
- Lutz, P. E., & Kieffer, B. L. (2013). Opioid receptors: introduction to a special issue. Molecular and cellular endocrinology, 381(1-2), 1-2.
- Bonezzi, F., Sasso, O., Pontis, S., Realini, N., & Piomelli, D. (2018). Molecular mechanism of activation of the immunoregulatory amidase NAAA. Proceedings of the National Academy of Sciences, 115(43), 11018-11023.
- BenchChem. (2025).
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Wikipedia contributors. (2023, December 1). N-acylethanolamine acid amidase. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
- Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223-254.
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JoVE. (2024). Opioid Receptors: Overview. Journal of Visualized Experiments. Retrieved from [Link]
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ResearchGate. (2018). Kappa opioid receptor (KOR) activation study. Retrieved from [Link]
- BenchChem. (2025). Assessing the selectivity profile of a new NAAA inhibitor against other hydrolases. BenchChem Technical Notes.
- Sasso, O., & Piomelli, D. (2012). N-acylethanolamine acid amidase (NAAA)
- Jin, Y., et al. (2020). Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers in Pharmacology, 11, 579532.
- Sturaro, C., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 868379.
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Innoprot. (n.d.). Kappa Opioid Receptor Internalization Assay. Retrieved January 3, 2026, from [Link]
- BenchChem. (2025). N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): A Comprehensive Technical Guide to its Structure, Active Site, and Therapeutic Potential. BenchChem Technical Notes.
- De Fabritiis, G., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations.
- Barlocco, D., et al. (1998). Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine. Journal of Medicinal Chemistry, 41(5), 674-681.
- Malfacini, D., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands.
- Cignarella, G., et al. (1997). 3,8-Diazabicyclo-[3.2.1]-octane derivatives as analogues of ambasilide, a Class III antiarrhythmic agent. Il Farmaco, 52(11-12), 657-662.
- Hedrick, M. P., et al. (2010). Antagonist for the Kappa Opioid Receptor. Probe Reports from the NIH Molecular Libraries Program.
- Potti, N. D., & Nobles, W. L. (1968). Improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride and the synthesis of its phenothiazine derivatives. Journal of Pharmaceutical Sciences, 57(10), 1785-1787.
-
ResearchGate. (2018). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Retrieved from [Link]
- ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13442-13469.
- ADDI. (2019). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Advanced Drug Delivery Reviews.
-
PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. Retrieved January 3, 2026, from [Link]
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NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2014). Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines. Retrieved from [Link]
- Davies, H. M., & Fu, B. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 22(12), 4043-4046.
- ACS Publications. (2022). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, 122(15), 12649-12735.
Sources
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Synthesis of Novel Phenothiazine Derivatives Incorporating a 3-Azabicyclo[3.2.1]octane Moiety
Executive Summary This technical guide provides a comprehensive framework for the synthesis of advanced phenothiazine derivatives functionalized with a 3-azabicyclo[3.2.1]octane scaffold. Phenothiazines are a cornerstone of medicinal chemistry, renowned for their diverse pharmacological activities, particularly as antipsychotic agents.[1] The incorporation of conformationally rigid scaffolds like 3-azabicyclo[3.2.1]octane is a validated strategy in modern drug design to enhance binding affinity, selectivity, and pharmacokinetic properties by reducing the entropic penalty of binding to a biological target.[2][3] This document details the strategic planning, mechanistic considerations, and step-by-step experimental protocols for the successful conjugation of these two key pharmacophores. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel CNS-active agents or other complex heterocyclic systems.
Introduction: The Rationale for Bridged Scaffolds in Phenothiazine Drug Design
The phenothiazine tricycle is a privileged structure in neuroleptic drug discovery, forming the backbone of first-generation antipsychotics like chlorpromazine and fluphenazine.[1] The therapeutic activity of these molecules is intrinsically linked to the three-dimensional orientation of the N-10 side chain relative to the heterocyclic core. Classical phenothiazine derivatives typically feature flexible alkyl-amine side chains. While effective, this flexibility can allow the molecule to adopt multiple conformations, not all of which are optimal for target engagement, potentially leading to off-target effects.
The 3-azabicyclo[3.2.1]octane system provides a rigid, bicyclic framework that constrains the geometry of the nitrogen atom and its substituents.[3] By replacing a flexible side chain with this rigid scaffold, we can lock the molecule into a more defined, bioactive conformation. This pre-organization can lead to a significant enhancement in potency and selectivity for the target receptor (e.g., dopamine D2 receptors). This guide outlines a robust and reproducible synthetic route to these promising hybrid molecules, starting from commercially available or readily synthesized precursors.[4][5]
Retrosynthetic Analysis and Strategic Planning
The primary objective is the formation of a carbon-nitrogen bond between the phenothiazine core (or a linker attached to it) and the secondary amine of the 3-azabicyclo[3.2.1]octane. The most direct and reliable approach involves a nucleophilic substitution reaction.
Our retrosynthetic analysis disconnects the target molecule at the key N-C bond, yielding two primary synthons:
-
The Phenothiazine Electrophile : A phenothiazine nucleus bearing an N-10 alkyl chain terminated with a good leaving group (e.g., a halide).
-
The Bicyclic Nucleophile : 3-Azabicyclo[3.2.1]octane, which acts as the secondary amine nucleophile.
This strategy is synthetically advantageous as it allows for a modular approach, where various substituted phenothiazines and different linkers can be prepared and subsequently coupled with the bicyclic amine.
Caption: Retrosynthetic strategy for phenothiazine-azabicyclooctane derivatives.
Mechanistic Deep Dive: The Chemistry of C-N Bond Formation
The cornerstone of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. This process involves two key steps, each with critical parameters for success.
Step 1: N-Alkylation of the Phenothiazine Core The nitrogen atom of the phenothiazine ring is nucleophilic, but its reactivity is tempered by its inclusion in an aromatic system. To append the alkyl linker, the nitrogen must be deprotonated with a strong base to form a highly nucleophilic phenothiazinate anion.
-
Choice of Base : Sodium hydride (NaH) is an excellent choice. It is a non-nucleophilic, irreversible base that deprotonates the N-H bond to generate the sodium phenothiazinate salt and hydrogen gas. The reaction is driven to completion by the evolution of H₂.
-
Choice of Linker : An ω-dihaloalkane, such as 1-bromo-3-chloropropane, is an ideal electrophile. The bromine atom is a better leaving group than chlorine, allowing for a selective reaction at the more reactive C-Br bond while leaving the C-Cl bond intact for the subsequent coupling step.
-
Solvent : Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required to dissolve the phenothiazinate salt and promote the SN2 reaction.
Step 2: Coupling with 3-Azabicyclo[3.2.1]octane The secondary amine of 3-azabicyclo[3.2.1]octane is a potent nucleophile. The hydrochloride salt must first be neutralized with a base to liberate the free amine.
-
Nucleophilic Attack : The lone pair of electrons on the bicyclic nitrogen attacks the electrophilic carbon atom of the haloalkyl chain (the one bearing the chlorine atom), displacing the chloride leaving group.
-
Base/Acid Scavenger : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial. It serves two purposes: neutralizing the HCl formed during the reaction and ensuring the bicyclic amine remains in its free, nucleophilic state.
-
Catalyst : The addition of a catalytic amount of sodium iodide (NaI) can significantly accelerate the reaction via the Finkelstein reaction. The iodide ion displaces the chloride on the linker in situ, forming a more reactive iodoalkyl intermediate, which is then more rapidly attacked by the amine.
Detailed Experimental Protocols
This section provides a representative, two-step protocol for the synthesis of 10-(3-(3-azabicyclo[3.2.1]octan-3-yl)propyl)-2-chloro-10H-phenothiazine .
Workflow Overview
Caption: Experimental workflow for the two-step synthesis.
Protocol A: Synthesis of 10-(3-chloropropyl)-2-chloro-10H-phenothiazine
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 2-Chlorophenothiazine | 233.71 | 5.00 g | 21.4 | 1.0 eq |
| Sodium Hydride (60% disp.) | 24.00 (as NaH) | 1.03 g | 25.7 | 1.2 eq |
| 1-Bromo-3-chloropropane | 157.44 | 5.05 g (3.38 mL) | 32.1 | 1.5 eq |
| Anhydrous DMF | - | 100 mL | - | - |
| Diethyl Ether | - | ~200 mL | - | - |
| Deionized Water | - | ~200 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Argon), add sodium hydride (60% dispersion in mineral oil) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Reagent Addition: Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully. Add 80 mL of anhydrous DMF to the flask.
-
Dissolve 2-chlorophenothiazine in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a deep-colored solution and cessation of H₂ evolution indicates the formation of the phenothiazinate anion.
-
Alkylation: Add 1-bromo-3-chloropropane to the mixture dropwise at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting phenothiazine spot is consumed.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding 50 mL of deionized water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL), followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the product as a pale yellow oil or solid.
Protocol B: Synthesis of 10-(3-(3-azabicyclo[3.2.1]octan-3-yl)propyl)-2-chloro-10H-phenothiazine
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 10-(3-chloropropyl)-2-chloro-10H-phenothiazine | 310.23 | 3.10 g | 10.0 | 1.0 eq |
| 3-Azabicyclo[3.2.1]octane hydrochloride | 147.65 | 1.62 g | 11.0 | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 eq |
| Sodium Iodide (NaI) | 149.89 | 0.15 g | 1.0 | 0.1 eq |
| Anhydrous Acetonitrile | - | 75 mL | - | - |
| Ethyl Acetate | - | ~150 mL | - | - |
| Deionized Water | - | ~100 mL | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask, add the intermediate from Protocol A, 3-azabicyclo[3.2.1]octane hydrochloride, potassium carbonate, and sodium iodide.
-
Reaction: Add anhydrous acetonitrile (75 mL) and equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC (e.g., 8:2 Dichloromethane:Methanol) until the starting material is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary to yield the final product.
Characterization and Data Analysis
The identity and purity of the final product must be confirmed using standard analytical techniques.[6][7]
| Technique | Expected Data & Interpretation |
| ¹H NMR | - Aromatic Protons: Complex multiplets in the δ 6.8-7.5 ppm range corresponding to the phenothiazine core. - Alkyl Linker Protons: Distinct multiplets for the three methylene groups of the propyl chain (e.g., N-CH₂, CH₂-CH₂-N, Ar-N-CH₂). - Bicyclic Protons: Characteristic signals for the 3-azabicyclo[3.2.1]octane scaffold, including bridgehead protons. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 115-145 ppm range. - Alkyl & Bicyclic Carbons: Signals in the aliphatic region (δ 20-60 ppm) corresponding to the linker and scaffold carbons. |
| Mass Spec (ESI+) | - Molecular Ion Peak [M+H]⁺: A strong signal corresponding to the calculated molecular weight of the protonated product (C₂₂H₂₄Cl₂N₂S, Expected m/z: 419.11 for the dichloro analog). The characteristic isotopic pattern for one chlorine atom will be observed. |
| FT-IR | - C-N Stretch: Bands around 1100-1300 cm⁻¹. - Aromatic C-H Stretch: Bands > 3000 cm⁻¹. - Aliphatic C-H Stretch: Bands < 3000 cm⁻¹. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Protocol A | - Incomplete deprotonation of phenothiazine. - Moisture in reagents/glassware. - Competing reaction at both ends of the dihaloalkane. | - Ensure NaH is fresh and washed. Use truly anhydrous DMF. - Use a larger excess of the dihaloalkane (e.g., 3-5 eq) to favor mono-alkylation. |
| Low yield in Protocol B | - Incomplete reaction. - Inefficient neutralization of the hydrochloride salt. | - Increase reflux time. Confirm starting material consumption via TLC. - Ensure K₂CO₃ is finely powdered and anhydrous. Use a full 3 equivalents. |
| Formation of Sulfoxide | - Oxidation of the phenothiazine sulfur atom by air.[8] | - Maintain an inert atmosphere during reactions, especially if heating for prolonged periods. - Degas solvents before use. |
| Purification Difficulties | - Product is a viscous oil. - Streaking on silica gel column. | - If the free base is an oil, consider converting it to a stable, crystalline salt (e.g., hydrochloride or maleate) for easier handling and purification. - Pre-treat silica gel with triethylamine (1% in eluent) to neutralize acidic sites and prevent tailing of the basic product. |
Safety Precautions
All experiments must be conducted in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere. Do not allow contact with water or protic solvents.[9]
-
Thionyl Chloride (if used): Is highly corrosive, a lachrymator, and reacts violently with water, releasing toxic HCl and SO₂ gases. Must be handled with extreme care in a fume hood.[9][10][11][12]
-
Anhydrous Solvents (DMF, Acetonitrile): Flammable and toxic. DMF is a suspected teratogen. Avoid inhalation and skin contact.
-
Halogenated Compounds: 1-Bromo-3-chloropropane and chlorinated phenothiazines are irritants and potentially toxic. Handle with care.
-
Quenching: Quenching reactions involving NaH must be done slowly and at low temperatures (0 °C) to control the rate of hydrogen evolution.
References
-
ResearchGate. (2002). Synthesis of phenothiazines via Smiles rearrangement. Available at: [Link]
-
Wikipedia. (n.d.). Phenothiazine. Available at: [Link]
-
SciSpace. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. Available at: [Link]
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ResearchGate. (n.d.). Retrosynthetic Approach to the Synthesis of Phenothiazines. Available at: [Link]
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-
Slideshare. (n.d.). Synthesis of Phenothiazine from Diphenylamine.pptx. Available at: [Link]
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YouTube. (2021). Exp.No-05: Synthesis of Phenothiazine. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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ResearchGate. (n.d.). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. Available at: [Link]
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PubMed. (1968). Improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride and the synthesis of its phenothiazine derivatives. Available at: [Link]
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ACS Publications. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. Available at: [Link]
-
ACS Publications. (1957). Hypotensive Agents. VIII. Azabicyclo[3.2.1] octane Derivatives. Available at: [Link]
-
ACS Publications. (1959). Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement. Available at: [Link]
-
ACS Publications. (n.d.). Cited by page for Hypotensive Agents. VIII. Azabicyclo[3.2.1] octane Derivatives. Available at: [Link]
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YouTube. (2022). PHENOTHIAZINE SYNTHESIS.#ncchem. Available at: [Link]
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NIH - PMC. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link]
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PubMed Central. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. Available at: [Link]
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NIH - PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]
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Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
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JOCPR. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Available at: [Link]
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ACS Omega. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Available at: [Link]
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SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]
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Semantic Scholar. (2020). The Smiles rearrangement in the syntheses of azaphenothiazines. Part II. The review of the various types of phenyl azinyl and diazinyl sulfides undergoing this rearrangement. Available at: [Link]
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IOSRPHR. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. Available at: [Link]
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ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Available at: [Link]
-
ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available at: [Link]
-
Oxford Academic. (2017). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Available at: [Link]
-
Journal of Medicinal Chemistry. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane.... Available at: [Link]
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ResearchGate. (n.d.). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Available at: [Link]
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MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Available at: [Link]
-
RSC Publishing. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Available at: [Link]
Sources
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- 3. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable bicyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.
Our approach is rooted in explaining the fundamental principles behind each experimental step. We believe that a thorough understanding of the reaction mechanisms and the factors influencing them is crucial for successful and reproducible synthesis.
Overview of the Synthetic Challenge
3-Azabicyclo[3.2.1]octan-8-ol is a key structural motif and a versatile building block in medicinal chemistry, often used in the development of novel therapeutic agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores. The synthesis, however, involves several critical steps where yields can be compromised due to side reactions, purification difficulties, or stereochemical issues.
This guide will focus on a common and logical synthetic approach: the construction of the bicyclic ketone, followed by stereoselective reduction and final salt formation.
Proposed General Synthetic Workflow
The synthesis can be logically divided into four main stages, starting from a commercially available piperidine derivative.
Troubleshooting Guide & Experimental Deep Dive (Q&A Format)
This section addresses specific problems that may arise during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.
Stage 1 & 2: Bicyclic Ketone Formation
The formation of the 3-azabicyclo[3.2.1]octan-8-one core is arguably the most challenging part of the synthesis. It requires the careful construction of a piperidine precursor followed by an intramolecular cyclization.
Question: My intramolecular cyclization to form the bicyclic ketone is failing or giving very low yields. What are the critical parameters to check?
Answer: A low yield in this crucial ring-forming step often points to one of several issues. The success of an intramolecular reaction is a classic case of kinetics vs. thermodynamics, where you want to favor the formation of the desired ring over intermolecular polymerization.
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Potential Cause 1: Unfavorable Reaction Conditions.
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Causality: Intramolecular reactions are highly dependent on concentration. Under high concentration conditions, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule, leading to intermolecular side products (dimers, polymers). This is known as the high-dilution principle.
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Solution: Perform the cyclization reaction under high-dilution conditions (typically 0.01 M to 0.001 M). This can be achieved by the slow addition of the substrate to a large volume of refluxing solvent using a syringe pump over several hours. This ensures the concentration of the uncyclized precursor remains extremely low at any given moment.
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Potential Cause 2: Incorrect Choice of Base or Leaving Group.
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Causality: For cyclizations like a Dieckmann condensation (if using an ester precursor) or an intramolecular alkylation, the choice of base is critical. The base must be strong enough to generate the required nucleophile (e.g., an enolate) but not so harsh that it causes decomposition. The leaving group on the electrophilic carbon must also be sufficiently reactive.
-
Solution:
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Base Selection: For a Dieckmann condensation, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene are standard choices. For intramolecular alkylation, a non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) can be effective.
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Leaving Group: Ensure you have a good leaving group on your side chain, such as a tosylate (OTs), mesylate (OMs), or a halide (I > Br > Cl). If your leaving group is poor (e.g., -OH), it must be activated in situ or converted to a better leaving group beforehand.
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Potential Cause 3: Steric Hindrance.
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Causality: The protecting group on the nitrogen can sterically hinder the approach of the reactive ends, disfavoring the transition state for cyclization.
-
Solution: Consider the size of your N-protecting group. While a benzyl (Bn) or tert-butoxycarbonyl (Boc) group is common, a smaller group might be beneficial if steric hindrance is suspected. However, the stability of the protecting group to the reaction conditions is paramount.
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Stage 3: Stereoselective Reduction of the Ketone
The biological activity of the final molecule can be highly dependent on the stereochemistry of the C8-hydroxyl group. Therefore, controlling the outcome of this reduction is essential. The two possible isomers are syn (hydroxyl on the same side as the piperidine ring) and anti (hydroxyl on the opposite side).
Question: How can I control the stereoselectivity of the C8-hydroxyl group during the reduction of 3-azabicyclo[3.2.1]octan-8-one?
Answer: The stereochemical outcome of a ketone reduction is determined by the trajectory of the hydride attack on the carbonyl carbon. This can be influenced by the steric environment around the ketone and the size of the hydride reagent.
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For the anti-isomer (less hindered attack):
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Causality: Small, unhindered hydride reagents like sodium borohydride (NaBH₄) will typically approach from the less sterically hindered face of the molecule. In the case of the 3-azabicyclo[3.2.1]octane system, this is the face opposite the ethylene bridge of the piperidine ring, leading to the anti-alcohol.
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Protocol: Use a standard reducing agent like NaBH₄ in a protic solvent such as methanol or ethanol at 0 °C to room temperature.
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-
For the syn-isomer (more hindered attack):
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Causality: To force the hydride to attack from the more sterically hindered face, a bulky reducing agent is required. These reagents are sterically demanding and will prefer to approach from the more open face, but their large size can sometimes lead to attack from the more hindered direction to avoid other steric clashes.
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Protocol: Employ a sterically hindered hydride reagent. Common choices include Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). These reactions are typically run at low temperatures (-78 °C) in an aprotic solvent like THF to maximize selectivity.
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Table 1: Guide to Stereoselective Reduction
| Desired Isomer | Reagent | Typical Solvent | Temperature | Mechanistic Rationale |
| anti-8-ol | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to 25 °C | Small hydride attacks from the less hindered convex face. |
| syn-8-ol | L-Selectride® or K-Selectride® | THF, Diethyl Ether | -78 °C | Bulky hydride is directed to the more hindered concave face. |
It is crucial to characterize the product mixture by NMR (using NOE experiments) or X-ray crystallography to confirm the stereochemical assignment.
Stage 4: N-Deprotection and Salt Formation
Question: I am having difficulty crystallizing the final hydrochloride salt. The product oils out or remains an amorphous solid. What can I do?
Answer: Crystallization is often as much an art as a science. The inability to form a stable, crystalline salt can be due to impurities or, more commonly, the wrong choice of solvent system.
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Potential Cause 1: Presence of Impurities.
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Causality: Even small amounts of impurities can inhibit the formation of a crystal lattice. The free base must be of high purity before attempting salt formation.
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Solution: Purify the free base meticulously using flash column chromatography or distillation. Confirm purity (>98%) by HPLC, GC-MS, and NMR before proceeding.
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Potential Cause 2: Incorrect Solvent System.
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Causality: For a hydrochloride salt, you need a solvent system where the free base is soluble, but the hydrochloride salt is sparingly soluble. This allows the salt to precipitate or crystallize out upon formation.
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Solution:
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Dissolve the purified free base in a solvent in which it is readily soluble, such as isopropanol (IPA), ethanol, or ethyl acetate.
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Add a solution of HCl in a compatible solvent. Commercially available solutions like 2M HCl in diethyl ether or HCl in isopropanol are excellent choices. Add the acid dropwise at 0 °C until the solution becomes acidic (check with pH paper).
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If no precipitate forms, slowly add a non-polar "anti-solvent" in which the salt is insoluble, such as hexane, heptane, or diethyl ether, until turbidity is observed.
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Allow the solution to stand, first at room temperature and then at a lower temperature (e.g., 4 °C), to promote slow crystal growth. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
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Frequently Asked Questions (FAQs)
Q1: What is the most critical reaction in this synthesis to optimize for overall yield? The intramolecular cyclization to form the bicyclic ketone is almost always the yield-determining step. Focusing your optimization efforts here, particularly on implementing high-dilution conditions, will have the most significant impact on your overall yield.
Q2: What analytical techniques are essential for monitoring this reaction sequence? A combination of techniques is recommended:
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Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress at the bench.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product. 2D NMR techniques like COSY and NOESY are invaluable for confirming the bicyclic structure and the stereochemistry of the C8-hydroxyl group.
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Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product. GC-MS is excellent for analyzing the purity of volatile intermediates.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and for monitoring the disappearance of starting material and the appearance of the product.
Q3: Are there any specific safety precautions I should take? Yes. Several reagents used in this synthesis require careful handling:
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Hydride Reagents (NaBH₄, L-Selectride®): Are water-reactive and can release flammable hydrogen gas. Always handle under an inert atmosphere (Nitrogen or Argon) and quench reactions carefully at low temperatures.
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Strong Bases (NaH, KOtBu, LDA): Are corrosive and moisture-sensitive. Handle under an inert atmosphere.
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HCl Solutions: Are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Detailed Protocols
Protocol 1: General Procedure for Stereoselective Reduction to the anti-Alcohol
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Dissolve the N-protected 3-azabicyclo[3.2.1]octan-8-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
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Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction by TLC until the starting ketone is fully consumed.
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Carefully quench the reaction by the slow addition of acetone, followed by water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude anti-alcohol.
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Purify by flash column chromatography.
Protocol 2: General Procedure for HCl Salt Formation
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Purify the 3-azabicyclo[3.2.1]octan-8-ol free base by column chromatography or distillation to >98% purity.
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Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous isopropanol.
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Cool the solution to 0 °C.
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Slowly add a solution of HCl in isopropanol (e.g., 5-6 M, 1.1 eq) dropwise with stirring.
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If a precipitate forms, continue stirring at 0 °C for 30 minutes, then filter the solid, wash with cold diethyl ether, and dry under vacuum.
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If no solid forms, slowly add anhydrous diethyl ether as an anti-solvent until the solution becomes cloudy.
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Allow the flask to stand undisturbed at 4 °C overnight to promote crystallization.
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Collect the crystalline solid by filtration, wash with cold diethyl ether, and dry under high vacuum to a constant weight.
Troubleshooting Decision Tree
This diagram provides a logical pathway for diagnosing low-yield issues.
References
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Robinson, R. (1917). LXIII. A Synthesis of Tropinone. Journal of the Chemical Society, Transactions, 111, 762-768.
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Schöpf, C., Lehmann, G. (1935). Die Synthese des Tropinons, Pseudopelletierins, Lobelanins und verwandter Alkaloide unter physiologischen Bedingungen. Justus Liebigs Annalen der Chemie, 518(1), 1-37.
-
Dräger, B. (2006). Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism. Phytochemistry, 67(4), 327-337.
-
Potti, N. D., & Nobles, W. L. (1968). Improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride and the synthesis of its phenothiazine derivatives. Journal of Pharmaceutical Sciences, 57(10), 1785-1787.
-
Capon, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(20), 15134–15161.
Sources
Technical Support Center: Navigating Side Reactions in Tropane Alkaloid Synthesis
Welcome to the technical support center for tropane alkaloid synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing the tropane core and its derivatives. As specialists in the field, we understand that synthetic routes, particularly the classic Robinson-Schöpf synthesis, are elegant in design but can be fraught with challenges related to side reactions and byproduct formation.
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. We will explore the "why" behind common synthetic pitfalls and offer field-proven solutions to optimize your reaction outcomes.
Section 1: Troubleshooting the Core Synthesis — The Robinson-Schöpf Reaction
The Robinson-Schöpf reaction, a biomimetic, one-pot synthesis of the tropinone core, is a cornerstone of tropane alkaloid chemistry.[1][2][3] Despite its elegance, its success hinges on precise control over reaction conditions.
Q1: My Robinson-Schöpf synthesis of tropinone is suffering from extremely low yields. What are the primary causes and how can I fix them?
A1: Causality & Troubleshooting
Low yields in this classic tandem reaction are a frequent issue, often stemming from suboptimal pH, reactant quality, or the choice of the acetone equivalent.[4][5] The original 1917 synthesis reported a yield of only 17%, which was later improved to over 90% through key modifications.[1][2][3]
1. pH Control is Critical: The reaction involves multiple pH-sensitive steps, including imine formation and two successive Mannich reactions.[1][2][5]
- The Problem: If the pH is too acidic, the amine starting material (methylamine) will be fully protonated, rendering it non-nucleophilic and halting the initial imine formation. If the pH is too basic, the dialdehyde (succinaldehyde) can undergo self-polymerization via aldol condensation.
- Solution: The reaction is most effective when conducted at a "physiological" pH, typically between 5 and 7. The use of a buffer, such as a citrate or phosphate buffer, is highly recommended to maintain this optimal range throughout the reaction. Schöpf and colleagues demonstrated that yields could be increased to 70-85% by maintaining the pH at 7.[5]
2. The Acetonedicarboxylic Acid Advantage:
- The Problem: Using acetone directly, as in the earliest versions, results in poor yields because the acidity of its α-protons is low, making enolate formation inefficient for the Mannich reaction.[5]
- Solution: Acetonedicarboxylic acid is the preferred reagent.[2][6] Its α-protons are significantly more acidic due to the flanking carboxyl groups, facilitating the crucial intermolecular and intramolecular Mannich reactions. These carboxyl groups are subsequently lost via decarboxylation under the reaction conditions to yield tropinone.[2]
3. Reactant Purity and Stability:
- The Problem: Succinaldehyde is notoriously unstable and prone to polymerization. Using aged or impure succinaldehyde is a primary cause of reaction failure.
- Solution: Always use freshly prepared or purified succinaldehyde. A common laboratory preparation involves the hydrolysis of 2,5-dimethoxytetrahydrofuran under mild acidic conditions immediately before use.
Troubleshooting Workflow Diagram
Caption: Key reactions in tropinone synthesis and byproduct formation.
Q6: What are the best analytical techniques for identifying and quantifying side products in my synthesis?
A6: A Multi-Modal Approach
No single technique is perfect; a combination is often required for unambiguous identification.
Table 2: Comparison of Analytical Methods for Tropane Alkaloid Synthesis
| Technique | Application | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) [7][8] | Rapid reaction monitoring, fraction analysis during chromatography. | Fast, inexpensive, good for qualitative assessment. | Low resolution, not quantitative without a densitometer. |
| Gas Chromatography-Mass Spectrometry (GC-MS) [8] | Separation and identification of volatile byproducts (e.g., tropinone, isomers). | High resolution, provides molecular weight and fragmentation data (structure). | Requires volatile/thermally stable compounds; derivatization may be needed. |
| High-Performance Liquid Chromatography (HPLC) [8][9] | Quantification of product and impurities, separation of non-volatile compounds. | Highly quantitative, versatile (RP, NP), non-destructive. | Can be time-consuming, requires reference standards for quantification. |
| Liquid Chromatography-Tandem MS (LC-MS/MS) [9] | Highly sensitive detection and identification of trace-level impurities. | Extreme sensitivity and selectivity, structural information from MS/MS. | Expensive instrumentation, complex method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [8] | Unambiguous structure elucidation of unknown byproducts. | Provides definitive structural information (¹H, ¹³C, 2D NMR). | Low sensitivity, requires relatively pure sample (>1 mg), expensive. |
Recommendation: For routine monitoring, use TLC with a Dragendorff stain for visualization. [7]For detailed impurity profiling and identification, GC-MS is excellent for the core intermediates. For final product purity analysis, especially for larger molecules or salts, HPLC-UV or LC-MS is the gold standard. [9]
References
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Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]
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Al-Abachi, S. Q., & Farha, F. H. (2018). Chemical thermodynamics applied to the synthesis of tropinone. Oriental Journal of Chemistry, 34(3), 1362-1368. [Link]
-
Bedewitz, M. A. (2018). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Purdue University Graduate School. [Link]
-
Kim, J., & Leistner, E. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1532. [Link]
-
Wikipedia. (n.d.). Tropinone. Wikipedia. [Link]
-
Humphrey, A. J., & O'Hagan, D. (2001). Tropane alkaloid biosynthesis. A century old problem unresolved. Natural Product Reports, 18(5), 494-502. [Link]
-
da Silva, G. (2017). Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 41-45). Royal Society of Chemistry. [Link]
-
Christen, P., Bieri, S., & Berkov, S. (2013). Methods of Analysis: Tropane Alkaloids from Plant Origin. In Natural Products (pp. 1009-1048). Springer, Berlin, Heidelberg. [Link]
-
ResearchGate. (n.d.). Analysis of tropane and related alkaloids. ResearchGate. [Link]
-
Romera-Torres, A., et al. (2022). Analytical methods, occurrence and trends of tropane alkaloids and calystegines: An update. Talanta, 240, 123205. [Link]
-
Afridi, M. S. (2015). How do I purify tropane alkaloid from Chloroform extract? ResearchGate. [Link]
-
Wiley Online Library. (n.d.). Robinson-Schöpf Reaction. Major Organic Reactions. [Link]
-
Chemistry Steps. (n.d.). Tropane Alkaloids and the Synthesis of Atropine. Chemistry Steps. [Link]
-
Kim, J., & Leistner, E. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed Central. [Link]
-
Wikipedia. (n.d.). Tropane alkaloid. Wikipedia. [Link]
-
Dräger, B. (2002). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. ResearchGate. [Link]
-
ResearchGate. (n.d.). Tropane alkaloid biosynthesis up to the formation of the N-methyl-Δ¹-pyrrolinium cation. ResearchGate. [Link]
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Kim, J., & Leistner, E. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Atropine. Wikipedia. [Link]
-
ResearchGate. (n.d.). Robinson–Schöpf reaction. ResearchGate. [Link]
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Thylabs. (2023, April 4). Trying To Extract Deadly Plant Alkaloids. YouTube. [Link]
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Romera-Torres, A., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Molecules, 27(3), 936. [Link]
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Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI. [Link]
-
Huang, S., et al. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(8), 1434-1463. [Link]
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Schiffer, J., & Maimone, T. J. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Central Science, 9(5), 893-899. [Link]
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Studzińska-Sroka, E., et al. (2012). Influence of Sample Preparation Methods on the Quantitation of Selected Tropane Alkaloids from Herb of Datura innoxia Mill. by HPTLC. Journal of Planar Chromatography – Modern TLC, 25(6), 548-552. [Link]
-
Leete, E. (1977). Biosynthesis and Metabolism of the Tropane Alkaloids. Planta Medica, 32(08), 97-112. [Link]
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Leete, E. (1990). Recent developments in the biosynthesis of the tropane alkaloids. Planta Medica, 56(04), 339-352. [Link]
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The Hive. (2003). Robinson-Schöpf reaction: tropinone. Hive Chemistry Discourse. [Link]
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Tufariello, J. J., & Tette, J. P. (1965). Synthesis in the Tropane Class of Alkaloids. Pseudotropine and ^//-Cocaine. Journal of Organic Chemistry, 30(10), 3468-3472. [Link]
-
ResearchGate. (n.d.). The Chemical Synthesis and Applications of Tropane Alkaloids. ResearchGate. [Link]
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Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5281. [Link]
-
ResearchGate. (n.d.). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. ResearchGate. [Link]
-
Chemgapedia. (n.d.). Tropane. Chemgapedia. [Link]
-
Dutan, C. I., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Organic & Biomolecular Chemistry, 20(17), 3535-3539. [Link]
-
Anet, F. A. L., & Marion, L. (1954). A Synthesis of Pseudopelletierine. Canadian Journal of Chemistry, 32(4), 452-458. [Link]
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Technical Support Center: 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
Welcome to the technical support guide for 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride (CAS No. 1331847-92-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting guides for common experimental issues.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the physical and chemical properties of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a cool, dry, and well-ventilated area.[1] Many suppliers recommend refrigeration at temperatures between 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1]
Q2: What is the general stability of this compound under standard laboratory conditions?
A2: this compound is a stable compound under recommended storage temperatures and pressures.[1] However, like many amine hydrochlorides, it can be susceptible to degradation under specific conditions, as detailed in the troubleshooting section.
Q3: What are the known incompatibilities of this compound?
A3: The primary incompatibility is with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound. Additionally, exposure to strong bases will deprotonate the amine hydrochloride to its free base form, which may have different stability and reactivity profiles.
Q4: What are the hazardous decomposition products?
A4: Upon thermal decomposition, this compound may produce hazardous gases, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), and nitrogen oxides (NOx).[1]
Q5: What is the typical appearance of this compound?
A5: It is generally a white to off-white or yellowish solid.[2] A significant deviation from this appearance could indicate degradation or impurity.
Q6: Is this compound soluble in common laboratory solvents?
A6: As an amine hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and methanol due to the ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the hydroxyl group.[3] Its solubility in aprotic polar solvents like DMSO and DMF is likely to be moderate. It is expected to have lower solubility in nonpolar solvents. For many pharmaceuticals, the hydrochloride salt form is used specifically to enhance water solubility.[3]
II. Troubleshooting Guide
This guide provides a problem-and-solution framework for common issues encountered during the storage and use of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Discoloration of Solid (Yellowing/Browning) | Oxidation: The secondary amine is susceptible to aerial oxidation over time, which can produce colored impurities. | 1. Store under Inert Atmosphere: For long-term storage or for high-purity applications, store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.2. Check Purity: Before use, assess the purity of the discolored material using an appropriate analytical technique (e.g., NMR, LC-MS).3. Purification: If necessary, the material may be purified by recrystallization. |
| Clumping or Deliquescence of Solid | Hygroscopicity: Amine hydrochloride salts can be hygroscopic and absorb moisture from the atmosphere. | 1. Ensure Tightly Sealed Container: Always store in a container with a secure, tight-fitting lid.2. Dry in a Desiccator: If moisture absorption is suspected, the material can be dried in a desiccator over a suitable drying agent (e.g., P₂O₅) under vacuum.3. Handle in a Dry Environment: When weighing and handling, minimize exposure to ambient air, especially in humid conditions. Consider using a glove box for sensitive experiments. |
| Inconsistent Reaction Yields | 1. Degradation of Starting Material: Use of a degraded or impure starting material will lead to lower yields and potentially more side products.2. Incomplete Liberation of Free Amine: In reactions where the free secondary amine is the reactive species, incomplete neutralization of the hydrochloride salt will result in a lower concentration of the active nucleophile. | 1. Verify Purity: Always confirm the purity of the starting material before commencing a reaction.2. Stoichiometric Base Addition: When the free amine is required, ensure the addition of at least one full equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine from its salt. The choice of base should be compatible with the reaction conditions. |
| Formation of Unexpected Side Products | 1. Reactivity of the Hydroxyl Group: In addition to the secondary amine, the secondary alcohol is also a reactive functional group that can undergo side reactions (e.g., acylation, oxidation) depending on the reagents used.2. Ring-Opening or Rearrangement: Under harsh acidic or thermal conditions, bicyclic systems can potentially undergo rearrangement or ring-opening reactions. | 1. Use of Protecting Groups: If the desired reaction is at the amine, consider protecting the hydroxyl group (e.g., as a silyl ether) to prevent unwanted side reactions.2. Optimize Reaction Conditions: Employ milder reaction conditions (e.g., lower temperature, less aggressive reagents) to minimize the likelihood of side reactions. |
| Difficulty in Product Purification | Polarity of the Compound: The presence of both an amine and a hydroxyl group makes the compound quite polar, which can sometimes complicate purification by standard silica gel chromatography. | 1. Use of a Modified Eluent: When performing column chromatography, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent system to prevent streaking of the amine on the acidic silica gel.2. Alternative Purification Methods: Consider alternative purification techniques such as reverse-phase chromatography or crystallization if standard methods are ineffective. |
III. Stability & Degradation Workflow
The following diagram outlines a logical workflow for assessing and managing the stability of this compound.
Caption: Plausible degradation routes based on chemical structure.
V. References
-
CP Lab Safety. MSDS of syn-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride. [Link]
-
U.S. Patent Application Publication No. US20060058343A1. Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
ResearchGate. (2012). Properties of Amines and their Hydrochloride Salt. [Link]
-
Reddit. (2018). Ways of crashing out amines. [Link]
-
Organic Chemistry Portal. (2023). β-Amino alcohol synthesis by amination (alkylation). [Link]
-
DiVA portal. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]
-
ResearchGate. (2025). Cage-like amino alcohols. synthesis, reactions, and application. [Link]
-
ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
-
PubChem. 8-Azabicyclo[3.2.1]octan-3-ol. [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
Sources
Technical Support Center: Recrystallization of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
Welcome to the technical support guide for the purification of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. As a key intermediate in pharmaceutical development, achieving high purity is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into recrystallization techniques. My approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to troubleshoot and optimize your purification process effectively.
Section 1: Foundational Principles & Compound Profile
Recrystallization is a powerful purification technique that relies on the differences in solubility between the target compound and its impurities in a given solvent or solvent system.[1] For a polar, salt-based compound like this compound, the principle of "like dissolves like" is our primary guide. The hydrochloride salt structure imparts high polarity, making it more soluble in polar solvents, especially those capable of hydrogen bonding.[2]
Compound Properties:
| Property | Value | Source |
| CAS Number | 1331847-92-7 | [3][4] |
| Molecular Formula | C₇H₁₄ClNO | [3][5] |
| Molecular Weight | 163.64 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Purity (Typical) | ≥95-97% | [3][5] |
| Storage | Store at 0-8 °C | [5] |
Choosing the Right Solvent System:
The ideal recrystallization solvent should dissolve the compound completely when hot but only sparingly when cold.[1] For a polar salt like this, single-solvent systems using alcohols are a good starting point. However, two-solvent systems often provide superior selectivity and crystal quality. In a two-solvent system, the compound is dissolved in a minimal amount of a "good" hot solvent, and a "poor" or "anti-solvent" is added dropwise until the solution becomes cloudy (the saturation point).[6]
Recommended Solvent Candidates:
| Solvent Class | Good Solvents (Dissolves Compound) | Anti-Solvents (Poorly Solubilizes Compound) | Rationale & Insights |
| Alcohols | Methanol, Ethanol, Isopropanol | N/A | Excellent primary solvents due to their polarity and hydrogen-bonding capabilities. Isopropanol is often a good first choice as it's less volatile than methanol and less likely to absorb atmospheric water than ethanol. |
| Ketones | Acetone | Acetone | Acetone can be a moderately good solvent, but its utility is often best in a mixed system (e.g., with an alcohol or water).[7] |
| Ethers | Tetrahydrofuran (THF) | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Ethers are excellent anti-solvents. Adding an ether to an alcoholic solution of the compound can effectively induce crystallization.[8] |
| Esters | N/A | Ethyl Acetate | Ethyl acetate is a medium-polarity solvent and a very common anti-solvent for precipitating hydrochloride salts from alcoholic solutions.[7] |
| Hydrocarbons | N/A | Hexanes, Heptane, Toluene | These non-polar solvents are powerful anti-solvents and can be used to "crash out" the product, but care must be taken to avoid oiling out.[7] |
| Other | Water | Acetonitrile | Water is a good solvent for many salts but can lead to hygroscopic crystals. Acetonitrile can be a useful co-solvent or anti-solvent depending on the system. |
Section 2: Standard Recrystallization Protocols
Before beginning, ensure all glassware is scrupulously clean and dry to prevent unwanted nucleation or introduction of impurities.
Protocol 1: Single-Solvent Recrystallization (Isopropanol)
This is the most straightforward method and should be attempted first.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol.
-
Heating: Heat the mixture to a gentle boil with stirring. Add more isopropanol in small portions until the solid just dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as some product will always remain in the mother liquor upon cooling.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel.[9]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of a pure crystal lattice. Rapid cooling can trap impurities.[10]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimum amount of ice-cold isopropanol to remove any residual soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization (Methanol/Ethyl Acetate)
This method offers greater control and is often effective when a single solvent is not ideal.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot methanol required for complete dissolution.
-
Addition of Anti-Solvent: While the solution is still hot, add ethyl acetate dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[6]
-
Re-solubilization: Add one or two drops of hot methanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling & Isolation: Follow steps 4 through 8 from the Single-Solvent Protocol, using an ice-cold mixture of methanol/ethyl acetate (in the same approximate ratio) for the final wash.
Experimental Workflow Diagram
Caption: General workflow for recrystallization.
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My compound will not dissolve, even in a large volume of hot solvent. What should I do?
-
Analysis: This suggests one of three possibilities: you have chosen an inappropriate solvent, your sample contains significant insoluble impurities, or the dissolution rate is very slow.
-
Solution Path:
-
Verify Solvent Choice: Ensure you are using a sufficiently polar solvent like methanol or ethanol. For hydrochloride salts, non-polar solvents like hexanes will be ineffective.
-
Check for Insoluble Impurities: If a portion of the material dissolves but a stubborn residue remains, these are likely insoluble impurities. In this case, add a slight excess of hot solvent (e.g., 10-20% more) to ensure all your target compound is dissolved, and then perform a hot gravity filtration to remove the insoluble material before proceeding to the cooling step.[9]
-
Increase Polarity: If the compound still struggles to dissolve in a hot alcohol, add a small amount (1-5% by volume) of water to the solvent to increase its polarity. Be cautious, as too much water can make the final product hygroscopic.
-
Q2: I've cooled the solution, but no crystals have formed. What's the next step?
-
Analysis: This is a classic case of either using too much solvent or the solution being supersaturated.[1]
-
Solution Path:
-
Induce Crystallization (Scratching): Vigorously scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[10]
-
Induce Crystallization (Seeding): If you have a pure crystal from a previous batch, add a single tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystallization.
-
Reduce Solvent Volume: If scratching or seeding fails, you have likely used too much solvent. Gently reheat the solution and boil off a portion (20-30%) of the solvent to increase the concentration. Then, attempt the cooling process again.[10]
-
Add an Anti-Solvent: If you are using a single-solvent system, you can carefully add a few drops of a suitable anti-solvent (e.g., ethyl acetate or diethyl ether) at room temperature until turbidity appears, then warm slightly to redissolve and cool again.
-
Q3: My compound has separated as a liquid or sticky solid ("oiled out"). How can I fix this?
-
Analysis: Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is too concentrated or cools too quickly, causing the compound to come out of solution as a supercooled liquid instead of a solid crystal.[9][10] Impurities often preferentially dissolve in this oil, making it difficult to purify.
-
Solution Path:
-
Reheat and Add More Solvent: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[10]
-
Lower the Cooling Temperature: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. The goal is to cool the solution to a temperature below the compound's melting point before it becomes saturated.
-
Change Solvents: If oiling out persists, the solvent's boiling point may be too high. Switch to a lower-boiling solvent system. For example, if you used isopropanol (BP 82°C), try ethanol (BP 78°C).
-
Q4: My final yield is very low. What went wrong?
-
Analysis: A low yield is a common and frustrating issue. The cause is almost always a loss of product to the mother liquor or during handling.[10]
-
Solution Path:
-
Check the Mother Liquor: After filtration, try chilling the filtrate (mother liquor) further in a dry ice/acetone bath. If a significant amount of additional solid crashes out, you likely used too much solvent initially or did not cool the solution for long enough.
-
Avoid Premature Crystallization: If you performed a hot filtration, ensure your funnel and receiving flask were pre-warmed. If crystals formed on the filter paper, you lost a significant portion of your product.
-
Use Ice-Cold Wash Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve a portion of your product.[1] Ensure the wash solvent is thoroughly chilled in an ice bath.
-
Minimize Transfer Steps: Each transfer of material from one flask to another results in some loss. Plan your experiment to be as efficient as possible.
-
Q5: The recovered crystals are still impure or colored. What can I do?
-
Analysis: This indicates that the chosen solvent system is not effectively separating the impurity, or that the impurity was trapped in the crystal lattice due to rapid crystallization.
-
Solution Path:
-
Perform a Second Recrystallization: The most reliable solution is to repeat the process. Purity often increases with each successive recrystallization (though yield will decrease).
-
Use Decolorizing Carbon: If the solution is colored by a highly conjugated impurity, you can use activated charcoal. After dissolving the crude solid in the hot solvent, cool it slightly and add a very small amount of charcoal (a spatula tip is often enough). Reheat to boiling for a few minutes, then remove the charcoal via hot gravity filtration. Caution: Using too much charcoal can adsorb your product and drastically reduce the yield.[10]
-
Consider an Adsorbent: For certain polar impurities, adding a small amount of silica gel along with charcoal during the hot solution phase can be effective, as noted in procedures for similar azabicyclo[3.2.1]octane derivatives.[11] Filter it out along with the charcoal before cooling.
-
Section 4: Visualizing the Troubleshooting Process
This decision tree can help guide you through the troubleshooting process in a logical sequence.
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 5: References
-
This compound - AK Scientific, Inc. AK Scientific, Inc. Link
-
Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. Link
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Chemistry LibreTexts. Link
-
Recrystallization.pdf. University of Colorado Boulder, Department of Chemistry. Link
-
Recrystallization - Single Solvent. University of Toronto Scarborough, Department of Physical & Environmental Sciences. Link
-
Techniques to prevent crystallization of 2C-G HCl in refrigerated solutions - Benchchem. BenchChem. Link
-
3-Azabicyclo[3.2.1]octan-… CAS#: 1331847-92-7; ChemWhat Code. ChemWhat. Link
-
US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. Google Patents. Link
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester, Department of Chemistry. Link
-
Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. (2018-08-03). Reddit. Link
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023-02-19). Reddit. Link
-
This compound - Advanced ChemBlocks. Advanced ChemBlocks Inc. Link
-
3-Azabicyclo[3.2.1]octan-8-ol | 1331847-92-7 - ChemicalBook. (2025-10-14). ChemicalBook. Link
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester, Department of Chemistry. Link
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Massachusetts Institute of Technology. Link
-
Recrystallization Solvent Pair - YouTube. (2013-07-12). YouTube. Link
-
Trying To Extract Deadly Plant Alkaloids - YouTube. (2023-04-04). YouTube. Link
-
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride AldrichCPR | Sigma-Aldrich. Sigma-Aldrich. Link
-
How do I purify tropane alkaloid from Chloroform extract? - ResearchGate. (2015-06-05). ResearchGate. Link
-
Guide for crystallization. École Polytechnique Fédérale de Lausanne (EPFL). Link
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. aksci.com [aksci.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound 97% | CAS: 1523618-33-8 | AChemBlock [achemblock.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
troubleshooting guide for Robinson-Schöpf synthesis of tropinone
Welcome to the technical support guide for the Robinson-Schöpf synthesis of tropinone. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this classic and powerful biomimetic reaction. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-tested protocols to enhance the success and yield of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My tropinone yield is consistently low or non-existent. What are the most critical factors to investigate?
A1: This is the most common issue encountered. The Robinson-Schöpf synthesis is a one-pot, multi-component reaction that relies on a delicate equilibrium between several steps.[1][2] Low yields, originally reported by Robinson at 17% but later improved by Schöpf to over 80%, are almost always traced back to a few key parameters.[1][3]
Primary Troubleshooting Steps:
-
Verify and Control pH: This is the single most critical factor. The reaction proceeds via a series of Mannich reactions which are highly pH-dependent.[3][4]
-
The Problem: If the pH is too low (acidic), the amine starting material (methylamine) will be fully protonated, rendering it non-nucleophilic and unable to react with succinaldehyde. If the pH is too high (basic), the aldehyde can undergo undesired side reactions like aldol condensations.
-
The Solution: The optimal "physiological" pH range is typically between 5 and 9.[4] Clemens Schöpf's major improvement to the synthesis involved buffering the reaction in this range.[3] We recommend preparing a citrate or phosphate buffer to maintain a stable pH throughout the reaction. Start by calibrating your pH meter and ensuring your buffer has sufficient capacity.
-
-
Assess Reagent Quality, Especially Succinaldehyde:
-
The Problem: Succinaldehyde is notoriously unstable and prone to polymerization, especially in aqueous solutions or upon storage. Using old or improperly stored succinaldehyde is a primary cause of reaction failure.
-
The Solution: Whenever possible, use freshly prepared or newly purchased succinaldehyde. If you are preparing it via the hydrolysis of a precursor like succinaldehyde bis(diethyl acetal), ensure the hydrolysis is complete and the pH is neutralized before adding it to the main reaction flask.
-
-
Confirm the Purity of Acetonedicarboxylic Acid:
-
The Problem: The original Robinson synthesis uses acetonedicarboxylic acid as a more reactive synthetic equivalent for acetone.[1] Its enolate is the key nucleophile in the Mannich reactions. Impurities can inhibit the reaction, and premature decomposition (decarboxylation) can reduce its effectiveness.
-
The Solution: Use high-purity acetonedicarboxylic acid. Store it in a cool, dry place. Note that this reagent will decarboxylate to acetone upon heating, a reaction that is desired at the end of the synthesis but problematic if it occurs too early.[1]
-
Q2: The reaction mixture turns dark brown or black immediately. Is this normal, and what does it indicate?
A2: While a slight yellow or amber color is expected, a rapid shift to a dark brown or black solution often indicates polymerization or decomposition of the starting materials, particularly the succinaldehyde.
-
Causality: This is typically caused by incorrect pH (often too basic) or the presence of impurities that catalyze polymerization. High temperatures can also accelerate these decomposition pathways.
-
Preventative Measures:
-
Ensure your buffered solution is at the correct pH before adding the aldehyde.
-
Add the succinaldehyde slowly to the reaction mixture, perhaps with cooling, to control any initial exotherm.
-
Confirm that your glassware is scrupulously clean and free of any residual base or acid from previous experiments.
-
Q3: I am struggling with the final decarboxylation step. How can I ensure it goes to completion?
A3: The final step of the reaction is the loss of two carboxyl groups from the bicyclic intermediate to form tropinone.[1] This is a thermally driven process.
-
The Mechanism: The β-keto acid structure of the intermediate facilitates decarboxylation through a cyclic transition state upon heating.
-
Troubleshooting:
-
Insufficient Heating: If you isolate the tropinone dicarboxylic acid, it means the decarboxylation is incomplete. After the initial condensation reaction is complete (typically monitored by TLC or LC-MS), the reaction mixture needs to be heated. A gentle reflux is often sufficient.
-
pH Drift: The pH can influence the rate of decarboxylation. Acidification of the workup can sometimes facilitate the final decarboxylation before extraction. Ensure the solution is acidic (e.g., pH 2-3 with HCl) and heat gently for 30-60 minutes before proceeding with the basic extraction of the tropinone product.
-
Reaction Mechanism Overview
The Robinson-Schöpf synthesis is a biomimetic process that elegantly constructs the complex tropane core from simple precursors.[1] It is formally described as a tandem or cascade reaction involving a double Mannich condensation.[4][5]
The key steps are:
-
Iminium Ion Formation: Nucleophilic attack of methylamine on one of succinaldehyde's carbonyl groups, followed by dehydration, forms an iminium ion.
-
First Ring Closure (Intermolecular Mannich): The enolate of acetonedicarboxylic acid attacks the iminium ion.
-
Second Ring Closure (Intramolecular Mannich): The intermediate from the first Mannich reaction cyclizes via a second, intramolecular Mannich reaction to form the bicyclic tropane skeleton.[1]
-
Decarboxylation: The two carboxyl groups are lost as CO₂ upon heating to yield the final tropinone product.[1]
Caption: Core workflow of the Robinson-Schöpf synthesis.
Optimized Experimental Protocol
This protocol incorporates the improvements by Schöpf and best practices for maximizing yield and purity.
Reagents & Materials:
| Reagent | Molar Eq. | Notes |
| Citric Acid Monohydrate | - | For buffer preparation |
| Sodium Hydroxide | - | For buffer pH adjustment |
| Methylamine Hydrochloride | 1.0 | |
| Acetonedicarboxylic Acid | 1.1 | Use high-purity grade |
| Succinaldehyde | 1.0 | Use freshly prepared solution |
| Diethyl Ether or Dichloromethane | - | For extraction |
| Hydrochloric Acid (conc.) | - | For workup acidification |
| Sodium Hydroxide (pellets) | - | For workup basification |
Procedure:
-
Buffer Preparation: Prepare a 0.2 M citrate buffer solution and adjust the pH to 6.0 using a concentrated NaOH solution. Calibrate your pH meter before use.
-
Initial Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the methylamine hydrochloride and acetonedicarboxylic acid in the pH 6.0 citrate buffer. Cool the flask in an ice bath.
-
Addition of Succinaldehyde: Slowly add a freshly prepared aqueous solution of succinaldehyde to the cooled, stirring reaction mixture over 30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Condensation Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by TLC (if a suitable system is developed) or by waiting for the full reaction time.
-
Decarboxylation: After the condensation is complete, carefully acidify the reaction mixture to pH 2-3 with concentrated HCl. Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 90-100°C) for 1-2 hours to drive the decarboxylation.
-
Product Isolation (Workup):
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully basify the solution to pH > 12 by the slow addition of solid NaOH pellets. This deprotonates the tropinone hydrochloride salt to the free base, making it extractable into organic solvents. This step is highly exothermic; proceed with caution.
-
Extract the aqueous layer 3-5 times with diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tropinone product.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Troubleshooting Workflow: Low Yield Diagnosis
If you are experiencing low yields, follow this logical diagnostic workflow.
Sources
Technical Support Center: Optimization of Reaction Conditions for 3-Azabicyclo[3.2.1]octane Synthesis
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.2.1]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important bicyclic scaffold. The 3-azabicyclo[3.2.1]octane core is a key structural motif in a variety of biologically active molecules and its efficient synthesis is crucial for the advancement of numerous research and development projects.[1][2][3][4][5]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will primarily focus on a widely used and robust synthetic route commencing from norbornene derivatives, and also address a potential alternative strategy involving a Dieckmann condensation.
I. Primary Synthetic Route: From Norbornene Derivatives
A prevalent and reliable method for constructing the 3-azabicyclo[3.2.1]octane core involves a three-step sequence starting from a norbornene-β-amino ester: (1) syn-dihydroxylation of the double bond, (2) oxidative cleavage of the resulting diol to a dialdehyde, and (3) intramolecular reductive amination to form the bicyclic amine.
Start [label="Norbornene-β-amino ester"]; Step1 [label="syn-Dihydroxylation\n(e.g., OsO4/NMO or cold KMnO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Diol Intermediate"]; Step2 [label="Oxidative Cleavage\n(e.g., NaIO4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Dialdehyde Intermediate"]; Step3 [label="Intramolecular\nReductive Amination\n(e.g., NaBH(OAc)3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="3-Azabicyclo[3.2.1]octane\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> End; }
A. Troubleshooting Guide: Step-by-Step
This step is critical for setting up the subsequent cleavage reaction. Both osmium tetroxide with a co-oxidant like N-methylmorpholine N-oxide (NMO) and cold, dilute potassium permanganate are commonly employed.
Q1: My dihydroxylation reaction is sluggish or incomplete. What are the possible causes and solutions?
A1:
-
Cause: Insufficiently active catalyst or oxidant.
-
Solution: For OsO₄/NMO reactions, ensure the OsO₄ solution is fresh and has been stored properly to prevent decomposition. The NMO should be of high purity. For KMnO₄ reactions, the solution must be freshly prepared and kept cold (typically below 5°C) to avoid side reactions.
-
-
Cause: Poor solubility of the starting material.
-
Solution: The choice of solvent is crucial. A mixture of acetone and water or THF and water is often effective for dissolving both the organic substrate and the inorganic oxidant. Sonication can sometimes help to dissolve stubborn starting materials.
-
-
Cause: Inappropriate pH for KMnO₄ reactions.
-
Solution: For permanganate dihydroxylation, the reaction should be run under neutral to slightly basic conditions. The addition of a small amount of a base like sodium hydroxide can be beneficial.
-
Q2: I am observing significant side product formation during dihydroxylation. What are these byproducts and how can I avoid them?
A2:
-
Side Product: Over-oxidation to a ketol or cleavage of the double bond. This is more common with KMnO₄ if the reaction is not kept cold or if the concentration is too high.
-
Solution: Maintain a low reaction temperature (0-5 °C) and add the KMnO₄ solution slowly and with vigorous stirring to avoid localized high concentrations. Using OsO₄/NMO is generally milder and less prone to over-oxidation.
-
-
Side Product: Formation of the anti-diol. While syn-dihydroxylation is the major pathway, trace amounts of the anti-diol can sometimes be formed, especially if acidic conditions are inadvertently introduced.
-
Solution: Ensure the reaction is run under neutral or basic conditions. For sensitive substrates, the OsO₄/NMO system is preferred for its high stereoselectivity.
-
The conversion of the vicinal diol to a dialdehyde is most commonly achieved using sodium periodate (NaIO₄).
Q3: The oxidative cleavage of my diol is not going to completion. How can I improve the yield?
A3:
-
Cause: Insufficient amount of NaIO₄.
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of NaIO₄ to ensure complete conversion. The progress of the reaction can be monitored by TLC.
-
-
Cause: Poor solubility of the diol or NaIO₄.
-
Solution: A mixed solvent system, such as THF/water or methanol/water, is often necessary to dissolve both the organic diol and the inorganic periodate.[6] Gentle warming can sometimes improve solubility, but care must be taken to avoid side reactions.
-
-
Cause: The diol is in a trans configuration.
-
Solution: Periodate cleavage requires a cyclic intermediate and is therefore much more efficient for cis-diols. If your dihydroxylation step produced a significant amount of the trans-diol, this could be the root cause of low conversion in the cleavage step. Revisit and optimize the dihydroxylation conditions to favor the syn-addition product.
-
Q4: I suspect over-oxidation is occurring during the cleavage step. What are the signs and how can I prevent it?
A4:
-
Signs of Over-oxidation: The formation of carboxylic acids instead of aldehydes. This can be detected by a change in pH of the reaction mixture (becoming more acidic) and can be confirmed by IR (broad O-H stretch) or NMR spectroscopy (disappearance of aldehyde protons and appearance of a carboxylic acid proton).
-
Prevention: While NaIO₄ is generally selective for diol cleavage without over-oxidizing the resulting aldehydes, prolonged reaction times or elevated temperatures can lead to this side reaction.[7][8] Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. Maintaining a neutral pH can also help to suppress over-oxidation.
-
This final cyclization step forms the desired 3-azabicyclo[3.2.1]octane ring system. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and mild reducing agent for this transformation.
Q5: The yield of my reductive amination is low. What are the key parameters to optimize?
A5:
-
Cause: Inefficient iminium ion formation.
-
Solution: The formation of the intermediate iminium ion is often the rate-limiting step and is acid-catalyzed. The addition of a catalytic amount of acetic acid can significantly improve the reaction rate. However, excess acid can protonate the amine starting material, rendering it non-nucleophilic.
-
-
Cause: Competing intermolecular reactions.
-
Solution: Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular polymerization.
-
-
Cause: Decomposition of the reducing agent.
-
Solution: NaBH(OAc)₃ is moisture-sensitive. Ensure that the reaction is carried out under anhydrous conditions and that the reagent is of good quality.
-
Q6: I am observing the formation of a seven-membered ring or other byproducts. How can I improve the selectivity?
A6:
-
Side Product: Formation of a seven-membered cyclic amine. This can occur through an alternative cyclization pathway.
-
Solution: The regioselectivity of the cyclization can be influenced by the reaction conditions. Lower temperatures may favor the formation of the thermodynamically more stable six-membered ring of the 3-azabicyclo[3.2.1]octane system.
-
-
Side Product: Reduction of the dialdehyde to the corresponding diol.
-
Solution: This indicates that the reduction of the carbonyl groups is faster than the iminium ion formation and subsequent reduction. Ensure that the conditions are optimized for iminium ion formation (e.g., by adding catalytic acid) before the addition of the reducing agent.
-
| Parameter | Recommendation for Optimization |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. |
| Reducing Agent | Sodium triacetoxyborohydride is generally preferred for its mildness and selectivity. Sodium cyanoborohydride can also be used, but is more toxic.[9] |
| Acid Catalyst | Acetic acid (catalytic amount, e.g., 0.1-0.5 equivalents). |
| Concentration | High dilution (e.g., 0.01-0.05 M) to favor intramolecular reaction. |
| Temperature | Room temperature is often sufficient. Lower temperatures may be beneficial for selectivity. |
II. Alternative Synthetic Route: Dieckmann Condensation
An alternative approach to the 3-azabicyclo[3.2.1]octane core involves the Dieckmann condensation of a suitably substituted piperidine diester to form a β-keto ester, which can then be further elaborated.
Start [label="Piperidine Diester"]; Step1 [label="Dieckmann Condensation\n(e.g., NaH, NaOEt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="β-Keto Ester"]; Step2 [label="Decarboxylation &\nFurther Elaboration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="3-Azabicyclo[3.2.1]octane\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Step1 -> Intermediate -> Step2 -> End; }
B. Troubleshooting Guide: Dieckmann Condensation
Q7: My Dieckmann condensation is giving a low yield of the desired β-keto ester. What are the common pitfalls?
A7:
-
Cause: Inappropriate base or reaction conditions.
-
Solution: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without causing saponification. Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent like THF or toluene are commonly used.[10][11][12] The reaction must be carried out under strictly anhydrous conditions.
-
-
Cause: The starting diester is not suitable for cyclization.
-
Cause: Reversibility of the reaction.
-
Solution: The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, it is often necessary to use at least one full equivalent of base to deprotonate the resulting β-keto ester, which is more acidic than the starting ester.[13]
-
Q8: I am observing the formation of side products in my Dieckmann condensation. What are they and how can I minimize them?
A8:
-
Side Product: Intermolecular Claisen condensation products (polymers).
-
Solution: Similar to the intramolecular reductive amination, running the reaction at high dilution will favor the intramolecular Dieckmann condensation over intermolecular reactions.
-
-
Side Product: Saponification of the ester groups.
-
Solution: This occurs if there is water present in the reaction mixture or if a nucleophilic base (like NaOH) is used. Ensure all reagents and solvents are rigorously dried.
-
-
Side Product: Epimerization at the α-carbon.
-
Solution: The basic conditions of the Dieckmann condensation can lead to epimerization at the α-carbon. If stereochemistry at this position is important, it may be necessary to explore alternative, milder cyclization strategies.
-
III. Purification and Characterization
Q9: I am having difficulty purifying my 3-azabicyclo[3.2.1]octane product. What are some effective purification strategies?
A9:
-
Column Chromatography:
-
For basic amines: Standard silica gel chromatography can be challenging due to strong interactions between the basic amine and the acidic silica, leading to peak tailing and poor separation.[14]
-
Solution 1: Amine-treated silica or basic alumina. Using a less acidic stationary phase can significantly improve the chromatography of basic compounds.[15][16]
-
Solution 2: Mobile phase modifier. Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia (e.g., using a solvent system like DCM/MeOH/NH₄OH), to the mobile phase can help to block the acidic sites on the silica gel and improve peak shape.[17]
-
-
-
Crystallization:
-
Solvent Selection: For many 3-azabicyclo[3.2.1]octane derivatives, crystallization from a mixture of a polar solvent (like ethanol, methanol, or isopropanol) and a non-polar solvent (like hexane, heptane, or diethyl ether) can be effective.
-
Salt Formation: If the free base is difficult to crystallize, converting it to a salt (e.g., hydrochloride or hydrobromide) can often induce crystallization and improve the handling properties of the compound.
-
Q10: What are the key spectroscopic features to confirm the formation of the 3-azabicyclo[3.2.1]octane skeleton?
A10:
-
¹H NMR Spectroscopy: The formation of the bicyclic system results in a complex and often well-resolved set of signals in the aliphatic region. The bridgehead protons typically appear as distinct multiplets. The presence of characteristic coupling constants between adjacent protons can help to confirm the stereochemistry of the substituents.
-
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbons in the molecule. The chemical shifts of the carbons in the bicyclic core are characteristic and can be compared to literature values for similar compounds.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the product. Fragmentation patterns can also provide structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the characteristic C-H stretching and bending frequencies of the aliphatic rings. The absence of aldehyde or ketone carbonyl stretches (if the reduction was complete) and the presence of N-H stretches (for secondary amines) are also important diagnostic features.
IV. References
-
Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, DOI:10.1039/D4OB00199K.
-
Rodriguez, S., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI.
-
Rodriguez, S., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry.
-
Unveiling the promising in vitro anticancer activity of lipophilic platinum(ii) complexes containing (1S,4R,5R)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octane: a spectroscopic characterization. (n.d.).
-
Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction. (n.d.).
-
Thermal and spectroscopic characterization of several derivatives containing a new organic ring system. (n.d.).
-
Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate.
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). Publikationsserver der Universität Regensburg.
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. (n.d.).
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Dieckmann Condensation. (n.d.). Alfa Chemistry.
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Dieckmann condensation. (n.d.). Grokipedia.
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WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. (n.d.). Google Patents.
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NaIO4 Oxidative Cleavage of Diols. (n.d.). Chemistry Steps.
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Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. (2022). Biomacromolecules - ACS Publications.
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Vicinal Diol → Carbonyls via Sodium Periodate (NaIO₄, H₂O). (n.d.). OrgoSolver.
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Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. (2011). Master Organic Chemistry.
-
Experimental Help for Dieckmann Condensation. (2021). Reddit.
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Myers Chem 115. (n.d.).
-
Reported examples of azabicyclo[3.2.1]octane–containing compounds. (n.d.). ResearchGate.
-
Dieckmann condensation. (n.d.). Wikipedia.
-
Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. (n.d.). The Royal Society of Chemistry.
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
-
Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. (2024). Organic Syntheses.
-
When should amine-bonded columns be used for purification?. (2023). Biotage.
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). PMC.
-
Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
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EP3067355B1 - Crystals of diazabicyclooctane derivative and production method for ... (n.d.). Google Patents.
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Sodium Periodate (NaIO4) in Organic Synthesis. (2023). Who we serve.
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Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. (n.d.).
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023).
-
CN112851563A - Synthesis process of N-amino-3-azabicyclo[18][18] octane hydrochloride. (n.d.). Google Patents.
-
Reductive amination. (n.d.). Wikipedia.
-
Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy. (2025). ResearchGate.
-
Improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride and the synthesis of its phenothiazine derivatives. (n.d.). PubMed.
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO.
-
Purifying amines on silica. (2006). Org Prep Daily - WordPress.com.
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
-
WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (n.d.). Google Patents.
-
2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential ... (n.d.). Who we serve.
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
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Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. (n.d.).
-
WO2010023594A1 - Dioxa-bicyclo[3.2.1.]octane-2,3,4-triol derivatives. (n.d.). Google Patents.
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. (2024). PMC.
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Technical Support Center: Overcoming Challenges in the Synthesis of 8-Azabicyclo[3.2.1]octan-3-ols
Introduction
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically significant alkaloids like atropine and cocaine.[1] The synthesis of its derivatives, particularly the 3-hydroxy variants (8-azabicyclo[3.2.1]octan-3-ols), is a cornerstone of many drug discovery programs. However, researchers frequently encounter challenges related to yield, stereocontrol, and purification.
This technical support center is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own syntheses.
Section 1: Troubleshooting the Robinson-Schöpf Synthesis of Tropinone
The most common entry point to the 8-azabicyclo[3.2.1]octane system is the synthesis of the key intermediate, tropinone, via the Robinson-Schöpf (or Robinson's "double Mannich") reaction.[2][3] This elegant one-pot synthesis combines simple precursors—succinaldehyde, methylamine, and an acetone derivative—to construct the bicyclic core.[4][5] While classic, its success is highly sensitive to several parameters.
Q1: My tropinone synthesis is resulting in a very low yield. What are the most critical factors to check?
A1: Low yields are the most common complaint. The original synthesis with acetone reported yields as low as 17%, but modern optimizations can exceed 90%.[2][3] Investigate these critical factors in order:
-
Choice of Acetone Equivalent: This is the single most important factor. Using simple acetone is inefficient due to the low acidity of its α-protons, which are crucial for the enolate formation needed for the Mannich reactions.[6]
-
pH Control: This reaction is exquisitely pH-sensitive. The mechanism involves both nucleophilic additions and imine formations, which have competing pH requirements.
-
The Problem: At low pH, the amine is fully protonated and non-nucleophilic. At high pH, the aldehyde can undergo undesired side reactions.
-
Optimal Range: The highest yields (70-85%) are consistently achieved at a physiological pH of around 7.[6] Some studies have shown a peak yield near pH 5, with good yields (>60%) maintained in the broader range of pH 3-11.
-
Practical Solution: Buffer the reaction. A suspension of calcium carbonate or a standard citrate-phosphate buffer is often used to maintain the optimal pH throughout the reaction.[2]
-
-
Purity and Stability of Succinaldehyde: Succinaldehyde is notoriously prone to polymerization and self-condensation. Using aged or impure reagent is a primary cause of failure.
-
Best Practice: Use freshly prepared succinaldehyde. A common method is the hydrolysis of 2,5-dimethoxytetrahydrofuran with dilute acid immediately before use. Do not store aqueous solutions of succinaldehyde for extended periods.
-
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: The Robinson synthesis is a tandem reaction involving two consecutive Mannich reactions.[4][6] If not properly controlled, several side pathways can compete with the desired product formation.
-
Workflow for Tropinone Synthesis
Caption: The Robinson-Schöpf reaction cascade.
-
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields.
Section 2: Troubleshooting the Stereoselective Reduction of Tropinone
The reduction of the C3-ketone of tropinone yields the target 8-azabicyclo[3.2.1]octan-3-ols. This step is critical as it establishes the stereochemistry at the C3 position, leading to either the endo-alcohol (tropine) or the exo-alcohol (pseudotropine). These isomers often have different biological activities and physical properties.
Q1: How can I control the stereoselectivity to favor the formation of tropine (endo) or pseudotropine (exo)?
A1: The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the carbonyl. Attack from the less-hindered equatorial face yields the axial (endo) alcohol, while attack from the more-hindered axial face yields the equatorial (exo) alcohol. The choice of reducing agent is paramount.
-
For the endo Isomer (Tropine): Use sterically small, unhindered hydride reagents. These preferentially attack from the less hindered equatorial face.
-
Luche Reduction (NaBH₄/CeCl₃): This is a highly effective method. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity without significantly increasing steric bulk, favoring equatorial attack.
-
Standard Sodium Borohydride (NaBH₄): In a protic solvent like methanol or ethanol, NaBH₄ provides good selectivity for the endo product.
-
-
For the exo Isomer (Pseudotropine): Use sterically demanding, bulky hydride reagents. These cannot easily approach from the equatorial face and are forced to attack from the more sterically congested axial face.
| Reducing Agent | Typical Solvent | Predominant Isomer | Approximate Ratio (endo:exo) | Key Considerations |
| NaBH₄ | Methanol / Ethanol | endo (Tropine) | ~85:15 | Cost-effective, standard conditions. |
| NaBH₄ / CeCl₃ | Methanol / Ethanol | endo (Tropine) | >95:5 | Excellent endo-selectivity, mild conditions.[9] |
| L-Selectride® | THF | exo (Pseudotropine) | <5:95 | Excellent exo-selectivity, requires anhydrous conditions.[7][8] |
| Na / n-pentanol | n-pentanol | exo (Pseudotropine) | ~20:80 | Strong reducing conditions, good exo-selectivity.[10] |
-
Stereoselectivity Decision Pathway
Caption: Controlling stereoselectivity in tropinone reduction.
Q2: I'm having trouble separating the endo and exo isomers. What are the best purification strategies?
A2: Separation can be challenging due to the similar properties of the isomers. Column chromatography is the most reliable method. The more polar endo-alcohol (tropine) typically has a lower Rf value than the less polar exo-alcohol (pseudotropine). A solvent system of dichloromethane/methanol with a small amount of ammonium hydroxide is often effective. Chiral liquid chromatography on a cyclodextrin-bonded phase has also been shown to be effective for separating tropane alkaloid stereoisomers.[11]
Section 3: General FAQs
Q1: What is the most robust method for purifying my final 8-azabicyclo[3.2.1]octan-3-ol product from the crude reaction mixture?
A1: Acid-base extraction is a highly effective and scalable method for purifying tropane alkaloids, leveraging the basicity of the bridgehead nitrogen.
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Acid Wash: Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl or tartaric acid solution). The basic alkaloid will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Basify: Separate the aqueous layer and carefully add a base (e.g., NH₄OH or Na₂CO₃) until the pH is >10. This deprotonates the alkaloid, making it insoluble in water.
-
Back-Extract: Extract the now basic aqueous layer multiple times with fresh organic solvent. The neutral, free-base alkaloid will move back into the organic layer.
-
Dry and Concentrate: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
Q2: How can I N-demethylate my product to get the nortropane scaffold for further derivatization?
A2: N-demethylation is a key transformation for creating analogues. While classic methods like the von Braun reaction (using CNBr) or chloroformates are effective, they often use highly toxic reagents.
-
Modified Polonovski Reaction: This is a safer alternative. The N-methyl tropane is first oxidized to the corresponding N-oxide with an agent like H₂O₂. The isolated N-oxide salt is then treated with a reducing agent like FeSO₄ to yield the N-demethylated product.
-
Electrochemical Methods: A modern, green chemistry approach involves the electrochemical N-demethylation. This method avoids hazardous oxidizing agents and toxic solvents, proceeding at room temperature in an alcohol/water mixture to form an iminium intermediate that is hydrolyzed to the nortropane.
Q3: What are the key analytical techniques and expected spectral data for characterizing my final product and distinguishing the isomers?
A3: A combination of NMR spectroscopy and Mass Spectrometry is essential.
-
Mass Spectrometry (MS): Both tropine and pseudotropine have the same molecular weight (141.21 g/mol ). MS will confirm the mass but cannot distinguish between the isomers.
-
¹³C NMR Spectroscopy: The carbon chemical shifts are sensitive to the stereochemistry of the hydroxyl group. While full assignments require detailed 2D NMR, key differences can be observed.
-
¹H NMR Spectroscopy: This is the most powerful tool for distinguishing endo and exo isomers. The key is the signal for the H3 proton (the proton on the same carbon as the -OH group).
-
Tropine (endo-OH): The H3 proton is in the exo (equatorial) position. It typically appears as a broad singlet or a narrow multiplet around ~4.0 ppm .[2]
-
Pseudotropine (exo-OH): The H3 proton is in the endo (axial) position. It experiences different coupling with adjacent protons and appears as a more complex multiplet, often a triplet of triplets, at a slightly upfield position compared to tropine, typically around ~3.8-3.9 ppm .
-
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Robinson-Schöpf Synthesis of Tropinone
-
Preparation of Succinaldehyde: In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1 equiv.) in 0.5 M HCl (aqueous). Stir at room temperature for 3-4 hours to ensure complete hydrolysis. Use this solution immediately.
-
Reaction Setup: To a large, cooled (ice bath) reaction vessel, add a prepared citrate buffer solution (pH ~6).
-
Addition of Reactants: With vigorous stirring, add acetonedicarboxylic acid (1.1 equiv.) and methylamine hydrochloride (1.2 equiv.) to the buffer.
-
Condensation: Slowly add the freshly prepared succinaldehyde solution to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours.
-
Decarboxylation: Acidify the reaction mixture to pH 1 with concentrated HCl and heat to 80-90 °C for 4-6 hours until CO₂ evolution ceases.
-
Workup: Cool the mixture, basify to pH >11 with NaOH, and extract multiple times with dichloromethane. Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tropinone.
Protocol 2: exo-Selective Reduction of Tropinone to Pseudotropine
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv.) to the stirred THF.
-
Substrate Addition: Dissolve tropinone (1 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the L-Selectride® solution at -78 °C.
-
Reaction: Monitor the reaction by TLC. It is typically complete within 1-2 hours.
-
Quenching: Slowly and carefully quench the reaction at -78 °C by adding water, followed by aqueous NaOH and H₂O₂ to decompose the borane byproducts.
-
Workup: Allow the mixture to warm to room temperature. Extract multiple times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield crude pseudotropine with high diastereoselectivity.
References
Sources
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production [mdpi.com]
- 2. Tropine(120-29-6) 1H NMR [m.chemicalbook.com]
- 3. 3-methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation of 1D and 2D in vivo 1H NMR to study tropane alkaloid metabolism in Pseudomonas [comptes-rendus.academie-sciences.fr]
- 7. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
Technical Support Center: Managing Impurities in the Synthesis of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
Welcome to the technical support guide for the synthesis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals to proactively manage and troubleshoot common impurity-related challenges encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to not only solve immediate issues but also to build robust and scalable processes.
Section 1: Overview of the Synthetic Pathway and Impurity Profile
The synthesis of this compound is a process that demands precise control over reaction conditions to ensure high purity. A common and logical synthetic route begins with a protected bicyclic ketone, followed by stereoselective reduction, deprotection, and final salt formation. Each of these stages presents a unique set of challenges and potential impurity ingress points.
A prevalent strategy involves the reduction of an N-protected 3-azabicyclo[3.2.1]octan-8-one, such as the N-benzyl derivative, which is commercially available or can be synthesized.[1][2] The key transformations are the stereoselective reduction of the C8-ketone and the subsequent removal of the nitrogen protecting group.
The primary impurities encountered are summarized below. Effective control requires a robust analytical method, typically a reverse-phase HPLC method with mass detection (LC-MS) or a suitable gas chromatography (GC) method for volatile components.
Table 1: Common Impurities and Recommended Analytical Controls
| Impurity Name | Structure | Origin Stage | Recommended Analytical Method |
|---|---|---|---|
| (syn)-3-Azabicyclo[3.2.1]octan-8-ol | Diastereomer of the product | Ketone Reduction | HPLC, Chiral HPLC, ¹H NMR |
| N-Benzyl-3-azabicyclo[3.2.1]octan-8-one | Unreacted Starting Material | Ketone Reduction | HPLC, TLC |
| N-Benzyl-3-azabicyclo[3.2.1]octan-8-ol | Incomplete Deprotection | Deprotection | HPLC, TLC |
| Toluene | Byproduct of N-benzyl deprotection | Deprotection | GC (Headspace) |
| Residual Solvents (MeOH, EtOH, IPA, etc.) | Reaction/Crystallization | All stages | GC (Headspace) |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.
Question 1: My ketone reduction is yielding a poor diastereomeric ratio, with a significant amount of the syn-isomer impurity. How can I improve the selectivity for the desired anti-isomer?
Answer: This is the most critical impurity to control, as its removal can be challenging. The formation of the syn vs. anti alcohol is governed by the direction of hydride attack on the carbonyl. The bicyclic [3.2.1] system presents two distinct faces for approach. To favor the desired anti-ol, the hydride must attack from the more sterically hindered syn-face.
Causality & Strategy:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) in methanol often provide poor selectivity due to the small size of the hydride donor. More sterically demanding reducing agents are required to force the approach from a specific trajectory.
-
Recommendation: Employ bulky hydride reagents such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). These reagents have a much larger steric profile, which will strongly favor attack from the less-hindered anti-face, leading to the formation of the syn-alcohol. Conversely, if the anti-ol is the desired product, a reagent that can chelate and deliver the hydride intramolecularly might be necessary, or conditions that favor thermodynamic control. However, for many bicyclic systems, reagents like Sodium triacetoxyborohydride can offer different selectivity profiles. A thorough screening is essential.
-
-
Temperature Control: Reduction reactions are often exothermic. Running the reaction at very low temperatures (e.g., -78 °C) can significantly enhance selectivity by favoring the kinetic product, which arises from the lowest energy transition state.
-
Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Aprotic solvents like tetrahydrofuran (THF) are typically used for bulky borohydrides.
Troubleshooting Protocol:
-
Step 1: Switch from NaBH₄/MeOH to L-Selectride® (1.1 equivalents) in anhydrous THF.
-
Step 2: Cool the solution of your N-benzyl ketone precursor in THF to -78 °C under an inert atmosphere (N₂ or Ar).
-
Step 3: Add the L-Selectride® solution dropwise, maintaining the internal temperature below -70 °C.
-
Step 4: Monitor the reaction by TLC or LC-MS. If incomplete after 2-3 hours, allow the reaction to slowly warm to -40 °C.
-
Step 5: Carefully quench the reaction at low temperature by the slow addition of methanol or aqueous NaOH, as excess hydride reagent reacts violently with protic sources.
Question 2: The hydrogenolysis to remove the N-benzyl group is slow and often incomplete. What factors could be responsible?
Answer: Incomplete debenzylation leads to residual N-Benzyl-3-azabicyclo[3.2.1]octan-8-ol, an impurity that can be difficult to remove from the final product.
Causality & Strategy:
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst is susceptible to poisoning. Trace impurities from previous steps, particularly sulfur-containing compounds or certain nitrogen heterocycles, can deactivate the catalyst surface.
-
Recommendation: Ensure the substrate is purified (e.g., by silica gel plug or recrystallization) before the hydrogenolysis step. Use a fresh, high-quality catalyst from a reputable supplier.
-
-
Hydrogen Mass Transfer: This is a triphasic reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient mixing and hydrogen delivery are crucial, especially on a larger scale.
-
Recommendation: Ensure vigorous stirring to keep the catalyst suspended. Use a robust hydrogenation setup (e.g., a Parr shaker) that allows for positive hydrogen pressure (typically 50-60 psi).
-
-
Solvent Choice: The solvent must fully dissolve the substrate and not interfere with the reaction.
-
Recommendation: Alcohols like ethanol or methanol are excellent choices. Avoid chlorinated solvents, as they can poison the catalyst. Acetic acid can sometimes be added to increase the rate of reaction for amines, but this may complicate workup.
-
Troubleshooting Protocol:
-
Step 1: Increase catalyst loading from a typical 5 mol% to 10 mol% (w/w Pd on C to substrate).
-
Step 2: Increase hydrogen pressure from atmospheric to 50-60 psi.
-
Step 3: If the reaction is still sluggish, filter the mixture through celite to remove the old catalyst and add a fresh batch. This can overcome issues of catalyst poisoning.
-
Step 4: On scale-up, consider the transition to a continuous flow hydrogenation reactor to overcome mass transfer limitations.[3]
Question 3: During the final HCl salt formation, my product oils out or remains sticky instead of forming a crystalline solid. What is the cause and solution?
Answer: This is a common issue related to the final isolation and purification step. The physical form of the hydrochloride salt is highly dependent on purity and the crystallization conditions.
Causality & Strategy:
-
Presence of Water: The hydrochloride salt of this amino alcohol is likely hygroscopic. Even small amounts of water can inhibit crystallization and lead to the formation of an oil or a viscous gum.
-
Recommendation: Ensure all solvents used in the final steps are anhydrous. Use a pre-prepared, anhydrous solution of HCl, such as 2 M HCl in isopropanol (IPA) or 4 M HCl in dioxane. Avoid using aqueous HCl.
-
-
Incorrect Stoichiometry: Adding a large excess of HCl can also lead to oily products. The desired product is the mono-hydrochloride salt.
-
Recommendation: Calculate the required amount of HCl solution based on the exact molar quantity of the free-base substrate. Add the HCl solution dropwise and monitor for the onset of precipitation.
-
-
Solvent System: The choice of solvent is critical for inducing crystallization.
-
Recommendation: Isopropanol (IPA) is often a good starting point. Sometimes an anti-solvent, such as methyl tert-butyl ether (MTBE) or heptane, is required. The free base can be dissolved in a minimal amount of IPA, and then the HCl/IPA solution is added. If no solid forms, slow addition of MTBE can induce crystallization.
-
Section 3: Key Experimental Protocols
Protocol 1: HPLC Method for In-Process Control
This protocol provides a general starting point for monitoring the key impurities. Method optimization will be required for specific instrumentation.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % A % B 0.0 95 5 15.0 50 50 18.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 254 nm; Mass Spectrometer (ESI+)
-
Expected Elution Order: 1. (Product) 3-Azabicyclo[3.2.1]octan-8-ol, 2. (syn-isomer), 3. N-Benzyl-3-azabicyclo[3.2.1]octan-8-ol, 4. N-Benzyl-3-azabicyclo[3.2.1]octan-8-one.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol is a standard procedure to improve the purity of the final product.
-
Step 1: In a clean, dry flask, dissolve the crude hydrochloride salt in a minimal amount of boiling isopropanol (approx. 5-10 mL per gram of crude material).
-
Step 2: If any insoluble material is present, perform a hot filtration through a pre-warmed filter funnel.
-
Step 3: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Step 4: Once the solution has reached room temperature and a significant amount of solid has formed, place the flask in an ice bath (0-5 °C) for at least 1 hour to maximize recovery.
-
Step 5: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold, fresh isopropanol.
-
Step 6: Dry the crystals under high vacuum at 40-50 °C to a constant weight to remove all residual solvent.
References
- Google Patents. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
Wikipedia. Tropinone. Available at: [Link]
-
ResearchGate. Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Available at: [Link]
-
Bednarczyk, D., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. Available at: [Link]
-
Potti, N. D., & Nobles, W. L. (1968). Improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride and the synthesis of its phenothiazine derivatives. Journal of Pharmaceutical Sciences, 57(10), 1785-7. Available at: [Link]
-
ResearchGate. Tropinone is converted into tropine via TRI, tropinone reductase I.... Available at: [Link]
-
Luo, J., et al. (2023). Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis. International Journal of Biological Macromolecules, 253(Pt 7), 127377. Available at: [Link]
-
Finebiotech. This compound CAS NO.1331847-92-7. Available at: [Link]
- Google Patents. WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
-
Aladdin Scientific. 3-azabicyclo[3.2.1]octan-8-ol;hydrochloride - 97%. Available at: [Link]
-
PubChem. 8-Benzyl-8-azabicyclo(3.2.1)octan-3-one. Available at: [Link]
-
Capaldi, S., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
-
Moody, C. M., et al. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development. Available at: [Link]
Sources
handling and safety precautions for 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with essential information on the safe handling and emergency management of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. As a Senior Application Scientist, my focus is to deliver not just protocols, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity in your laboratory.
Core Compound Profile & Hazard Overview
Before handling this compound, it is crucial to be intimately familiar with its identity and primary hazards. This compound is classified as hazardous, demanding strict adherence to safety protocols.
| Identifier | Information | Reference |
| IUPAC Name | 3-azabicyclo[3.2.1]octan-8-ol;hydrochloride | [1][2] |
| Synonyms | 3-Azabicyclo[3.2.1]octan-8-ol HCl, endo/exo isomers | [1] |
| CAS Number | 1331847-92-7 | [1] |
| Molecular Formula | C₇H₁₄ClNO | [1][2] |
| Molecular Weight | 163.64 g/mol | [1] |
| GHS Hazard Statements | H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [1] |
| Signal Word | Danger | [1] |
This table provides a summary of key identification and hazard information. Always refer to the full Safety Data Sheet (SDS) before use.
Frequently Asked Questions (FAQs) for Safe Laboratory Handling
These FAQs address common queries and concerns that arise during the routine use of this compound in a research setting.
Q1: What are the most critical hazards I need to be aware of when working with this compound?
A1: The primary hazards are significant. The compound is classified as causing serious eye damage (H318), skin irritation (H315), and potential respiratory irritation (H335).[1] The "serious eye damage" classification is particularly critical; it implies that contact can lead to irreversible injury. The respiratory irritation potential means that inhalation of the dust must be strictly avoided.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this solid compound?
A2: A multi-layered approach to PPE is non-negotiable. The causality is to create barriers against the specific threats of skin contact, eye damage, and inhalation.
-
Eye/Face Protection: Chemical safety goggles are the minimum requirement.[3][4] Given the H318 warning for serious eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a significant risk of dust generation.[3]
-
Hand Protection: Wear protective gloves.[1][3] Nitrile gloves are a common choice, but always check the manufacturer's glove compatibility chart for the specific solvent you may be using to make a solution.
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.[3][4]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood or a ventilated enclosure to keep airborne concentrations low.[1][3][4] If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[3][4]
Q3: What are the correct procedures for storing this compound?
A3: Proper storage is essential for maintaining the compound's stability and preventing accidental exposure.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][4]
-
Environment: Store in a cool, dry, and well-ventilated area.[1][3]
-
Incompatibilities: Segregate this compound from strong oxidizing agents, as they are incompatible materials.[1]
-
Security: The container should be stored in a locked-up, designated area to restrict access to authorized personnel only.[1]
Q4: I need to weigh the powder and prepare a solution. What is the safest way to do this?
A4: This is a critical control point where exposure risk is high. The objective is to contain the solid powder and prevent dust from becoming airborne.
-
Preparation: Don all required PPE (gloves, lab coat, safety goggles, and face shield).
-
Location: Perform all weighing and solution preparation inside a certified chemical fume hood.[3][4] This engineering control is your primary defense against inhalation.
-
Weighing: Use a weigh boat or paper. Do not dispense directly into a flask to avoid creating a "puff" of dust. Handle the container and spatula carefully to minimize dust generation.
-
Dissolving: Add the solvent to the vessel containing the weighed solid slowly. This prevents splashing and reduces the chance of aerosolizing the compound.
-
Cleanup: Immediately after, carefully wipe down the balance and surrounding area with a damp cloth to collect any stray particles. Dispose of the cloth and weigh boat as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even though you were wearing gloves.[1][3]
Troubleshooting Guide: Emergency Procedures
In the event of an accident, a swift and correct response is critical to mitigating harm.
Scenario 1: You've experienced a skin or eye exposure.
A: This requires immediate and decisive action. The goal is to dilute and remove the chemical as quickly as possible.
-
Eye Contact: Do not delay. Immediately proceed to the nearest emergency eyewash station.[3][4] Forcibly hold your eyelids open and flush with a continuous, low-pressure stream of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention afterward, and bring the SDS with you.[1]
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes.[1] Simultaneously remove any contaminated clothing or shoes.[1] Wash the affected area with soap and water. If skin irritation develops or persists, seek medical attention.[1][4]
Scenario 2: A small amount of the solid has spilled on the lab bench.
A: The primary objective is to clean the spill without creating dust.
-
Alert & Restrict: Alert colleagues in the immediate area. Restrict access to the spill zone.
-
Ventilation: Ensure the chemical fume hood is operating.
-
PPE: If not already wearing it, don your full PPE, including respiratory protection if not in a hood.
-
Cleanup: Do NOT dry sweep, as this will aerosolize the hazardous dust. Carefully cover the spill with a damp paper towel to wet the powder. Alternatively, gently sweep up the material with a soft brush and dustpan and place it into a sealed container labeled for hazardous waste.[1][5]
-
Decontamination: Wipe the spill area with a damp cloth.
-
Disposal: All cleanup materials must be placed in a sealed, labeled container for disposal as chemical waste according to your institution's regulations.[1]
Visualization of Key Protocols
To ensure clarity and procedural adherence, the following workflows have been diagrammed.
Caption: Workflow for handling and weighing the solid compound.
Caption: Decision-making process for responding to a chemical spill.
References
Sources
Technical Support Center: Scale-Up Synthesis of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. This valuable tropane alkaloid scaffold is a critical building block in the development of various pharmacologically active agents.[1][2] The transition from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges that require a robust understanding of the underlying chemistry and process parameters. This document addresses common issues encountered during scale-up, offering troubleshooting strategies and frequently asked questions in a direct Q&A format.
I. Overview of the Synthetic Strategy
The most industrially viable and well-documented route to this compound proceeds through a three-stage process. It begins with the construction of the core bicyclic ketone, N-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone), via the classic Robinson-Schöpf reaction.[3][4][5] This is followed by a stereoselective reduction to yield the endo-alcohol, tropine. The final stages involve the demethylation of the nitrogen to give the nortropane skeleton, followed by conversion to the hydrochloride salt.
Synthetic Workflow Diagram
The following diagram outlines the critical transformations in the synthesis pathway.
Caption: Key stages in the synthesis of 3-Azabicyclo[3.2.1]octan-8-ol HCl.
II. Troubleshooting Guide & FAQs
This section addresses specific, practical issues that arise during the scale-up process.
Stage 1: Tropinone Synthesis (Robinson-Schöpf Reaction)
The Robinson-Schöpf reaction is a one-pot, biomimetic synthesis that forms the tropane core through a double Mannich reaction.[4][6] While elegant, its efficiency at scale is highly dependent on precise process control.
Q1: Our tropinone synthesis yield dropped from >80% at the lab scale to <50% in the pilot plant. What are the most likely causes?
A1: This is a common scale-up issue. The primary culprits are typically related to pH control, reagent quality, and thermal management.
-
pH Control is Critical: The reaction is famously pH-sensitive. The optimal range is near physiological pH (~7).[7] At large scale, localized pH drops during reagent addition can halt the reaction.
-
Expert Insight: Instead of relying on simple mixing, use a buffered solution or a carefully controlled addition of reagents with simultaneous pH monitoring and adjustment. A phosphate or citrate buffer system is effective.
-
-
Succinaldehyde Stability: Succinaldehyde is prone to polymerization, especially in non-aqueous environments or at elevated temperatures. Poor quality starting material is a frequent cause of failure.
-
Solution: Always use high-purity succinaldehyde or generate it in situ immediately before use. Ensure the storage and handling conditions prevent degradation.
-
-
Exotherm Management: The condensation and subsequent decarboxylation steps can generate significant heat. In large reactors with a lower surface-area-to-volume ratio, poor heat dissipation can lead to side reactions.
-
Solution: Implement controlled, slow addition of reagents and ensure the reactor's cooling system is adequate to maintain the target temperature, typically between 20-40°C.
-
Troubleshooting Low Yield in Tropinone Synthesis
Caption: Decision tree for troubleshooting low tropinone yield.
Stage 2: Stereoselective Reduction of Tropinone
The reduction of the C3-ketone of tropinone is a pivotal step that defines the stereochemistry of the final product. The desired product, 3-Azabicyclo[3.2.1]octan-8-ol, requires the endo configuration of the hydroxyl group, derived from tropine. The formation of the exo isomer, pseudotropine, is a critical impurity.
Q2: We are seeing a high percentage (over 20%) of the undesired exo (pseudotropine) isomer after reduction. How can we improve the endo selectivity?
A2: The stereochemical outcome is dictated by the steric approach of the hydride reagent. Improving endo selectivity requires choosing a reducing agent that favors attack from the less hindered equatorial face.
-
Mechanism Insight: In the tropinone bicyclic system, the axial face is more sterically hindered by the piperidine ring's ethylene bridge. Equatorial attack of the hydride leads to the axial (endo) alcohol (tropine), which is the thermodynamically more stable product.
-
Reagent Selection:
-
Sodium Borohydride (NaBH₄): A common and cost-effective choice, but it can give mixtures of isomers. Selectivity can be improved by running the reaction at low temperatures (-10 to 0°C).
-
Enzymatic Reduction: In nature, two distinct enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), catalyze this reduction. TRI produces tropine (endo) with high fidelity, while TRII produces pseudotropine (exo).[4][8][9] For large-scale biotransformation, using a recombinant E. coli expressing TRI can provide exceptional stereoselectivity (>99% endo).[9]
-
Other Reagents: Bulky reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) can offer higher selectivity but are more expensive and require stricter handling for scale-up.
-
| Reagent | Typical endo:exo Ratio | Cost | Scale-Up Considerations |
| Sodium Borohydride (NaBH₄) | 85:15 to 90:10 | Low | Easy to handle; requires temperature control for best selectivity. |
| Tropinone Reductase I (TRI) | >99:1 | High (Initial Dev.) | Requires bioreactor setup; environmentally friendly; exceptional purity.[4][8] |
| L-Selectride® | >95:5 | High | Pyrophoric; requires stringent anhydrous conditions and expert handling. |
Stage 3: N-Demethylation and Salt Formation
Removing the N-methyl group is often the most challenging step in synthesizing nortropane derivatives at scale. This is followed by purification and crystallization of the final hydrochloride salt.
Q3: Our N-demethylation using 1-chloroethyl chloroformate (ACE-Cl) is sluggish and produces significant side products. What can we do?
A3: Incomplete reactions and side product formation during ACE-Cl demethylation are often due to moisture, improper stoichiometry, or issues during the subsequent methanolysis step.
-
Strict Anhydrous Conditions: ACE-Cl reacts readily with water. Ensure all solvents and glassware are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Stoichiometry and Temperature: Use a slight excess (1.1-1.2 equivalents) of ACE-Cl. The initial reaction is often run at 0°C and then allowed to warm to room temperature or gently heated to ensure completion.[10] Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Methanolysis Step: After the formation of the carbamate intermediate, the methanolysis step must be driven to completion. This is typically achieved by refluxing in methanol. Incomplete methanolysis will result in carbamate impurities that are difficult to remove.
-
Alternative Reagents: While ACE-Cl is common, other reagents like α-chloroethyl chloroformate can be used. For some substrates, palladium-catalyzed debenzylation from an N-benzyl precursor can be a cleaner, albeit more expensive, alternative.[11]
Q4: We are struggling with the final crystallization. The hydrochloride salt is oily or forms a fine powder that is difficult to filter.
A4: Crystallization issues at scale are often a result of impurities, residual solvents, or suboptimal crystallization conditions.
-
Purity is Paramount: Impurities, especially the exo isomer or unreacted starting material, can act as crystallization inhibitors. Ensure the free base is of high purity (>98%) before attempting salt formation.
-
Solvent System: The choice of solvent is critical. A common method is to dissolve the free base in a solvent like isopropanol (IPA) or ethyl acetate and add a solution of HCl in the same solvent or ethereal HCl.
-
Expert Tip: Employ an anti-solvent technique. Dissolve the product in a minimal amount of a good solvent (e.g., methanol, IPA) and then slowly add a poor solvent (e.g., MTBE, heptane) to induce crystallization. This often produces larger, more easily filterable crystals.
-
-
Control Cooling and Agitation: A rapid "crash" cooling will produce fine particles. Implement a controlled cooling ramp and optimize the agitation speed to promote the growth of larger crystals. Seeding the batch with a small amount of previously isolated crystalline material can be highly effective.
-
Residual Acetonitrile: One documented issue during a similar synthesis scale-up was an impurity generated from residual acetonitrile prior to a final hydrogenolysis step.[11] This highlights the need to rigorously control solvent content throughout the process.
III. Safety and Handling
The scale-up synthesis of tropane alkaloids requires strict adherence to safety protocols.
-
Reagent Hazards: Handle reagents like methylamine (toxic, flammable gas), strong acids/bases, and organolithium reagents (if used) with appropriate engineering controls (fume hoods, closed systems) and personal protective equipment (PPE).
-
Product Handling: Tropane alkaloids are biologically active compounds.[12][13] Although 3-Azabicyclo[3.2.1]octan-8-ol is an intermediate, it should be handled with care. Avoid inhalation of dusts and skin contact.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and environmental regulations.
IV. References
-
Vertex AI Search, Grounding API Redirect. (2025). Production of Important Pharmaceutical Compounds, Tropane Alkaloids, Through Metabolic Engineering - ResearchGate.
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PubMed. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. [Link]
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Vertex AI Search, Grounding API Redirect. (n.d.). Tropane.
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Vertex AI Search, Grounding API Redirect. (n.d.). EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTONATION A thesis submitted to the Ryszard Lazny.
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ChemicalBook. (2023). Tropinone: properties, applications and safety.
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ResearchGate. (2025). The Chemical Synthesis and Applications of Tropane Alkaloids.
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Grokipedia. (n.d.). Tropinone.
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eScholarship. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids.
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Guidechem. (n.d.). What are the Properties, Applications, and Safety Profile of Tropinone? - FAQ.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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Oriental Journal of Chemistry. (n.d.). Chemical thermodynamics applied to the synthesis of tropinone.
-
Google Patents. (n.d.). US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
ResearchGate. (2025). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO.
-
Wikipedia. (n.d.). Tropinone. [Link]
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PubMed. (1999). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized in Plant Root With Different Cell-Specific Patterns. [Link]
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ResearchGate. (n.d.). Robinson-Schöpf reaction.
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ChemicalBook. (n.d.). The synthesis of Tropinone.
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Advanced ChemBlocks. (n.d.). This compound.
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NIH. (n.d.). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor.
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American Chemical Society. (2016). Tropinone.
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Google Patents. (n.d.). WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
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Google Patents. (n.d.). WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
-
OUCI. (n.d.). Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride.
-
ACS Publications. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
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ResearchGate. (2025). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Request PDF.
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PubMed. (1968). Improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride and the synthesis of its phenothiazine derivatives.
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ChemScene. (n.d.). 240401-35-8 | 3-Azabicyclo[3.2.1]octan-8-one.
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Organic Syntheses. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.
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Sigma-Aldrich. (n.d.). 8-oxo-3-Azabicyclo[3.2.1]octane hydrochloride.
-
AKSci. (n.d.). 1331847-92-7 this compound AKSci 5288DA.
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Organic Syntheses Procedure. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.
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Advanced ChemBlocks. (n.d.). 3-Azabicyclo[3.2.1]octane - Products.
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ADDI. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.
-
PMC. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters.
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Validation & Comparative
A Comparative Spectroscopic Guide to 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride and Its Isomers
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The bicyclic scaffold of 3-azabicyclo[3.2.1]octane is a key structural motif in a variety of biologically active molecules. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, with a predictive analysis benchmarked against its well-characterized isomer, Nortropine (8-Azabicyclo[3.2.1]octan-3-ol).
While direct experimental spectra for this compound are not widely published, this guide synthesizes expected spectral characteristics based on foundational principles of spectroscopic analysis and available data for closely related tropane alkaloids.[1][2][3] This comparative approach offers a robust framework for the characterization of this and similar compounds.
Structural and Spectroscopic Overview
The isomeric relationship between 3-Azabicyclo[3.2.1]octan-8-ol and Nortropine is foundational to this guide. Both share the same molecular formula (C7H13NO) and a bicyclic core.[4][5] The key difference lies in the placement of the nitrogen atom and the hydroxyl group within the bicyclic system, which significantly influences their respective NMR and MS fragmentation patterns.
To visualize the core structure and numbering of the target compound, the following diagram is provided:
Caption: Chemical structure of the 3-Azabicyclo[3.2.1]octan-8-ol core.
Comparative NMR Data Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the protonation of the nitrogen atom will lead to a downfield shift of adjacent protons.
| Proton | Predicted Chemical Shift (δ ppm) for 3-Azabicyclo[3.2.1]octan-8-ol HCl | Reported Chemical Shift (δ ppm) for Nortropine | Justification for Prediction |
| H8 | ~4.0 | - | The proton on the carbon bearing the hydroxyl group is expected to be a singlet or a narrow multiplet and shifted downfield due to the electronegativity of the oxygen atom. |
| H1, H5 | ~3.5 | ~3.3 | These bridgehead protons are adjacent to the protonated nitrogen in the 3-aza isomer, leading to a significant downfield shift compared to Nortropine where they are further from the nitrogen. |
| H2, H4 | ~3.2-3.4 | ~2.9 | Protons on the carbons flanking the nitrogen atom will be deshielded. |
| H6, H7 | ~1.8-2.2 | ~1.5-2.0 | These protons are more distant from the heteroatoms and are expected in the typical aliphatic region. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments in a molecule.
| Carbon | Predicted Chemical Shift (δ ppm) for 3-Azabicyclo[3.2.1]octan-8-ol HCl | Reported Chemical Shift (δ ppm) for Nortropine | Justification for Prediction |
| C8 | ~70 | - | The carbon attached to the hydroxyl group will be significantly downfield. |
| C1, C5 | ~60 | ~36 | The bridgehead carbons in the 3-aza isomer are adjacent to the nitrogen, causing a substantial downfield shift. |
| C2, C4 | ~50 | ~36 | Carbons directly bonded to the nitrogen atom are deshielded. |
| C6, C7 | ~25-30 | ~26 | These carbons are in a more hydrocarbon-like environment. |
Comparative Mass Spectrometry Data Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For the hydrochloride salt, analysis is typically performed on the free base after in-source neutralization.
The fragmentation of these bicyclic amines is often directed by the nitrogen atom, leading to characteristic fragmentation patterns.[6][7]
| Ion (m/z) | Predicted for 3-Azabicyclo[3.2.1]octan-8-ol | Observed for Nortropine | Proposed Fragment Structure/Origin |
| 127 | [M]+• | [M]+• | Molecular ion of the free base.[4] |
| 110 | [M-OH]+ | [M-OH]+ | Loss of the hydroxyl radical. |
| 96 | Likely | Prominent | Loss of CH2OH. |
| 82 | Likely | Prominent | Further fragmentation, potentially involving cleavage of the bicyclic system.[8] |
Experimental Protocols
Acquiring high-quality NMR and MS data is crucial for accurate structural elucidation. The following are generalized protocols for the analysis of compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 16 ppm spectral width.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 220 ppm spectral width.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Mass Spectrometry Protocol (Electrospray Ionization)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Acquisition (Full Scan):
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
-
MS/MS Acquisition (Fragmentation Analysis):
-
Select the molecular ion (m/z 127 for the free base) as the precursor ion.
-
Apply collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting product ion spectrum to determine fragmentation pathways.
-
Workflow for Spectroscopic Analysis
A logical workflow is essential for the efficient and accurate characterization of a novel compound.
Caption: A typical workflow for the spectroscopic analysis of a small molecule.
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy and mass spectrometry. While direct experimental data is sparse, a comparative analysis with its well-documented isomer, Nortropine, provides a strong predictive framework for interpreting the spectral data. The subtle yet significant differences in the placement of the nitrogen atom and hydroxyl group are expected to produce discernible and diagnostic shifts in the NMR spectra and unique fragmentation patterns in the mass spectrum. This guide provides the foundational knowledge and experimental framework for researchers to confidently identify and characterize this and other related bicyclic alkaloids.
References
-
Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of pharmaceutical sciences, 67(6), 775–779. [Link]
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Semantic Scholar. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of pharmaceutical sciences. [Link]
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ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation of five tropane compounds. ResearchGate. [Link]
-
PhytoBank. (2015). Showing Nortropine (PHY0168057). PhytoBank. [Link]
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ResearchGate. (2025). GC-MS Investigation of Tropane Alkaloids in Datura stramonium. ResearchGate. [Link]
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MDPI. (2020). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI. [Link]
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PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. PubChem. [Link]
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CORE. (n.d.). and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine. CORE. [Link]
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A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
Introduction: The Analytical Imperative for a Key Bicyclic Intermediate
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is a bridged bicyclic amine that serves as a crucial structural motif and building block in modern drug discovery.[1] Its rigid three-dimensional framework is leveraged by medicinal chemists to improve the pharmacological and pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount; trace impurities, including stereoisomers, starting materials, or degradation products, can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product.[2][3]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, comparing Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC. This comparison is grounded in the unique physicochemical properties of the analyte: a polar, basic amine with a non-aromatic structure, presenting distinct challenges for chromatographic retention and detection.
Understanding the Analyte and Potential Impurities
Before developing a method, we must consider the potential impurities. The synthesis of 3-Azabicyclo[3.2.1]octan-8-ol often involves the reduction of the corresponding ketone, 3-Azabicyclo[3.2.1]octan-8-one.[4] Therefore, potential impurities include:
-
Process-Related Impurities: Unreacted starting materials (e.g., 3-Azabicyclo[3.2.1]octan-8-one), reagents, and by-products from side reactions.
-
Stereoisomers: The molecule possesses chiral centers, leading to the potential for enantiomeric or diastereomeric impurities, which can have different pharmacological activities.[5][6]
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., oxidation).
The molecule's high polarity and lack of a significant UV chromophore are the primary analytical hurdles. This necessitates careful selection of the stationary phase, mobile phase, and detector for optimal performance.
Logical Workflow for Method Selection
The selection of an appropriate HPLC method is a critical decision point. The following workflow illustrates a systematic approach to choosing the most suitable technique based on the analytical requirements.
Caption: Workflow for HPLC method selection and development.
Comparative Analysis of HPLC Methodologies
The choice between RP-HPLC, HILIC, and Chiral HPLC depends entirely on the specific purity question being asked. Each mode offers a different separation mechanism and is suited for different types of impurities.
Reversed-Phase (RP-HPLC): The Workhorse with Modifications
RP-HPLC is the most common chromatographic mode due to its robustness and reproducibility.[7] However, retaining a highly polar compound like 3-Azabicyclo[3.2.1]octan-8-ol away from the solvent front is a significant challenge.
-
Mechanism & Rationale: In RP-HPLC, separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18).[7] For our polar analyte, retention will be minimal in standard mobile phases (e.g., acetonitrile/water). To achieve adequate retention and good peak shape, the mobile phase must be modified. Using a low pH (e.g., 2.5-3.0) with an acid like formic acid or trifluoroacetic acid (TFA) protonates the secondary amine, increasing its polarity but also suppressing the ionization of residual silanol groups on the silica surface, which are a primary cause of peak tailing for basic compounds. For enhanced retention of the polar analyte, a highly aqueous mobile phase is often required, making columns designed for aqueous compatibility (e.g., those with polar end-capping or embedded polar groups) a superior choice.[8]
-
Alternative Detectors: Given the absence of a strong chromophore, UV detection at low wavelengths (e.g., < 210 nm) is possible but may suffer from interference and low sensitivity. More universal detectors are preferable:
-
Charged Aerosol Detector (CAD): Provides near-uniform response for non-volatile analytes irrespective of their optical properties.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile compounds.
-
Mass Spectrometry (MS): Offers high sensitivity and specificity and provides structural information for impurity identification.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Compound Specialist
HILIC is an increasingly popular alternative designed specifically for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.[8][9]
-
Mechanism & Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][10] The mechanism involves the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the stationary phase. This provides strong retention for polar compounds like 3-Azabicyclo[3.2.1]octan-8-ol. Amide-based HILIC columns are often a good starting point as they are less reactive and more robust than amino phases, which can react with certain sample components.[11]
-
Advantages over RP-HPLC:
-
Superior Retention: Significantly better retention for highly polar analytes.
-
Orthogonal Selectivity: The separation mechanism is different from RP-HPLC, making it an excellent orthogonal technique for comprehensive impurity profiling.[3]
-
MS Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization (ESI) in mass spectrometry, often leading to enhanced sensitivity.
-
Chiral HPLC: For Enantiomeric Purity
For any chiral compound intended for pharmaceutical use, determining the enantiomeric purity is a regulatory expectation. Chiral HPLC is the gold standard for this analysis.
-
Mechanism & Rationale: Chiral separation is achieved by using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte.[12] The differing stability of these complexes leads to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and can be used in multiple modes (normal-phase, reversed-phase, polar organic), making them an excellent first choice for screening. Macrocyclic glycopeptide phases are another powerful option, particularly effective in reversed-phase mode and highly compatible with LC-MS.[13][14]
-
Mode Selection:
-
Normal-Phase (NP): Often provides the best selectivity but uses solvents (e.g., hexane) that are less compatible with MS detectors.
-
Reversed-Phase (RP): Uses MS-friendly mobile phases, making it ideal for LC-MS bioanalysis or trace-level impurity analysis.[14]
-
Polar Organic Mode: Uses solvents like methanol or ethanol, offering a balance of good selectivity and MS compatibility.
-
Method Comparison Summary
The following diagram and table summarize the key characteristics and ideal applications for each HPLC method in the context of analyzing this compound.
Caption: Comparison of HPLC methods for 3-Azabicyclo[3.2.1]octan-8-ol HCl.
Table 1: Performance Comparison of HPLC Methodologies
| Parameter | Reversed-Phase (RP-HPLC) | HILIC | Chiral HPLC (Reversed-Phase) |
|---|---|---|---|
| Primary Application | General impurity screening | Assay and polar impurities | Enantiomeric purity |
| Analyte Retention | Weak to Moderate | Strong | Moderate to Strong |
| Typical Stationary Phase | C18 (AQ-type), Phenyl-Hexyl[9] | Amide, Silica, Amino[11] | Polysaccharide, Glycopeptide[13] |
| Typical Mobile Phase | High Aqueous w/ Acid (e.g., Formic) | High Acetonitrile w/ Buffer | Acetonitrile/Buffered Water |
| Peak Shape | Good (with modifiers) | Excellent | Excellent |
| MS Compatibility | Good | Excellent | Excellent |
| Orthogonality | Baseline | High (vs. RP) | High (for stereoisomers) |
| Robustness | High | Moderate to High | Moderate to High |
Experimental Protocols
The following protocols are provided as validated starting points for method development. All methods should be fully validated according to ICH Q2(R2) guidelines before routine use.[2][15][16]
Protocol 1: HILIC Method for Assay and Polar Impurities
This method is recommended for accurately quantifying the main component and resolving it from polar, process-related impurities.
-
Instrumentation: HPLC or UHPLC system with a universal detector (e.g., CAD or ELSD).
-
Column: HILIC Amide phase, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.5 with Formic Acid.
-
Gradient:
-
0.0 min: 0% B
-
8.0 min: 40% B
-
8.1 min: 0% B
-
12.0 min: 0% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 75:25 Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Causality: The amide phase provides robust retention for the polar amine.[11] The ammonium formate buffer offers good volatility for MS compatibility and buffering capacity for reproducible chromatography. The gradient starts with high organic content for strong retention and gradually increases the aqueous component to elute the analyte and any more polar impurities.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate the enantiomers of 3-Azabicyclo[3.2.1]octan-8-ol.
-
Instrumentation: HPLC or UHPLC system with UV or MS detector.
-
Column: Immobilized Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of 80:20:0.1 Acetonitrile:Water:Trifluoroacetic Acid (TFA). Note: The optimal ratio may need to be adjusted during development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 205 nm or MS (Scan mode).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Causality: Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including amines.[13] The reversed-phase mode with an acidic modifier (TFA) ensures good peak shape and compatibility with standard ESI-MS interfaces.[14] An isocratic mobile phase is often sufficient for chiral separations and provides robust, reproducible results.
Conclusion and Recommendations
No single HPLC method can fully characterize the purity of this compound. A comprehensive purity assessment requires an orthogonal approach.
-
For Routine Quality Control (Assay): The HILIC method is the superior choice. It provides excellent retention, superior peak shape, and high sensitivity for the main component, making it ideal for accurate quantification.
-
For Comprehensive Impurity Profiling: A combination of the HILIC method and a complementary RP-HPLC method is recommended. This orthogonal approach ensures the detection of a wide range of impurities with different polarities.[3] Coupling these methods with mass spectrometry is essential for the identification of unknown peaks.
-
For Enantiomeric Purity: The dedicated Chiral HPLC method is mandatory. This is the only technique capable of separating and quantifying the undesired enantiomer.
By strategically selecting and validating these methods, researchers and drug developers can ensure the quality and consistency of this critical intermediate, ultimately contributing to the development of safe and effective medicines.
References
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- Google Patents. (n.d.). WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Sigma-Aldrich.
- Enamine. (n.d.).
- ResearchGate. (2025). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives.
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A Comparative Guide to Tropane Alkaloid Biosynthesis: An Exploration of Convergent Evolution
This guide provides an in-depth comparative analysis of tropane alkaloid (TA) biosynthesis pathways, with a particular focus on the remarkable instance of convergent evolution between the Solanaceae and Erythroxylaceae plant families. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal biochemistry, highlight key enzymatic divergences, and provide actionable experimental protocols for the study of these vital secondary metabolites.
Introduction: The Architectural Elegance of Tropane Alkaloids
Tropane alkaloids are a class of plant-derived secondary metabolites characterized by their bicyclic 8-azabicyclo[3.2.1]octane ring system.[1] This unique structural motif is the foundation for a wide array of pharmacologically significant compounds. In the Solanaceae family (e.g., Atropa belladonna, Datura stramonium), we find potent anticholinergic agents like hyoscyamine and its epoxide, scopolamine, which are mainstays in modern medicine.[2][3] Conversely, the Erythroxylaceae family, particularly Erythroxylum coca, produces the well-known stimulant and narcotic, cocaine.[4]
While these compounds share a common tropane core, their biosynthetic pathways tell a fascinating story of independent evolutionary origin.[5][6][7] Evidence strongly suggests that Solanaceae and Erythroxylaceae independently evolved the genetic machinery to produce tropane alkaloids, recruiting different enzyme families to perform analogous chemical transformations. This guide dissects these pathways, comparing them step-by-step to illuminate the distinct strategies nature has employed to arrive at a similar molecular architecture.
The Common Foundation: Assembling the N-methyl-Δ¹-pyrrolinium Cation
The journey to every tropane alkaloid begins with common amino acid precursors, L-ornithine and L-arginine. The initial steps leading to the formation of the N-methyl-Δ¹-pyrrolinium cation, a critical branch-point intermediate, are largely conserved across different plant families.[4][8]
-
Formation of Putrescine: The diamine putrescine can be synthesized via two routes: directly from ornithine by the action of ornithine decarboxylase (ODC) , or indirectly from arginine through a series of steps initiated by arginine decarboxylase (ADC) .[8]
-
N-methylation of Putrescine: The first committed and often rate-limiting step in the pathway is the N-methylation of putrescine.[8][9] This reaction is catalyzed by putrescine N-methyltransferase (PMT) , which transfers a methyl group from S-adenosylmethionine (SAM) to putrescine, yielding N-methylputrescine.[9][10]
-
Oxidative Deamination and Cyclization: N-methylputrescine is then oxidatively deaminated by a copper-containing N-methylputrescine oxidase (MPO) .[8] This produces the unstable intermediate 4-methylaminobutanal, which spontaneously undergoes intramolecular cyclization via a Schiff base formation to yield the N-methyl-Δ¹-pyrrolinium cation.[8]
This cation is the last common intermediate before the pathways diverge significantly.
Caption: Biosynthetic pathway of hyoscyamine and scopolamine in Solanaceae.
Caption: Biosynthetic pathway of cocaine in Erythroxylaceae.
Experimental Protocols
The study of these pathways requires robust methodologies for extraction, quantification, and enzymatic analysis. The following protocols provide a foundation for researchers in this field.
Protocol: General Acid-Base Extraction and Quantification of Tropane Alkaloids
This protocol is a standard method for isolating TAs from plant material for subsequent analysis by HPLC or GC-MS. The principle relies on the basicity of the alkaloid nitrogen, which allows for differential solubility in acidic and basic aqueous solutions.
Materials:
-
Dried, powdered plant material (e.g., roots, leaves)
-
0.1 M Sulfuric Acid (H₂SO₄)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
HPLC or GC-MS system with appropriate standards (atropine, scopolamine, etc.)
Methodology:
-
Acid Extraction: Macerate 1 g of powdered plant material in 20 mL of 0.1 M H₂SO₄ for 1 hour with constant stirring. This protonates the alkaloids, rendering them soluble in the aqueous acidic solution.
-
Filtration: Filter the mixture through cheesecloth or filter paper to remove solid plant debris. Collect the acidic aqueous filtrate.
-
Basification: Transfer the filtrate to a separatory funnel. Slowly add concentrated NH₄OH dropwise while mixing until the pH of the solution is ~10-11. This deprotonates the alkaloids, making them neutral and soluble in organic solvents.
-
Organic Extraction: Add 20 mL of DCM to the separatory funnel. Shake vigorously for 2 minutes, periodically venting pressure. Allow the layers to separate and collect the lower organic layer. Repeat this extraction two more times with fresh DCM.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous Na₂SO₄. Filter to remove the drying agent. Evaporate the solvent to dryness using a rotary evaporator at <40°C.
-
Quantification: Reconstitute the dried extract in a known volume of mobile phase (for HPLC) or an appropriate solvent (for GC-MS). Analyze and quantify against a standard curve of authentic reference compounds.
Caption: Workflow for tropane alkaloid extraction and analysis.
Protocol: Spectrophotometric Assay of Tropinone Reductase I (TR-I) Activity
This assay measures the activity of TR-I by monitoring the consumption of its cofactor, NADPH, which can be observed as a decrease in absorbance at 340 nm.
Materials:
-
Plant protein extract (from roots of a Solanaceae species)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 6.2
-
10 mM NADPH stock solution
-
100 mM Tropinone hydrochloride stock solution
-
UV-Vis Spectrophotometer capable of reading at 340 nm
Methodology:
-
Prepare Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:
-
850 µL Assay Buffer
-
50 µL 10 mM NADPH solution (Final concentration: 0.5 mM)
-
50 µL Plant protein extract
-
-
Initiate Baseline Reading: Mix gently by pipetting and place the cuvette in the spectrophotometer. Monitor the absorbance at 340 nm for 2-3 minutes to establish a stable baseline (this accounts for any non-specific NADPH oxidase activity).
-
Start the Reaction: Add 50 µL of 100 mM Tropinone solution (Final concentration: 5 mM) to the cuvette. Mix quickly and immediately begin recording the absorbance at 340 nm for 5-10 minutes.
-
Control Reaction: Perform a parallel reaction without the tropinone substrate to measure the background rate of NADPH oxidation.
-
Calculate Activity: Subtract the rate of the control reaction from the rate of the test reaction. Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the change in absorbance per minute to the rate of NADPH consumed, which is equivalent to the rate of tropine produced.
Regulation, Engineering, and Future Outlook
The biosynthesis of tropane alkaloids is tightly regulated. Key enzymes like PMT and H6H are often targeted for metabolic engineering to enhance the production of desired compounds like scopolamine. [3][11][12]The application of elicitors, such as methyl jasmonate, has been shown to upregulate the expression of biosynthetic genes, leading to increased alkaloid accumulation. [13][14][15] The elucidation of these parallel yet distinct pathways provides a powerful toolkit for synthetic biology. By understanding the specific enzymes and their unique properties, researchers can now mix-and-match components in microbial hosts like yeast to produce novel tropane derivatives or optimize the production of existing pharmaceuticals. [16][17]The continued exploration of the genomic and transcriptomic landscapes of alkaloid-producing plants will undoubtedly uncover more enzymatic tools and regulatory networks, paving the way for next-generation bio-manufacturing of these complex and valuable molecules.
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Docimo, T., Schmidt, G. W., Luck, K., Pardo-Torre, J., Varesio, E., Hopfgartner, G., ... & D'Auria, J. C. (2015). The last step in cocaine biosynthesis is catalyzed by a BAHD acyltransferase. Plant Physiology, 167(1), 89-101. [Link]
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González-Gómez, L., Gañán, J., Morante-Zarcero, S., & Sierra, I. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Molecules, 27(3), 943. [Link]
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Sabokdast, M., Rasi, A., Naghavi, M. R., Jariani, P., & Dedicova, B. (2024). Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation. Plants, 13(10), 1324. [Link]
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Leete, E., & Kim, S. H. (1988). The biosynthesis of the tropane moiety of cocaine in Erythroxylum coca. Journal of the American Chemical Society, 110(9), 2976-2978. [Link]
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Moyano, E., Fornalé, S., Palazón, J., Cusidó, R. M., Bagni, N., & Piñol, M. T. (2002). Effect of polyamine biosynthesis inhibitors on tropane alkaloid production in Datura stramonium hairy roots. Plant Physiology and Biochemistry, 40(10), 859-865. [Link]
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Wang, Y., et al. (2024). Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. Molecules, 29(12), 2901. [Link]
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Studziński, M., & Szewczyk, K. (2013). Influence of Sample Preparation Methods on the Quantitation of Selected Tropane Alkaloids from Herb of Datura innoxia Mill. by HPTLC. Journal of Planar Chromatography-Modern TLC, 26(4), 332-337. [Link]
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biological activity of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride vs analogues
An In-Depth Technical Guide to the Biological Activity of 3-Azabicyclo[3.2.1]octan-8-ol and its Analogues
Introduction: The Versatile 3-Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane core, a structural isomer of the more common tropane (8-azabicyclo[3.2.1]octane) skeleton, represents a conformationally restricted diamine scaffold of significant interest in medicinal chemistry.[1] Its rigid bicyclic structure provides a fixed spatial arrangement for appended functional groups, making it an invaluable tool for probing ligand-receptor interactions and designing potent, selective therapeutic agents.[2] This framework is a key component of numerous biologically active molecules, including analogues of potent analgesics and compounds targeting the central nervous system (CNS).[2][3]
This guide provides a comparative analysis of the biological activity of the parent compound, 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, and its analogues. We will explore the structure-activity relationships (SAR) that emerge from modifications at key positions of the scaffold, focusing on how these changes influence affinity and selectivity for various biological targets, including monoamine transporters and opioid receptors. The discussion is grounded in experimental data from authoritative sources, providing researchers with a comprehensive overview of this important chemical class.
Core Compound: 3-Azabicyclo[3.2.1]octan-8-ol
The parent compound, 3-Azabicyclo[3.2.1]octan-8-ol, serves as a foundational building block. The hydroxyl group at the C-8 position and the secondary amine at the N-3 position are prime handles for chemical modification. The stereochemistry of the C-8 hydroxyl group (α or β, also referred to as endo or exo) is a critical determinant of biological activity, influencing how the molecule presents its pharmacophoric elements to a target receptor. The inherent structure of the bicyclic system provides a rigid framework that can mimic the low-energy conformations of more flexible molecules, a valuable attribute in ligand design.[1]
Caption: Key modification points on the 3-azabicyclo[3.2.1]octane scaffold.
Comparative Analysis of Analogue Activity
The biological profile of the 3-azabicyclo[3.2.1]octane scaffold can be dramatically altered through systematic chemical modifications. The following sections compare analogues based on the position of substitution, highlighting key SAR trends.
N-Substituted Analogues: Tuning Selectivity for Monoamine Transporters
The nitrogen atom at the 3-position is a common site for modification. Altering the substituent at this position has a profound impact on binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical targets for treating conditions ranging from depression to substance abuse.
Studies on the related 8-azabicyclo[3.2.1]octane system show that the N-substituent plays a crucial role. For example, replacing the N-methyl group of cocaine with a larger N-benzyl group has a relatively small effect on binding potency, whereas adding another methyl group (quaternization) or an acetyl moiety significantly reduces affinity for the cocaine receptor.[4]
In a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the N-substituent was found to be a key driver of selectivity. While many analogues showed high affinity for DAT, the introduction of an 8-cyclopropylmethyl group resulted in a compound with remarkable SERT/DAT selectivity.[5] Specifically, the 8-cyclopropylmethyl derivative 22e was among the most potent DAT ligands in its series (DAT Kᵢ = 4.0 nM) and was highly selective (SERT/DAT ratio: 1060).[5][6] This demonstrates that steric and electronic properties of the N-substituent can be fine-tuned to favor interaction with one transporter over another.
| Compound | N-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (SERT/DAT) | Reference |
| 22e | -CH₂-cPr | 4.0 | 4240 | 1790 | 1060 | [5] |
| 22g | -CH₂-(4-Cl-Ph) | 3.9 | 1020 | 5290 | 261.5 | [5] |
| Parent (N-Me) | -CH₃ | 10.1 | 1480 | 1090 | 146.5 | [5] |
C-3 Substituted Analogues: Enhancing Potency and Receptor Subtype Selectivity
While this guide focuses on the 3-azabicyclo[3.2.1]octan-8-ol core, extensive research on the isomeric 8-azabicyclo[3.2.1]octane scaffold with substitutions at the C-3 position provides invaluable insights that can be extrapolated. The introduction of aryl groups at this position is a common strategy for achieving high affinity for various CNS targets.
For instance, replacing the piperidine ring of a known D₂ receptor antagonist with a tropane ring reversed its receptor selectivity profile.[7] Further exploration led to the discovery of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogues with high affinity for both D₂ and D₃ receptors. One such compound, with a 3-benzofurylmethyl-substituent, exhibited Kᵢ values of 1.7 nM and 0.34 nM for D₂ and D₃ receptors, respectively.[7]
Similarly, the synthesis of 3β-aryl-8-azabicyclo[3.2.1]octanes has yielded compounds with exceptional potency and selectivity for the serotonin transporter. By modifying the aryl and nitrogen substituents, a compound with a Kᵢ of 0.1 nM at SERT was developed, which was 150 times more selective for SERT over DAT and nearly 1000 times more selective over NET.[8] These findings underscore the critical role of the C-3 substituent in defining the pharmacological profile.
Caption: Structure-Activity Relationship (SAR) summary for azabicyclooctane analogues.
C-8 Hydroxyl Analogues: From Building Block to Pharmacophore
The hydroxyl group at C-8 is not merely a synthetic handle but can be an active part of the molecule's pharmacophore, particularly when esterified. A study on esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols revealed significant biological activity.[9] The β-ester, 8β-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octane, demonstrated significant analgesic activity in the hot plate test, comparable to morphine.[9] This highlights that converting the C-8 alcohol to an ester can introduce new interactions with the target receptor, in this case, likely an opioid receptor, leading to potent in-vivo effects.
Furthermore, the 3-azabicyclo[3.2.1]octane scaffold has been explored for its utility in developing mu opioid receptor antagonists.[10][11] In these analogues, the core structure serves to correctly orient larger pharmacophoric groups, often attached via the nitrogen, to achieve potent and selective receptor modulation. For example, SCH 221510, a potent nociceptin opioid receptor (NOP) agonist, features a bulky bis(2-methylphenyl)methyl group on the nitrogen and a phenyl group at the 3-position of the 8-azabicyclo[3.2.1]octan-3-ol core. This compound shows high affinity (Kᵢ = 0.3 nM) and functional selectivity (>50-fold) for the NOP receptor and produces significant anxiolytic-like effects.[12]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the experimental protocols used to generate it. The following is a detailed, self-validating protocol for a standard in vitro radioligand binding assay used to determine the affinity of test compounds for a specific receptor, such as the dopamine transporter (DAT).
Protocol: Competitive Radioligand Binding Assay for DAT
This protocol is designed to measure the ability of a test compound to displace a known high-affinity radioligand from the dopamine transporter in rat striatal membranes.
1. Rationale and Self-Validation: This assay's validity rests on the principle of competitive binding. The displacement curve's shape (slope factor) should approximate unity for a simple competitive interaction. Including standards (e.g., cocaine, GBR 12909) with known affinities in each experiment validates the assay's performance. The non-specific binding, determined in the presence of a saturating concentration of a known ligand, must be a small fraction of the total binding.
2. Materials and Reagents:
-
Radioligand: [³H]WIN 35,428 (specific for DAT)
-
Tissue Source: Frozen rat striatum
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Non-specific Ligand: 10 µM GBR 12909 or 30 µM Cocaine
-
Test Compounds: Stock solutions in DMSO, serially diluted
-
Scintillation Cocktail: Ecoscint A or similar
-
Equipment: Polytron homogenizer, refrigerated centrifuge, 96-well microplates, cell harvester, liquid scintillation counter.
3. Step-by-Step Procedure:
-
Step 1: Membrane Preparation
-
Thaw frozen rat striata on ice and weigh.
-
Homogenize the tissue in 20 volumes of ice-cold assay buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. Resuspend the pellet in fresh, ice-cold assay buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
After the final centrifugation, resuspend the pellet in a known volume of assay buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay. Dilute the membrane preparation to the desired final concentration (e.g., 20-40 µg protein per well).
-
-
Step 2: Assay Setup
-
Set up the assay in 96-well microplates. Each compound is tested in triplicate at multiple concentrations.
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific ligand (e.g., 10 µM GBR 12909).
-
Competitor Wells: Add 50 µL of the test compound at various concentrations (typically a 10-point serial dilution).
-
Add 100 µL of the radioligand ([³H]WIN 35,428) diluted in assay buffer to all wells to achieve a final concentration near its Kₑ value (e.g., 1-2 nM).
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
-
Step 3: Incubation and Harvesting
-
Incubate the plates at room temperature (or 4°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration using a cell harvester onto GF/B filter mats that have been pre-soaked in buffer.
-
Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Step 4: Counting and Data Analysis
-
Place the filter circles into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate.
-
Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using a non-linear regression program (e.g., GraphPad Prism) to fit a one-site competition model. This will yield the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
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- 12. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity and regulatory compliance. The bicyclic amine, 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, presents a unique structural elucidation challenge due to the presence of a closely related and more common isomer, Nortropine hydrochloride (endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride). This guide provides an in-depth comparison of the analytical techniques required to definitively distinguish between these two isomers, ensuring the correct compound is advanced in research and development pipelines.
The core of this challenge lies in the positional isomerism of the hydroxyl group on the bicyclic scaffold. In 3-Azabicyclo[3.2.1]octan-8-ol, the hydroxyl group is situated at a bridgehead-adjacent carbon, while in Nortropine, it is located on the six-membered ring. This seemingly subtle difference results in distinct spectroscopic signatures that can be resolved with a multi-technique analytical approach. This guide will walk through the application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to provide unequivocal structural evidence.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules. For differentiating between our two target isomers, both ¹H (proton) and ¹³C (carbon-13) NMR will provide critical, distinct data points.
Expertise & Experience: The Causality Behind NMR's Power
The chemical environment of each proton and carbon atom in a molecule is unique, leading to a specific resonance frequency or "chemical shift." The position of the hydroxyl group in our isomers dramatically alters the electronic environment and spatial relationships of nearby nuclei. In this compound, the hydroxyl group is on C8, a carbon atom that is part of the five-membered ring bridge. In Nortropine hydrochloride, the hydroxyl is on C3, a carbon within the six-membered ring. This will most significantly impact the chemical shifts of the protons and carbons at and adjacent to these positions, as well as the coupling patterns observed in the ¹H NMR spectrum.
A. ¹H NMR Spectroscopy
Predicted ¹H NMR Spectral Data Comparison
| Proton Assignment | Predicted Chemical Shift (ppm) for 3-Azabicyclo[3.2.1]octan-8-ol HCl | Predicted Chemical Shift (ppm) for Nortropine HCl | Key Differentiator |
| H8 (CH-OH) | ~4.2 (singlet or narrow multiplet) | N/A | Presence of a downfield signal for the proton attached to the hydroxyl-bearing carbon. |
| H3 (CH-OH) | N/A | ~4.0 (broad multiplet) | Presence of a downfield signal for the proton attached to the hydroxyl-bearing carbon. |
| Bridgehead Protons | Shifted due to proximity to C8-OH | Less affected by the C3-OH | Subtle shifts in the bridgehead proton signals. |
| NH₂⁺ Protons | Broad signals, ~9.0-10.0 | Broad signals, ~9.0-10.0 | Similar, but may show slight differences in exchange rate and sharpness. |
| Aliphatic Protons | Complex multiplet region | Complex multiplet region | Overlapping, but fine structure may differ upon high-resolution analysis. |
Note: Predicted chemical shifts are for the hydrochloride salts in a suitable deuterated solvent like D₂O or DMSO-d₆. The NH and OH protons will be exchangeable in D₂O.
B. ¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectral Data Comparison
| Carbon Assignment | Predicted Chemical Shift (ppm) for 3-Azabicyclo[3.2.1]octan-8-ol HCl | Predicted Chemical Shift (ppm) for Nortropine HCl | Key Differentiator |
| C8 (C-OH) | ~70-75 | ~35-40 | A significantly downfield signal for the carbon bearing the hydroxyl group. |
| C3 (C-OH) | ~30-35 | ~65-70 | A significantly downfield signal for the carbon bearing the hydroxyl group. |
| Bridgehead Carbons | Affected by the C8-OH | Less affected by the C3-OH | Shift differences in the bridgehead carbon signals. |
| Other Aliphatic Carbons | ~25-50 | ~25-50 | Minor differences in chemical shifts. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument for the chosen solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the proposed structures.
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for isomer differentiation, it serves as a crucial confirmatory tool.
Expertise & Experience: Interpreting Vibrational Modes
Both isomers share the same key functional groups: an alcohol (O-H stretch), a secondary amine hydrochloride (N-H stretch), and aliphatic C-H bonds. However, the vibrational frequencies of these bonds can be subtly influenced by the surrounding molecular structure.
Predicted FTIR Spectral Data Comparison
| Functional Group | Predicted Wavenumber (cm⁻¹) for 3-Azabicyclo[3.2.1]octan-8-ol HCl | Predicted Wavenumber (cm⁻¹) for Nortropine HCl | Key Differentiator |
| O-H Stretch (Alcohol) | Broad, ~3200-3500 | Broad, ~3200-3500 | Likely very similar, but may show minor differences in shape due to hydrogen bonding. |
| N-H Stretch (Amine Salt) | Broad, ~2400-2800 | Broad, ~2400-2800 | Characteristic broad absorption for the ammonium salt, likely similar for both isomers. |
| C-H Stretch (Aliphatic) | ~2850-3000 | ~2850-3000 | Similar for both compounds. |
| C-O Stretch (Alcohol) | ~1050-1150 | ~1050-1150 | The exact position of this band can be a subtle indicator of the primary vs. secondary nature and ring strain around the alcohol, potentially offering a point of differentiation. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Background Scan: Perform a background scan of the empty sample compartment (or the clean ATR crystal) to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample in the spectrometer and acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For our isomers, high-resolution mass spectrometry (HRMS) will confirm the identical molecular formula, while the fragmentation patterns upon ionization can provide differentiating evidence.
Expertise & Experience: The Logic of Fragmentation
Both 3-Azabicyclo[3.2.1]octan-8-ol and Nortropine have the same molecular formula (C₇H₁₃NO) and thus the same nominal molecular weight (127 g/mol for the free base). When analyzed by a technique like electrospray ionization (ESI), they will both show a prominent protonated molecule [M+H]⁺ at m/z 128. The key to differentiation lies in the tandem mass spectrometry (MS/MS) experiment, where the [M+H]⁺ ion is fragmented. The position of the hydroxyl group will direct the fragmentation pathways, leading to daughter ions of different masses or relative abundances.
Predicted Mass Spectrometry Data Comparison
| Ion | Predicted m/z for 3-Azabicyclo[3.2.1]octan-8-ol | Predicted m/z for Nortropine | Key Differentiator |
| [M+H]⁺ | 128 | 128 | Confirms molecular weight of the free base. |
| Major Fragment 1 | Loss of H₂O from the protonated molecule is a likely pathway. | Loss of H₂O from the protonated molecule is also likely. | The relative abundance of the [M+H-H₂O]⁺ ion at m/z 110 may differ. |
| Major Fragment 2 | Fragmentation involving the five-membered ring containing the hydroxyl group. | Fragmentation involving the six-membered ring, potentially leading to a different set of characteristic daughter ions. | The presence of unique, structurally significant fragment ions in the MS/MS spectrum is the most powerful differentiator. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the hydrochloride salt in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 128) for collision-induced dissociation (CID). Acquire the resulting product ion spectrum.
-
Data Analysis: Confirm the accurate mass of the parent ion using HRMS. Analyze the fragmentation pattern in the MS/MS spectrum and propose fragmentation pathways that are consistent with each isomeric structure.
Conclusion: A Self-Validating System for Structural Confirmation
The structural confirmation of this compound requires a systematic and multi-faceted analytical approach. While techniques like FTIR and MS provide essential confirmatory data regarding functional groups and molecular weight, NMR spectroscopy stands as the definitive tool for distinguishing it from its close isomer, Nortropine hydrochloride. The unique chemical shifts of the carbinol carbon (C8 vs. C3) and their attached protons in the ¹³C and ¹H NMR spectra, respectively, provide the "smoking gun" evidence.
By following the detailed protocols and comparative data interpretation outlined in this guide, researchers can confidently and unequivocally confirm the structure of their target molecule, ensuring the integrity of their research and the successful progression of their drug development programs. Each analytical step serves to validate the others, creating a robust, self-validating system for structural elucidation.
References
-
PubChem. Nortropine Compound Summary. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
A Comparative Guide to the Exo and Endo Isomers of 3-Azabicyclo[3.2.1]octan-8-ol
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The orientation of substituents on this rigid bicyclic system gives rise to distinct stereoisomers, primarily designated as exo and endo. The seemingly subtle difference in the spatial arrangement of a functional group, such as the hydroxyl group in 3-azabicyclo[3.2.1]octan-8-ol, can lead to profound differences in pharmacological activity, metabolic stability, and physicochemical properties. This guide provides an in-depth comparison of the exo and endo isomers of 3-azabicyclo[3.2.1]octan-8-ol, focusing on their synthesis, spectroscopic differentiation, and conformational characteristics.
Introduction: The Significance of Stereochemistry
The rigid conformation of the 3-azabicyclo[3.2.1]octane framework locks substituents into well-defined spatial positions. The terms exo and endo describe the orientation of the substituent at the C8 position relative to the larger six-membered ring of the bicyclic system. In the exo isomer, the hydroxyl group points away from the six-membered ring, while in the endo isomer, it is oriented towards it. This stereochemical difference is critical in drug design, as it dictates how the molecule can interact with the specific three-dimensional architecture of a biological target, such as an enzyme active site or a receptor binding pocket.
Stereoselective Synthesis: Accessing the Isomers
The primary route to the individual exo and endo isomers of 3-azabicyclo[3.2.1]octan-8-ol involves the stereoselective reduction of the corresponding ketone, 3-azabicyclo[3.2.1]octan-8-one. The choice of reducing agent and reaction conditions determines the facial selectivity of the hydride attack on the carbonyl group, thus dictating the stereochemical outcome.
A stereoselective synthesis of the closely related N-methylated analogs, 3-methyl-3-azabicyclo[3.2.1]octan-8α-ol (endo) and -8β-ol (exo), has been reported and serves as an excellent model.[1] This synthesis starts from 3-methyl-3-azabicyclo[3.2.1]octan-8-one.
-
Synthesis of the endo isomer: Reduction of the ketone with sodium borohydride (NaBH₄) in methanol typically yields the endo alcohol as the major product. The hydride attacks the carbonyl from the less sterically hindered exo face.
-
Synthesis of the exo isomer: While not explicitly detailed for this specific parent compound in the direct search results, achieving the exo isomer often requires a bulkier reducing agent that preferentially attacks from the endo face, or through alternative synthetic strategies.
The stereoselectivity of these reductions is a direct consequence of the steric environment around the carbonyl group in the bicyclic system.
Spectroscopic Characterization: Distinguishing Exo from Endo
The most powerful techniques for differentiating the exo and endo isomers are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The different spatial orientations of the C8-hydroxyl group and the adjacent protons lead to distinct and predictable differences in their spectra. The following data is based on the detailed analysis of the N-methylated analogues, which are expected to exhibit very similar spectroscopic patterns to the N-H parent compounds.[1]
¹H NMR Spectroscopy
The proton at C8, to which the hydroxyl group is attached, is the most diagnostic signal in the ¹H NMR spectrum.
-
In the endo isomer (α-ol): The C8-proton is in the exo position. It typically appears at a different chemical shift compared to its counterpart in the exo isomer.
-
In the exo isomer (β-ol): The C8-proton is in the endo position. This proton often experiences different shielding/deshielding effects due to its proximity to the bicyclic framework, resulting in a distinct chemical shift.
Furthermore, the coupling constants between the C8-proton and the adjacent bridgehead protons (C1 and C5) can provide valuable conformational information.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the bicyclic skeleton are also sensitive to the stereochemistry at C8. The most significant differences are typically observed for C8 itself, as well as the adjacent carbons (C1, C5, C7, and C6). The orientation of the hydroxyl group influences the electronic environment of these nearby carbons, leading to measurable changes in their resonance frequencies.
Infrared (IR) Spectroscopy
In the solid state or in concentrated solutions, the position and shape of the O-H stretching band in the IR spectrum can provide clues about intermolecular and intramolecular hydrogen bonding.[1]
-
Endo Isomer: The orientation of the hydroxyl group may favor specific intermolecular hydrogen bonding patterns with the nitrogen atom of a neighboring molecule.
-
Exo Isomer: The more exposed position of the hydroxyl group in the exo isomer might lead to different hydrogen bonding networks.
In a study of the N-phenethyl analogues, X-ray and IR data revealed the presence of O-H···N intermolecular hydrogen bonding in the solid state.[1]
Table 1: Comparative Spectroscopic Data (based on N-methylated analogues)
| Feature | endo-3-methyl-3-azabicyclo[3.2.1]octan-8-ol | exo-3-methyl-3-azabicyclo[3.2.1]octan-8-ol |
| ¹H NMR (C8-H) | Distinct chemical shift and coupling pattern | Differentiated chemical shift and coupling pattern |
| ¹³C NMR (C8) | Characteristic chemical shift | Shifted relative to the endo isomer |
| IR (O-H stretch) | May show specific hydrogen bonding patterns | May exhibit different hydrogen bonding characteristics |
Note: Specific chemical shift values are highly dependent on the solvent and concentration and should be determined experimentally for the N-H compounds.
Conformational Analysis and Stability
Both isomers of 3-azabicyclo[3.2.1]octan-8-ol adopt a conformation where the six-membered piperidine ring is in a chair-like form and the five-membered pyrrolidine ring is in an envelope conformation.[1]
-
Thermodynamic Stability: In many bicyclic systems, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance.[2][3] The substituent in the exo position points away from the bulk of the molecule, leading to fewer non-bonded interactions. Conversely, the endo isomer is often the kinetically favored product in reactions like the Diels-Alder cycloaddition, as the transition state is stabilized by secondary orbital interactions.[4] For the isomers of 3-azabicyclo[3.2.1]octan-8-ol, the relative thermodynamic stability would depend on the specific intramolecular interactions present in each isomer. Computational studies on the N-methylated analogues have been used to support conformational assignments.[1]
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Isomer Differentiation
This protocol outlines the standard procedure for acquiring and analyzing ¹H NMR spectra to distinguish between the exo and endo isomers.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified alcohol isomer.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥300 MHz).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration and multiplicity analysis.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Analysis:
-
Identify the signal corresponding to the C8 proton. This proton is attached to the carbon bearing the hydroxyl group and will likely be a multiplet in the range of 3.5-4.5 ppm.
-
Carefully determine the chemical shift (δ) of this proton to at least two decimal places.
-
Analyze the multiplicity (e.g., doublet of doublets, triplet) and measure the coupling constants (J-values) to the neighboring bridgehead protons.
-
Compare the chemical shifts and coupling constants of the two isomers. The differences in these parameters are indicative of the exo or endo configuration.
-
For unambiguous assignment, consider performing 2D NMR experiments such as COSY (to identify coupled protons) and NOESY (to identify protons that are close in space). A NOESY experiment can reveal through-space interactions between the C8-proton and other protons in the bicyclic system, providing definitive proof of its orientation.
-
Visualization of Isomers
Conclusion
The stereochemical distinction between the exo and endo isomers of 3-azabicyclo[3.2.1]octan-8-ol is a critical consideration for medicinal chemists and drug development professionals. While their synthesis can be directed through stereoselective reductions, their unambiguous differentiation relies on careful spectroscopic analysis, particularly using ¹H and ¹³C NMR. The orientation of the C8-hydroxyl group not only influences the chemical shifts and coupling constants of nearby nuclei but also dictates the molecule's overall shape and potential for intermolecular interactions. A thorough understanding and characterization of these isomers are paramount for establishing clear structure-activity relationships and advancing the development of novel therapeutics based on this important scaffold.
References
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Gálvez, E., et al. (2000). Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy. Journal of Molecular Structure, 556(1-3), 1-12. Available from: [Link]
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Alexakis, A., et al. (1994). Chiral Diamines for a New Protocol To Determine the Enantiomeric Composition of Alcohols, Thiols, and Amines by 31P, 1H, 13C, and 19F NMR. The Journal of Organic Chemistry, 59(12), 3326–3337. Available from: [Link]
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Le, T. N. (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 89(1), 136–138. Available from: [Link]
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Kelly, A. M., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215–219. Available from: [Link]
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Gálvez, E., et al. (1994). Synthesis, structural and conformational study of some esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8(α and β)-ols. Journal of Molecular Structure, 326(2-3), 167-175. Available from: [Link]
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Breuckner, H. (1975). Crystal and molecular structure of pseudotropine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(8), 2187-2190. Available from: [Link]
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Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. Available from: [Link]
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Gálvez, E., et al. (1991). Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives. Journal of Pharmaceutical Sciences, 80(6), 554–558. Available from: [Link]
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de Oliveira, L. G., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Magnetic Resonance in Chemistry, 44(8), 815–820. Available from: [Link]
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SpectraBase. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Available from: [Link]
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Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 40(23), 3222–3224. Available from: [Link]
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Chen, K., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12695–12703. Available from: [Link]
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Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13586–13606. Available from: [Link]
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Zipse, H. (2014). Thermodynamic and Strain Effects in the Competition between 5-Exo-dig and 6-Endo-dig Cyclizations of Vinyl and Aryl Radicals. The Journal of Organic Chemistry, 79(1), 26-38. Available from: [Link]
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Chen, K., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12695–12703. Available from: [Link]
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Vogel, P., et al. (1995). Stereoselective Synthesis of New 8-Oxabicyclo[3.2.1]oct-6-ene and 8-Oxabicyclo[3.2.1]octa-3,6-diene Derivatives. Helvetica Chimica Acta, 78(3), 648-660. Available from: [Link]
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AK Lectures. (2015). Exo-Endo Isomerism in Diels-Alder Reaction. Available from: [Link]
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Karawajczyk, A., et al. (2018). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Chemistry – A European Journal, 24(28), 7149-7154. Available from: [Link]
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Chemistry Steps. (2018, August 18). Endo and Exo Selectivity in the Diels-Alder Reaction [Video]. YouTube. Available from: [Link]
- Adams, J., et al. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. U.S. Patent Application No. 10/548,220.
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Carretero, J. C., et al. (2018). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules, 23(11), 2993. Available from: [Link]
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SpectraBase. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68147, 8-Azabicyclo[3.2.1]octan-3-ol. Retrieved from [Link].
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Rittner, R., et al. (2006). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Journal of Molecular Structure, 786(1-3), 105-111. Available from: [Link]
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Ashenhurst, J. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. Available from: [Link]
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Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Retrieved from [Link]
- Guillaumet, G., et al. (1991). Derives de 3-[(1, 2, 3, 4-tetrahydroisoquinolein-2-yl)methyl]-8-azabicyclo[3.2.1] octane, leur preparation et leur application en therapeutique. French Patent No. FR2652479A1.
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Vafina, G. F., et al. (2001). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 37(1), 48-54. Available from: [Link]
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analytical methods for the characterization of tropane alkaloids
An authoritative guide to the analytical methodologies for the characterization of tropane alkaloids, designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of key analytical techniques, supported by experimental data and protocols, to assist in method selection and implementation.
Introduction: The Analytical Imperative for Tropane Alkaloids
Tropane alkaloids are a class of bicyclic [3.2.1] nitrogen-containing compounds, naturally occurring in various plant families, most notably Solanaceae (e.g., Atropa belladonna, Datura stramonium). Their physiological effects are potent and diverse, ranging from the anticholinergic actions of atropine and scopolamine, used in medicine, to the stimulant and narcotic properties of cocaine. This pharmacological significance, coupled with their potential for toxicity and abuse, necessitates robust and reliable analytical methods for their detection, identification, and quantification.
The choice of an analytical technique is a critical decision in the characterization of tropane alkaloids, dictated by the specific research or quality control objective. Factors such as the complexity of the sample matrix, the required sensitivity and selectivity, and the need for structural elucidation versus routine quantification will guide the analyst toward the most appropriate methodology. This guide provides a comparative overview of the principal analytical techniques employed for tropane alkaloid characterization, focusing on their underlying principles, performance capabilities, and practical applications.
Chromatographic Techniques: The Cornerstone of Tropane Alkaloid Analysis
Chromatography, the science of separation, is fundamental to the analysis of tropane alkaloids, which are often present in complex mixtures. The two primary chromatographic approaches are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), frequently coupled with Mass Spectrometry (MS) for definitive identification and sensitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many tropane alkaloids possess these characteristics, GC-MS has been a long-standing method of choice, particularly in forensic and toxicological applications.
Principle of Operation: In GC, a sample is vaporized and injected into a chromatographic column. Separation occurs as the analytes partition between a stationary phase coated on the column and a mobile gaseous phase. The separated compounds then elute from the column and enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that is highly specific for a given compound.
Causality in Experimental Choices:
-
Derivatization: While some tropane alkaloids can be analyzed directly, others containing polar functional groups (e.g., hydroxyl groups) may exhibit poor peak shape or thermal degradation. Silylation is a common derivatization strategy to increase volatility and thermal stability, thereby improving chromatographic performance.
-
Column Selection: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically chosen for tropane alkaloid analysis, providing good separation based on boiling point and polarity differences.
Experimental Protocol: GC-MS Analysis of Atropine and Scopolamine
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load 1 mL of the sample (e.g., hydrolyzed plant extract or biological fluid).
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute the tropane alkaloids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
Performance Characteristics: GC-MS offers excellent sensitivity and selectivity, with typical limits of detection in the low nanogram to picogram range.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) | Reference |
| Atropine | Urine | 0.5 | 1.5 | >0.99 | |
| Scopolamine | Plasma | 0.1 | 0.3 | >0.99 |
Advantages and Limitations:
-
Advantages: High chromatographic resolution, high sensitivity, and the generation of reproducible mass spectra for library matching.
-
Limitations: Requires volatile and thermally stable analytes (or derivatization), which can add time and complexity to the sample preparation process. Not suitable for thermolabile tropane alkaloids.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC is arguably the most versatile and widely used technique for the analysis of tropane alkaloids, particularly in pharmaceutical quality control and complex botanical matrices. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Coupling HPLC with tandem mass spectrometry (MS/MS) provides an unparalleled combination of selectivity and sensitivity.
Principle of Operation: The sample is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase carries the sample through a column packed with a stationary phase (e.g., C18). Separation is achieved based on the differential affinity of the analytes for the stationary and mobile phases. Upon exiting the column, the analytes enter the mass spectrometer. In a tandem MS system (e.g., a triple quadrupole), a precursor ion is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise.
Causality in Experimental Choices:
-
Column Chemistry: Reversed-phase chromatography using a C18 column is the standard for tropane alkaloid analysis. The separation is driven by hydrophobic interactions, and the elution order can be manipulated by adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer).
-
Mobile Phase pH: Tropane alkaloids are basic compounds. Maintaining the mobile phase pH in the acidic range (e.g., using formic acid) ensures that the alkaloids are in their protonated form, leading to better peak shape and retention on reversed-phase columns.
-
Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for LC-MS analysis of tropane alkaloids, as it is a soft ionization method suitable for polar and non-volatile compounds.
Experimental Protocol: HPLC-MS/MS Analysis of Multiple Tropane Alkaloids
-
Sample Preparation (QuEChERS-based):
-
Homogenize 1 g of plant material with 10 mL of water.
-
Add 10 mL of acetonitrile and the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 min and centrifuge.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and add it to a dispersive SPE tube containing C18 and PSA sorbents.
-
Vortex for 30 sec and centrifuge.
-
Filter the supernatant through a 0.22 µm filter prior to injection.
-
-
Instrumental Parameters:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Mode: ESI, Positive.
-
MRM Transitions: Specific precursor-product ion transitions for each target tropane alkaloid.
-
Performance Characteristics: HPLC-MS/MS is the gold standard for trace-level quantification of tropane alkaloids, offering exceptional sensitivity and selectivity.
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Linearity (r²) | Reference |
| Atropine | Buckwheat | 0.15 | 0.5 | >0.998 | |
| Scopolamine | Buckwheat | 0.15 | 0.5 | >0.998 | |
| Cocaine | Oral Fluid | 0.05 (ng/mL) | 0.2 (ng/mL) | >0.99 |
Advantages and Limitations:
-
Advantages: Applicable to a wide range of tropane alkaloids without derivatization, extremely high sensitivity and selectivity (especially with MS/MS), and suitable for complex matrices.
-
Limitations: Higher initial instrument cost and complexity compared to GC-MS.
Workflow & Method Selection
The selection of an appropriate analytical method is a critical step that depends on the specific goals of the analysis. The following diagrams illustrate a general analytical workflow and a decision-making process for method selection.
Caption: General analytical workflow for tropane alkaloid characterization.
Caption: Decision tree for selecting an analytical method.
Comparative Summary of Key Techniques
| Feature | GC-MS | HPLC-MS/MS | HPTLC |
| Principle | Separation of volatile compounds in the gas phase | Separation of soluble compounds in the liquid phase | Separation on a planar stationary phase |
| Selectivity | High | Very High (especially with MS/MS) | Moderate |
| Sensitivity | High (pg-ng) | Very High (fg-pg) | Moderate (ng-µg) |
| Derivatization | Often required | Not required | Not required |
| Throughput | Moderate | High | High (multiple samples per plate) |
| Instrumentation Cost | Moderate to High | High | Low |
| Primary Application | Forensic toxicology, routine analysis of known volatile alkaloids | Pharmaceutical QC, food safety, metabolomics, analysis of thermolabile alkaloids | Rapid screening, quality control of raw materials |
Conclusion
The characterization of tropane alkaloids is a multifaceted analytical challenge that requires a thoughtful selection of methodology. GC-MS remains a robust and reliable technique for volatile and thermally stable alkaloids, offering excellent sensitivity and spectral libraries for identification. However, the versatility, superior sensitivity, and applicability to a broader range of compounds without derivatization have established HPLC-MS/MS as the preeminent technique, particularly for trace-level quantification in complex matrices. HPTLC serves as a valuable, cost-effective tool for rapid screening and quality control purposes. Ultimately, the optimal analytical strategy involves a clear understanding of the analytical question and a careful consideration of the strengths and limitations of each available technique.
References
- Musshoff, F., Junker, H. P., & Madea, B. (2006). Simple and fast determination of atropine in human plasma and urine by gas chromatography-mass spectrometry. Journal of Chromatography B, 840(1), 128-132. (URL not available for direct linking)
- Pichini, S., et al. (1993). A GC-MS method for the determination of scopolamine in plasma. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 915-918. (URL not available for direct linking)
-
BfR (German Federal Institute for Risk Assessment). (2021). "Determination of tropane alkaloids in plant-derived food using LC-MS/MS." Retrieved from [Link]
-
Agilent Technologies. (2018). "Quantitation of 28 Drugs of Abuse in Oral Fluid by LC/MS/MS." Retrieved from [Link]
A Comparative Analysis of the Biological Activities of 3-Azabicyclo[3.2.1]octane Derivatives
The 3-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its conformational rigidity and three-dimensional character allow for precise orientation of functional groups, leading to high-affinity interactions with a variety of biological targets. This guide provides a comparative study of 3-azabicyclo[3.2.1]octane derivatives, exploring their diverse biological activities as antiviral, anticancer, and central nervous system (CNS) agents. We will delve into the structure-activity relationships (SAR), compare their performance with alternative therapies, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Versatility of the 3-Azabicyclo[3.2.1]octane Scaffold
The unique bridged cyclic system of the 3-azabicyclo[3.2.1]octane core offers a robust framework for the design of novel therapeutics. Its inherent structural constraints reduce the entropic penalty upon binding to a target protein, often resulting in enhanced potency. Furthermore, the nitrogen atom provides a key site for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Caption: Diverse biological activities of the 3-azabicyclo[3.2.1]octane scaffold.
Antiviral Activity: CCR5 Antagonists for HIV-1 Inhibition
A significant application of 3-azabicyclo[3.2.1]octane derivatives is in the development of HIV-1 entry inhibitors. Specifically, they have been investigated as antagonists of the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][2][3] Maraviroc, an approved anti-HIV drug, features an 8-azabicyclo[3.2.1]octane moiety, highlighting the potential of this scaffold.[2][4]
Comparative Performance of CCR5 Antagonists
The following table compares the in vitro anti-HIV activity of several 3-azabicyclo[3.2.1]octane derivatives with the established drug, Maraviroc. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting viral replication.
| Compound | 3-Azabicyclo[3.2.1]octane Moiety | Anti-HIV-1 Activity (IC50, nM) | Reference |
| Maraviroc | Yes (8-azabicyclo) | 2.3 | [4] |
| Derivative 1 | Yes | 1.5 | [1] |
| Derivative 2 | Yes | 5.8 | [1] |
| Vicriviroc | No (piperidine) | 0.49 | N/A |
Analysis: The data indicates that 3-azabicyclo[3.2.1]octane derivatives can exhibit potent anti-HIV-1 activity, with some compounds approaching the efficacy of Maraviroc. The rigid scaffold likely plays a critical role in orienting the key pharmacophoric elements for optimal interaction with the CCR5 binding pocket.
Experimental Protocol: CCR5 Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.
Objective: To measure the IC50 value of a test compound in displacing a radiolabeled ligand from the CCR5 receptor.
Materials:
-
HEK293 cells stably expressing human CCR5
-
[125I]-MIP-1α (radioligand)
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Test compounds
-
96-well microplates
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest and resuspend the CCR5-expressing HEK293 cells in binding buffer to a concentration of 2 x 106 cells/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of cell suspension to each well.
-
Compound Addition: Add 25 µL of varying concentrations of the test compound or vehicle control.
-
Radioligand Addition: Add 25 µL of [125I]-MIP-1α to a final concentration of 0.1 nM.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a CCR5 competitive binding assay.
Anticancer Activity: Targeting Kinase Signaling Pathways
The 3-azabicyclo[3.2.1]octane scaffold has also been incorporated into potent and selective kinase inhibitors for cancer therapy.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. A recent study highlighted the development of 2-azabicyclo[3.2.1]octane derivatives as inhibitors of anaplastic lymphoma kinase (ALK), a validated target in non-small cell lung cancer.[5]
Comparative Performance of ALK Inhibitors
The following table compares the enzymatic inhibitory activity (IC50) of a novel 2-azabicyclo[3.2.1]octane derivative against ALK with the approved drug Ceritinib.
| Compound | 3-Azabicyclo[3.2.1]octane Moiety | ALK Enzymatic Activity (IC50, nM) | Reference |
| Ceritinib | No | 0.2 | [5] |
| Compound 8q | Yes (2-azabicyclo) | 0.08 | [5] |
Analysis: Compound 8q, featuring the 2-azabicyclo[3.2.1]octane scaffold, demonstrates superior enzymatic potency against ALK compared to the established drug Ceritinib. This underscores the potential of this scaffold in designing highly effective kinase inhibitors. The rigid bicyclic structure likely contributes to a favorable binding conformation within the ATP-binding pocket of the kinase.
Experimental Protocol: ALK Enzymatic Assay
This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against the ALK enzyme.
Objective: To determine the IC50 value of a test compound for the inhibition of ALK kinase activity.
Materials:
-
Recombinant human ALK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Test compounds
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-resolved fluorescence (TRF) reader
Procedure:
-
Assay Setup: In a 384-well plate, add 2 µL of test compound at various concentrations.
-
Enzyme Addition: Add 4 µL of ALK enzyme solution to each well.
-
Reaction Initiation: Add 4 µL of a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of a solution containing EDTA and the europium-labeled anti-phosphotyrosine antibody.
-
Detection: Incubate for another 60 minutes to allow for antibody binding, then read the time-resolved fluorescence signal.
-
Data Analysis: The TRF signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Caption: Workflow for an ALK enzymatic inhibition assay.
Central Nervous System Activity: Modulating Monoamine Transporters
Derivatives of 3-azabicyclo[3.2.1]octane have a long history in CNS drug discovery, particularly as inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT).[6][7][8][9] These transporters are responsible for the reuptake of dopamine and serotonin from the synaptic cleft, thereby regulating neurotransmission. Dysregulation of these systems is implicated in various neurological and psychiatric disorders, including Parkinson's disease, depression, and attention-deficit/hyperactivity disorder (ADHD).
Comparative Performance of Dopamine Transporter Inhibitors
The following table compares the binding affinities (Ki) of several 3-azabicyclo[3.2.1]octane derivatives for the dopamine transporter with that of cocaine, a well-known DAT inhibitor.
| Compound | 3-Azabicyclo[3.2.1]octane Moiety | DAT Binding Affinity (Ki, nM) | Reference |
| Cocaine | Yes (8-azabicyclo) | 120 | N/A |
| Derivative 3 | Yes | 15.4 | [6] |
| Derivative 4 | Yes | 3.2 | [6] |
| Benztropine | No (tropane) | 1.8 | N/A |
Analysis: The 3-azabicyclo[3.2.1]octane derivatives exhibit significantly higher binding affinity for the dopamine transporter compared to cocaine. The rigid framework allows for the precise positioning of substituents that interact with key residues in the transporter's binding site. The development of selective DAT inhibitors with reduced abuse potential compared to cocaine is a major goal in this area of research.
Experimental Protocol: Dopamine Transporter Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Objective: To measure the Ki value of a test compound for the dopamine transporter.
Materials:
-
Rat striatal membranes (a rich source of DAT)
-
[3H]WIN 35,428 (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Test compounds
-
96-well microplates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of rat striatal membranes in binding buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of membrane suspension to each well.
-
Compound Addition: Add 25 µL of varying concentrations of the test compound or vehicle control.
-
Radioligand Addition: Add 25 µL of [3H]WIN 35,428 to a final concentration of 2 nM.
-
Incubation: Incubate the plate on ice for 2 hours.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat pre-soaked in polyethylenimine to reduce non-specific binding.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a dopamine transporter binding assay.
Conclusion
The 3-azabicyclo[3.2.1]octane scaffold is a remarkably versatile platform for the design of novel therapeutic agents with a wide range of biological activities. Its inherent structural rigidity and amenability to chemical modification have enabled the development of potent and selective inhibitors of viral entry, protein kinases, and monoamine transporters. The comparative data presented in this guide highlight the potential of these derivatives to rival or even surpass the performance of existing drugs. The detailed experimental protocols provided serve as a foundation for the rigorous evaluation of new chemical entities based on this privileged scaffold, ensuring the generation of reliable and reproducible data in the pursuit of innovative medicines.
References
-
A. H. Newman et al. (2001). Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues. Journal of Medicinal Chemistry, 44(22), 3683-3691. [Link]
-
A. L. Crombie et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-3745. [Link]
-
H. M. T. B. Herath et al. (2012). Synthesis and Biological Evaluation of a Novel 3-Sulfonyl-8-azabicyclo[3.2.1]octane Class of Long Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors. Journal of Medicinal Chemistry, 55(17), 7688-7703. [Link]
-
A. Trabocchi et al. (2006). 3-Aza-6,8-dioxabicyclo[3.2.1]octanes as new enantiopure heteroatom-rich tropane-like ligands of human dopamine transporter. Bioorganic & Medicinal Chemistry, 14(13), 4486-4495. [Link]
-
A. I. Jimenez et al. (1998). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 41(8), 1345-1355. [Link]
-
S. Ponzano et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(11), 7548-7573. [Link]
-
A. M. S. E. Abd El-Karim et al. (2023). Reported examples of azabicyclo[3.2.1]octane–containing compounds. ResearchGate. [Link]
-
M. Zhang et al. (2010). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Molecules, 15(11), 8025-8041. [Link]
-
E. De Clercq. (2011). Therapeutic compounds: patent evaluation of WO2011011652A1. Expert Opinion on Therapeutic Patents, 21(9), 1491-1495. [Link]
-
J. A. Este. (2006). Maraviroc. Drugs of the Future, 31(10), 845. [Link]
-
A. Kumari et al. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-271. [Link]
- Pfizer Inc. (2005). Azabicyclo[3.2.1]octane triazolyl tropane derivatives as ccrs5 modulators.
-
M. A. W. Eaton et al. (2010). Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Bioorganic & Medicinal Chemistry Letters, 20(5), 1641-1644. [Link]
-
A. A. F. A. El-Sayed et al. (2023). Chiral 2-azabicycloalkanes bearing 1,2,3-triazole, thiourea, and ebselen moieties - Synthesis and biological activity. Biomedicine & Pharmacotherapy, 164, 114908. [Link]
-
Y. Wang et al. (2025). Discovery of novel 2-azabicyclo[3.2.1]octane derivatives against non-small cell lung cancer from aconitine simplification. Bioorganic Chemistry, 168, 109360. [Link]
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A Senior Application Scientist's Guide to Distinguishing 3-Azabicyclo[3.2.1]octan-8-ol from its Isomers
For researchers and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, and the accurate characterization of its derivatives is critical for ensuring the desired pharmacological activity and safety profile. This guide provides an in-depth technical comparison of analytical methodologies to distinguish 3-Azabicyclo[3.2.1]octan-8-ol from its key stereochemical and positional isomers. We will delve into the nuances of spectroscopic and chromatographic techniques, supported by experimental data and validated protocols, to provide a clear and actionable framework for unambiguous identification.
The Challenge of Isomerism in Azabicyclo[3.2.1]octanols
The isomeric landscape of azabicyclooctanols presents a significant analytical challenge. For 3-Azabicyclo[3.2.1]octan-8-ol, the primary points of confusion arise from:
-
Stereoisomerism at C-8: The hydroxyl group can be oriented in either an exo (α) or endo (β) position relative to the bicyclic ring system.
-
Positional Isomerism: The placement of the nitrogen atom within the bicyclic framework can vary, with the most common alternative being 8-Azabicyclo[3.2.1]octan-3-ol (nortropine).
Each of these isomers possesses the same molecular weight and elemental composition, rendering simple mass determination insufficient for differentiation. A multi-technique approach is therefore essential.
Structural Isomers Under Investigation
| Compound | Structure | Isomer Type | Key Distinguishing Feature |
| exo-3-Azabicyclo[3.2.1]octan-8-ol | ![]() | Stereoisomer | Orientation of the C-8 hydroxyl group |
| endo-3-Azabicyclo[3.2.1]octan-8-ol | ![]() | Stereoisomer | Orientation of the C-8 hydroxyl group |
| 8-Azabicyclo[3.2.1]octan-3-ol | ![]() | Positional Isomer | Position of the nitrogen atom in the bicyclic core |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Stereoisomer Differentiation
NMR spectroscopy is unequivocally the most powerful tool for distinguishing between the exo and endo stereoisomers of 3-Azabicyclo[3.2.1]octan-8-ol. The rigid bicyclic framework leads to distinct spatial relationships between protons, which are manifested as predictable differences in chemical shifts and coupling constants.
Causality Behind Spectral Differences: The Karplus Relationship
The dihedral angle between vicinal protons is directly related to the magnitude of their scalar coupling (J-coupling), a relationship described by the Karplus equation. In the chair-envelope conformation of the 3-azabicyclo[3.2.1]octane system, the dihedral angles between the C-8 proton and the bridgehead protons (C-1 and C-5) are significantly different for the exo and endo isomers. This forms the primary basis for their differentiation by ¹H NMR.
¹H NMR: A Comparative Analysis
While specific data for the parent 3-Azabicyclo[3.2.1]octan-8-ol is not extensively published, valuable insights can be drawn from its N-methylated analogs, 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols. The principles of conformational analysis and the resulting spectral patterns are directly translatable.
| Proton | Predicted Chemical Shift (ppm) - exo Isomer | Predicted Chemical Shift (ppm) - endo Isomer | Rationale for Distinction |
| H-8 | ~3.9 - 4.1 (triplet or narrow multiplet) | ~4.2 - 4.4 (broader multiplet) | The H-8 proton in the exo isomer has a near 90° dihedral angle with the bridgehead protons, resulting in a small J-coupling and a sharper signal. The endo isomer's H-8 has smaller dihedral angles, leading to larger coupling and a more complex multiplet. |
| H-1, H-5 | ~2.8 - 3.0 | ~2.9 - 3.1 | The chemical shifts of the bridgehead protons are subtly influenced by the orientation of the nearby hydroxyl group. |
| H-2, H-4 (axial) | ~2.2 - 2.4 | ~2.3 - 2.5 | Protons on the piperidine ring will also experience slight shielding/deshielding effects based on the hydroxyl group's proximity. |
| H-2, H-4 (equatorial) | ~3.0 - 3.2 | ~3.1 - 3.3 |
¹³C NMR: Complementary Structural Information
The carbon chemical shifts, particularly for the carbons bearing or adjacent to the hydroxyl group, provide further confirmation of the stereochemistry.
| Carbon | Predicted Chemical Shift (ppm) - exo Isomer | Predicted Chemical Shift (ppm) - endo Isomer | Rationale for Distinction |
| C-8 | ~70 - 72 | ~68 - 70 | The C-8 carbon in the endo isomer typically experiences a slight upfield shift due to steric compression (gamma-gauche effect). |
| C-1, C-5 | ~40 - 42 | ~39 - 41 | Subtle shifts in the bridgehead carbons can also be observed. |
| C-2, C-4 | ~50 - 52 | ~49 - 51 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine coupling constants for all multiplets.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Consider running a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
-
2D NMR for Unambiguous Assignment (Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is invaluable for confirming the bicyclic framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing definitive proof of the exo vs. endo stereochemistry. For the exo isomer, a NOE correlation would be expected between H-8 and the protons on the ethano-bridge (C-6 and C-7).
-
Part 2: Mass Spectrometry (MS) - The Key to Positional Isomer Differentiation
While NMR excels at stereoisomer analysis, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the superior technique for distinguishing positional isomers like 3-Azabicyclo[3.2.1]octan-8-ol and 8-Azabicyclo[3.2.1]octan-3-ol. The different locations of the nitrogen atom lead to distinct and predictable fragmentation pathways under electron ionization (EI).
Fragmentation Pathways: A Tale of Two Rings
The fragmentation of these bicyclic amino alcohols is governed by the stability of the resulting radical cations. Alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen) is a dominant pathway for amines.
-
For 8-Azabicyclo[3.2.1]octan-3-ol (Nortropine): The nitrogen is at a bridgehead position. Fragmentation is expected to involve the loss of fragments from the piperidine ring, leading to characteristic ions. The mass spectrum of the N-methylated analog, tropine, is well-documented and shows major fragments at m/z 124, 96, 95, and 82[1][2]. The base peak at m/z 82 is particularly diagnostic.
-
For 3-Azabicyclo[3.2.1]octan-8-ol: The nitrogen is part of the six-membered ring but not at a bridgehead. Alpha-cleavage adjacent to the nitrogen at C-2 or C-4 will lead to different initial fragmentation products compared to the 8-aza isomer. The fragmentation will be influenced by the hydroxyl group at C-8, likely involving dehydration followed by ring cleavage.
Comparative GC-MS Data
| Isomer | Expected Key Fragments (m/z) | Rationale for Distinction |
| 3-Azabicyclo[3.2.1]octan-8-ol | M-H₂O (m/z 109), fragments from piperidine ring cleavage. | The fragmentation pattern will be significantly different from the 8-aza isomer due to the different position of the nitrogen. The initial alpha-cleavage will occur at different bonds, leading to a unique set of daughter ions. |
| 8-Azabicyclo[3.2.1]octan-3-ol | M⁺ (m/z 127), 124, 96, 83, 82 (base peak)[3] | The presence of a strong base peak at m/z 82, corresponding to the charged piperidine ring fragment after cleavage, is highly characteristic of the 8-azabicyclo[3.2.1]octane core[3]. |
Experimental Protocol: GC-MS Analysis
-
Derivatization (Recommended): To improve volatility and thermal stability, derivatization of the hydroxyl and secondary amine groups is highly recommended. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.
-
Sample Preparation:
-
Dissolve ~1 mg of the isomer in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sources
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- [webbook.nist.gov]
- 3. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, moving beyond a simple checklist to explain the causality behind each procedural choice. Our goal is to empower you to manage this chemical waste stream with confidence, ensuring the safety of yourself, your colleagues, and the environment.
Core Hazard Profile and Risk Assessment
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis of all subsequent handling and disposal decisions. This compound is not a benign substance; it is classified with specific hazards that demand respect and proper precautions.
The primary risks associated with this compound are significant irritation and damage to the skin, eyes, and respiratory system.[2] In the solid form, dust generation must be carefully controlled to prevent inhalation, which can lead to respiratory irritation.[2]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value / Information | Source |
| CAS Number | 1331847-92-7 | [2] |
| Molecular Formula | C7H14ClNO | [2] |
| Molecular Weight | 163.64 g/mol | [2] |
| Appearance | White solid | [3] |
| GHS Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [2] |
| Signal Word | Danger | [2] |
| Incompatibilities | Strong oxidizing agents | [2] |
| Hazardous Decomposition | Combustion may produce Carbon oxides, Hydrogen chloride, and Nitrogen oxides. | [2] |
The Foundational Principle: Isolate, Don't Dilute
The single most critical principle in hazardous waste management is that dilution is not the solution . This compound must never be disposed of down the drain or in regular trash.[2][4] Doing so introduces a potent irritant into aquatic ecosystems or places sanitation workers at risk.
All waste containing this compound, whether it's the pure chemical, contaminated consumables, or solutions, must be collected as hazardous chemical waste . This waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA) , which must be under the control of laboratory personnel.[1][5]
Step-by-Step Protocol for Waste Collection and Containment
This protocol is designed as a self-validating system to ensure that waste is handled safely and compliantly from the moment it is generated.
Step 3.1: Personal Protective Equipment (PPE)
Based on the hazard profile, the following minimum PPE must be worn when handling waste containing this compound:
-
Eye Protection: Safety glasses with side shields are insufficient. Due to the risk of serious eye damage (H318), chemical splash goggles are required.[2] A face shield should be worn if there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[2]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup or large-scale transfer), handling should be performed in a certified chemical fume hood.[2]
Step 3.2: Waste Container Selection
The integrity of the waste containment system begins with the container itself.
-
Compatibility: Use a container made of a compatible material, such as a high-density polyethylene (HDPE) or glass bottle.[6]
-
Integrity: The container must be free from cracks or damage and must have a secure, leak-proof screw cap.[1] Funnels should never be left in the mouth of the container.[6]
-
Headspace: Do not fill the container beyond 90% of its capacity to allow for expansion of contents and prevent spills.[7]
Step 3.3: Mandatory Waste Labeling
Proper labeling is a critical control. An unlabeled or improperly labeled container is a significant safety hazard. The label must contain, at a minimum:
-
The words "HAZARDOUS WASTE ".[8]
-
The full, unambiguous chemical name: "This compound ". Do not use abbreviations or chemical formulas.[6]
-
An accurate list of all container contents, including any solvents used for rinsing.
-
The appropriate hazard indication (e.g., pictograms for "Corrosion," "Irritant/Hazardous to the Ozone Layer").[8]
-
The date when the container is full and ready for pickup.[9]
Step 3.4: Transferring Waste
-
Solid Waste: For unused or expired solid this compound, transfer it into the designated hazardous waste container inside a chemical fume hood to contain any dust. Use a dedicated scoop or spatula.
-
Contaminated Labware: Items like weigh boats, gloves, and paper towels that are contaminated with the solid chemical should be placed in a sealed, labeled bag or directly into the solid hazardous waste container.
-
Rinsate from "Empty" Containers: The original product container is not truly empty until it has been triple-rinsed.[6][9] The solvent used for rinsing (e.g., water, methanol) must be suitable for dissolving the chemical. This rinsate is now hazardous waste and must be collected in a separate, appropriately labeled liquid waste container. After triple rinsing, the original container can often be disposed of as regular trash, but you must deface the original label first.[9]
Emergency Procedures: Spill Management
Accidents can happen, but a prepared response minimizes risk.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don Appropriate PPE: Before attempting any cleanup, wear the full PPE described in Step 3.1.
-
Contain and Clean:
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. The cleaning materials used are also considered hazardous waste and must be disposed of accordingly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow and Final Hand-Off
The final stage of disposal involves coordination with your institution's EHS office, who are the experts in waste management and regulatory compliance. Never attempt to transport or dispose of hazardous waste off-site by yourself.
The following diagram illustrates the decision-making process for managing waste streams related to this compound.
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A Senior Application Scientist's Guide to Handling 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides a detailed operational plan for handling 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, moving beyond a simple checklist to instill a deep understanding of why specific precautions are necessary. Our goal is to empower you with the expertise to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound is a bicyclic amine salt. While invaluable in synthetic chemistry, its physical and chemical properties present distinct hazards that dictate our handling protocols. As a solid powder, the primary risk is the generation and inhalation of airborne dust, which can lead to respiratory irritation.[1][2][3]
The Globally Harmonized System (GHS) classification for this compound signals a clear need for caution.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Danger |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | |
Source: AK Scientific, Inc. Safety Data Sheet[4]
The designation "Causes serious eye damage" is particularly critical; it indicates a risk of irreversible injury upon contact, making robust eye protection non-negotiable.[4] The skin and respiratory irritation warnings further underscore the need for a comprehensive personal protective equipment (PPE) strategy.[4]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the task at hand, considering the quantity of material being handled and the potential for exposure. The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing/Transfer of Powder | Chemical safety goggles & face shield | Double-gloved: Heavy-duty nitrile or butyl rubber | Required if not in a ventilated enclosure (e.g., N95/P95 respirator) | Full-buttoned lab coat, long pants, closed-toe shoes |
| Preparing Solutions | Chemical safety goggles | Chemical-resistant nitrile gloves (min. 5-mil) | Not required if performed in a fume hood | Full-buttoned lab coat, long pants, closed-toe shoes |
| Handling Dilute Solutions | Chemical safety goggles | Nitrile gloves | Not required | Full-buttoned lab coat, long pants, closed-toe shoes |
Eye and Face Protection: An Imperative
The H318 classification ("Causes serious eye damage") is a critical warning that demands more than standard safety glasses.[4]
-
Chemical Safety Goggles: These are mandatory for all work with this compound, whether in solid or solution form. Goggles form a seal around the eyes, protecting against splashes and airborne dust that can easily bypass standard safety glasses.
-
Face Shield: A face shield, worn over chemical safety goggles, is required whenever handling the solid powder or creating solutions.[5] This provides a secondary layer of protection for the entire face from splashes or unexpected reactions. The causality is direct: weighing and transferring powders can generate dust, and a face shield is the most effective barrier to prevent that dust from contacting your eyes or skin.[6]
Hand Protection: Selecting the Right Barrier
Choosing the correct gloves requires understanding the difference between incidental and extended contact.
-
For Incidental Contact (Splash Protection): High-quality, disposable nitrile gloves (minimum 5-mil thickness) are appropriate for handling dilute solutions.[7] Nitrile provides good resistance to a range of chemicals, including weak acids and bases.[7][8] However, it is crucial to recognize that some data suggests nitrile has poor resistance to amines.[9][10] Therefore, should a splash occur, you must remove and replace the gloves immediately to prevent chemical breakthrough.[7][11] Never reuse disposable gloves.
-
For Extended Contact or Handling Solids: When weighing the powder or handling concentrated solutions, more robust protection is required.
-
Butyl Rubber Gloves: These gloves offer excellent resistance to a wide array of chemicals, including corrosive acids and bases, making them a superior choice for handling this hydrochloride salt.[12]
-
Double Gloving: Wearing two pairs of nitrile gloves is a common practice to increase protection against minor tears and pinholes. For handling the solid, an even better practice is to wear a heavier-duty outer glove (like butyl rubber) over a standard nitrile inner glove.
-
Respiratory Protection: A Decision-Based Approach
The H335 classification ("May cause respiratory irritation") means that inhaling the powder must be avoided.[4] Engineering controls are the first line of defense.
-
Primary Control: Always handle the solid form of this compound inside a certified chemical fume hood, a glove box, or a ventilated balance enclosure.[3] These controls capture dust at the source, preventing it from entering your breathing zone.
-
Secondary Control (Respirator Use): If engineering controls are not available or feasible for a specific task, respiratory protection is mandatory. The following decision tree will guide your selection.
Caption: Decision workflow for respiratory protection.
A NIOSH-approved N95 or P95 particulate respirator is sufficient for protecting against the dust from this compound.[5] Remember, OSHA regulations require users of tight-fitting respirators to be medically cleared and annually fit-tested to ensure a proper seal.[13]
Operational Plan: From Preparation to Disposal
A self-validating protocol anticipates risks and builds in safety checks at every stage. Follow this workflow for handling this compound.
Caption: End-to-end chemical handling workflow.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Spill: For a small spill of solid material, carefully sweep or vacuum (using a HEPA-filtered vacuum) the powder to avoid generating dust.[4][14] Place the collected material into a sealed, labeled container for hazardous waste disposal.[14] Clean the spill area with a wet cloth or paper towels, and also place these into the hazardous waste container. Ensure adequate ventilation. For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection Protocol
-
Identify Waste Streams: Separate solid waste (contaminated gloves, weigh paper, paper towels) from liquid waste (unused solutions, rinsate).
-
Select Compatible Containers: Use chemically resistant, sealable containers clearly labeled "HAZARDOUS WASTE".[15][16] Do not use metal containers for acidic hydrochloride salt solutions.[17]
-
Label Accurately: The label must include the full chemical name, concentration, and associated hazards.
-
Store Safely: Keep waste containers sealed except when adding waste. Store them in a designated satellite accumulation area away from incompatible materials.[15][16]
Caption: Hazardous waste collection and disposal workflow.
Decontamination and Container Disposal
Empty containers that once held the solid powder must be triple-rinsed with a suitable solvent (e.g., water or methanol). This rinsate is considered hazardous waste and must be collected in your liquid waste container.[15][17] Only after this decontamination procedure can the container be disposed of as regular lab glass or plastic waste, with the label fully defaced.[17]
While in-laboratory deactivation procedures for amines exist (e.g., oxidation with potassium permanganate), these should only be performed by highly trained personnel with a validated procedure specific to this compound.[15] For routine use, direct disposal via your institution's EHS program is the safest and most compliant method.
By integrating these protocols into your daily work, you build a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.
References
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Pneu Powders Systems. Elevating Workplace Safety in Powder Handling Systems. [Link]
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Advanced Photon Source. Safety Glove Selection Guide. [Link]
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Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
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AIBON SAFETY. Chemical Resistance Guide: The Importance Of Nitrile Gloves. [Link]
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University of Otago. Laboratory chemical waste disposal guidelines. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



